molecular formula C14H21NO B2386361 [2-(Cyclohexylmethoxy)phenyl]methanamine CAS No. 937600-73-2

[2-(Cyclohexylmethoxy)phenyl]methanamine

Cat. No.: B2386361
CAS No.: 937600-73-2
M. Wt: 219.328
InChI Key: HVAYQGHLKLBVTI-UHFFFAOYSA-N
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Description

[2-(Cyclohexylmethoxy)phenyl]methanamine is an organic compound with the molecular formula C14H21NO and a molecular weight of 219.32 g/mol . Its structure features a benzylamine core substituted at the 2-position with a cyclohexylmethoxy group, making it a valuable chemical intermediate for researchers in medicinal chemistry and drug discovery. While specific biological data for this compound is not extensively reported in the public domain, its structure is related to a class of compounds explored for their potential hypolipidemic and hypocholesteremic activities . As a benzylic amine, it serves as a versatile building block for the synthesis of more complex molecules. Researchers can utilize the primary amine group for amide bond formation or condensation reactions, while the ether linkage provides structural diversity. This chemical is provided for research and development purposes only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

[2-(cyclohexylmethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10-11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVAYQGHLKLBVTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COC2=CC=CC=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

[2-(Cyclohexylmethoxy)phenyl]methanamine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of [2-(Cyclohexylmethoxy)phenyl]methanamine, a primary amine with potential applications in organic synthesis and medicinal chemistry. Due to the limited availability of published data on this specific molecule, this document synthesizes information from established chemical principles and data on structurally related compounds to offer valuable insights for research and development.

Chemical Identity and Properties

[2-(Cyclohexylmethoxy)phenyl]methanamine, also known as 2-(cyclohexylmethoxy)benzylamine, is an organic compound characterized by a benzylamine core with a cyclohexylmethoxy substituent at the ortho position of the phenyl ring.

Structural and Physical Properties

A summary of the key identifiers and calculated properties for [2-(Cyclohexylmethoxy)phenyl]methanamine is presented below. It is important to note that a specific CAS number for this compound is not readily found in major chemical databases as of early 2026, which may indicate it is a novel or less-common research chemical.

IdentifierValueSource
Molecular Formula C₁₄H₂₁NOPubChem[1]
Monoisotopic Mass 219.16231 DaPubChem[1]
Predicted XlogP 3.1PubChem[1]
SMILES C1CCC(CC1)COC2=CC=CC=C2CNPubChem[1]
InChI InChI=1S/C14H21NO/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10-11,15H2PubChem[1]
InChIKey HVAYQGHLKLBVTI-UHFFFAOYSA-NPubChem[1]

The structure suggests the compound is a relatively non-polar, basic molecule. The presence of the primary amine group allows for salt formation with acids, which can be useful for purification and handling. The cyclohexylmethoxy group adds significant lipophilicity, as indicated by the predicted XlogP value.

Caption: Chemical structure of [2-(Cyclohexylmethoxy)phenyl]methanamine.

Proposed Synthetic Routes

Route 1: Reductive Amination of 2-(Cyclohexylmethoxy)benzaldehyde

This is arguably the most direct and common method for preparing primary amines from aldehydes.[2] The process involves the reaction of the corresponding aldehyde with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired amine.

synthesis_reductive_amination start 2-(Cyclohexylmethoxy)benzaldehyde intermediate Imine Intermediate (in situ) start->intermediate Condensation reagents NH₃ (Ammonia) Reducing Agent (e.g., NaBH₄, H₂/Catalyst) reagents->intermediate product [2-(Cyclohexylmethoxy)phenyl]methanamine intermediate->product Reduction

Caption: Workflow for synthesis via reductive amination.

Experimental Protocol:

  • Imine Formation: To a solution of 2-(cyclohexylmethoxy)benzaldehyde (1.0 eq) in a suitable protic solvent such as methanol (MeOH), add a source of ammonia. This can be aqueous ammonia, a solution of ammonia in methanol, or ammonium acetate.

  • Reduction: After stirring for a period to allow for imine formation, introduce a reducing agent.

    • Sodium Borohydride (NaBH₄): A mild and effective choice. Add NaBH₄ portion-wise at a reduced temperature (e.g., 0 °C) to control the reaction.

    • Catalytic Hydrogenation: Alternatively, the reaction mixture can be subjected to a hydrogen atmosphere (typically from a balloon or a Parr shaker) in the presence of a catalyst like palladium on carbon (Pd/C) or Raney nickel.[3]

  • Work-up and Purification: Once the reaction is complete (monitored by TLC or LC-MS), quench the reaction carefully with water. Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Route 2: Alkylation of 2-Hydroxybenzylamine followed by Williamson Ether Synthesis

This two-step approach involves first protecting the amine and then performing a Williamson ether synthesis.

synthesis_alkylation start 2-Hydroxybenzylamine protected_amine N-Boc-2-hydroxybenzylamine start->protected_amine Protection protection Amine Protection (e.g., Boc₂O) protection->protected_amine protected_product N-Boc-[2-(Cyclohexylmethoxy)phenyl]methanamine protected_amine->protected_product Williamson Ether Synthesis alkylation_reagents Cyclohexylmethyl bromide Base (e.g., K₂CO₃, NaH) alkylation_reagents->protected_product product [2-(Cyclohexylmethoxy)phenyl]methanamine protected_product->product Deprotection deprotection Deprotection (e.g., TFA, HCl) deprotection->product

Caption: Workflow for synthesis via alkylation.

Experimental Protocol:

  • Amine Protection: Protect the primary amine of 2-hydroxybenzylamine (1.0 eq) with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) or in a biphasic system with NaOH.

  • Williamson Ether Synthesis: To a solution of the N-protected 2-hydroxybenzylamine in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate the phenolic hydroxyl group. Then, add cyclohexylmethyl bromide (or a related halide/tosylate) and heat the reaction mixture to facilitate the alkylation.

  • Deprotection: After purification of the N-protected product, remove the Boc group using a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in dioxane.

  • Purification: Following the removal of the protecting group, the final product can be isolated and purified, often as a hydrochloride salt, which may aid in crystallization and handling.

Potential Applications and Research Directions

While there is no specific literature on the applications of [2-(Cyclohexylmethoxy)phenyl]methanamine, its structural motifs are present in compounds with known biological activities. This suggests potential areas for investigation:

  • Medicinal Chemistry: Benzylamine and its derivatives are common scaffolds in pharmaceuticals. Structurally similar compounds have been investigated as inhibitors of enzymes like phosphodiesterase 4 (PDE4), which are targets for treating inflammatory conditions. The combination of the benzylamine core and the bulky, lipophilic cyclohexylmethoxy group could be explored for its interaction with various biological targets.

  • Synthetic Intermediate: This compound can serve as a valuable building block in organic synthesis. The primary amine can be further functionalized to create a wide range of more complex molecules, including amides, sulfonamides, and secondary or tertiary amines, which are of interest in drug discovery and materials science.

  • Corrosion Inhibitors and Material Science: Benzylamine derivatives are known to be effective corrosion inhibitors. The properties of [2-(Cyclohexylmethoxy)phenyl]methanamine could be evaluated in this context.

Safety and Handling

No specific safety data is available for [2-(Cyclohexylmethoxy)phenyl]methanamine. However, based on its chemical structure as a primary amine, the following precautions should be taken:

  • Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Toxicity: Amines can be corrosive and may cause skin and eye irritation or burns. They can also be respiratory irritants.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.

It is highly recommended to consult a comprehensive Safety Data Sheet (SDS) for a closely related compound before handling.

Conclusion

[2-(Cyclohexylmethoxy)phenyl]methanamine is a chemical entity with potential for further exploration in various scientific fields. While direct experimental data is scarce, its synthesis is achievable through standard organic chemistry methodologies like reductive amination. Its structural features suggest that it could be a valuable intermediate for the synthesis of more complex molecules and a candidate for screening in medicinal chemistry programs. Further research is needed to fully characterize its properties and unlock its potential applications.

References

  • Benchchem. (n.d.). (2-Phenylcyclohexyl)methanamine | 763910-39-0. Retrieved February 27, 2026, from https://www.benchchem.com/product/763910-39-0
  • ResearchGate. (2024, February 9). Recent Advances in the Use of 2‐Aminobenzyl Alcohols in the Synthesis of Quinolines, Quinazolines and Other N‐Heterocycles. Retrieved February 27, 2026, from https://www.researchgate.net/publication/377982025_Recent_Advances_in_the_Use_of_2-Aminobenzyl_Alcohols_in_the_Synthesis_of_Quinolines_Quinazolines_and_Other_N-Heterocycles
  • PubChem. (n.d.). [2-(cyclohexylmethoxy)phenyl]methanamine (C14H21NO). Retrieved February 27, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/19627414
  • Tang, S., et al. (2025, October 24). Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst. PMC. Retrieved February 27, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10600989/
  • Sigma-Aldrich. (n.d.). 2-Amino-N-cyclohexyl-N-methylbenzylamine 98 57365-08-9. Retrieved February 27, 2026, from https://www.sigmaaldrich.com/US/en/product/aldrich/463434
  • ResearchGate. (n.d.). Reductive aminations of aldehydes with benzylamine or cyclohexylamine.... Retrieved February 27, 2026, from https://www.researchgate.net/figure/Reductive-aminations-of-aldehydes-with-benzylamine-or-cyclohexylamine-Aq-Fe-NaBH4-CPME_tbl2_328905352
  • BOC Sciences. (n.d.). CAS 23459-35-0 (cyclohexyl(phenyl)methanamine). Retrieved February 27, 2026, from https://www.bocsci.com/cas-23459-35-0-cyclohexyl-phenyl-methanamine--item-18340-305739.html
  • ACS Publications. (2025, November 13). Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols with Ketones or Secondary Alcohols to Construct Quinolines. The Journal of Organic Chemistry. Retrieved February 27, 2026, from https://pubs.acs.org/doi/10.1021/acs.joc.5c00444
  • Scribd. (n.d.). Reductive Amination of Benzaldehyde | PDF | Catalysis | Ammonia. Retrieved February 27, 2026, from https://www.scribd.
  • PubChem. (n.d.). 2-Methoxybenzylamine. Retrieved February 27, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/81292
  • PubMed. (2025, November 13). Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols with Ketones or Secondary Alcohols to Construct Quinolines. Retrieved February 27, 2026, from https://pubmed.ncbi.nlm.nih.gov/36367468/
  • Royal Society of Chemistry. (n.d.). N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. Retrieved February 27, 2026, from https://www.rsc.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved February 27, 2026, from https://www.organic-chemistry.
  • Korea Advanced Institute of Science and Technology. (2023, February 16). Selective electrochemical reductive amination of benzaldehyde at heterogeneous metal surfaces. Retrieved February 27, 2026, from https://portal.kaist.ac.kr/en/items/resource/10.1016/j.
  • ResearchGate. (n.d.). SYNTHESIS OF 1-({7-METHOXY-2-[4-(METHYLSULFANYL) PHENYL]-1- BENZOFURAN-5-YL}-N-[(N-ETHYLPYRROLIDIN-2-YL) METHYL]METHANAMINE BY REDUCTIVE AMINATION. Retrieved February 27, 2026, from https://www.researchgate.

Sources

Technical Whitepaper: Solubility Profiling & Handling of [2-(Cyclohexylmethoxy)phenyl]methanamine

[1][2][3]

Executive Summary

[2-(Cyclohexylmethoxy)phenyl]methanamine (CAS: 23459-35-0) presents a classic solubility challenge in drug discovery: it combines a polar, ionizable primary amine headgroup with a significantly lipophilic cyclohexyl-ether tail.[1][2][3]

While highly soluble in aprotic polar solvents like DMSO, its aqueous solubility is strictly pH-dependent.[1][2][3] Improper handling—specifically uncontrolled dilution of DMSO stocks into neutral buffers—frequently leads to "silent precipitation" or colloidal aggregation, compromising assay data.[1][2][3] This guide provides a scientifically grounded protocol for solubilizing, storing, and diluting this compound to ensure experimental reproducibility.

Physicochemical Profile & Solubility Logic

To master the handling of this compound, one must understand the competition between its lipophilic tail and its ionizable head.[1][2]

PropertyValue (Predicted/Analog)Implication for Solubility
Molecular Weight ~219.33 g/mol Small molecule; kinetics of dissolution should be fast.[1][2][3]
LogP (Octanol/Water) ~3.2Moderately Lipophilic. Prefers organic solvents.[1][2][3] Poor water solubility in neutral state.[1][2][3]
pKa (Amine) ~9.5 - 10.0Basic. Exists as a cationic salt at pH < 7; exists as a neutral free base at pH > 9.[1][2][3]
Physical State Oil or Low-Melting SolidFree base likely oils out in water; HCl salt is likely crystalline.[1][2][3]
The Solubility "Switch"
  • In DMSO: The compound is freely soluble (>50 mM) due to dipole-dipole interactions and the disruption of the crystal lattice by DMSO's high dielectric constant.[2][3]

  • In Water (pH 7.4): The compound exists in equilibrium.[2][3] While largely protonated (soluble), the lipophilic tail (LogP 3.[1]2) drives aggregation.[1][2][3] If the concentration exceeds ~100 µM, the equilibrium shifts toward the neutral species precipitating.[1][2]

  • In Water (pH < 4): Fully protonated (

    
    ).[1][2][3] High solubility (>10 mM) as the chloride or formate salt.[1][2][3]
    

Solubility Profile: DMSO vs. Water[1][2][4][5][6][7]

Dimethyl Sulfoxide (DMSO)

Status: Preferred Solvent for Stock Solutions. [1][2][3]

  • Solubility Limit: Estimated > 100 mM (> 20 mg/mL).[1][2][3]

  • Stability: High.[2][3][4] The ether linkage is stable in DMSO.[1][2][3]

  • Storage: Store stocks at -20°C. DMSO is hygroscopic; water absorption will degrade the compound's solubility over time, causing "crash out" upon thawing.[1][2][3]

Aqueous Buffers (PBS/Media)

Status: Challenging (pH Dependent).

  • Neutral pH (7.4): Solubility is kinetically limited.[1][2][3] Rapid dilution from DMSO can create supersaturated solutions that precipitate over 1-4 hours.[1][2][3]

  • Acidic pH (< 5.0): Highly soluble.[1][2][3]

  • Basic pH (> 9.0): Insoluble.[1][2][3][4] The compound will phase-separate into an oil.[1][2][3]

Visualization: Solubility Decision Matrix

The following diagram illustrates the critical decision pathways for solubilizing this compound based on the desired final solvent system.

SolubilityMatrixCompound[2-(Cyclohexylmethoxy)phenyl]methanamine (Solid/Oil)DMSOSolvent: 100% DMSOCompound->DMSO DissolveStockStock Solution(50-100 mM)DMSO->Stock Vortex/SonicateDilutionAqueous Dilution StepStock->Dilution AliquotAcidicAcidic Buffer (pH < 5)(e.g., 0.1M HCl)Dilution->Acidic Direct AddNeutralNeutral Buffer (pH 7.4)(PBS/Media)Dilution->Neutral Direct AddResult_AcidStable Solution(Protonated Salt)Acidic->Result_Acid High SolubilityResult_NeutralRisk: Precipitation(Free Base Aggregation)Neutral->Result_Neutral Low Solubility (<100 µM)

Figure 1: Solubility Logic Flow. Note the divergence at the dilution step; acidic environments stabilize the compound, while neutral environments risk precipitation.[1]

Experimental Protocols

Protocol A: Preparation of 50 mM DMSO Stock

Use this protocol for long-term storage and high-concentration assays.[1][2][3]

  • Weighing: Accurately weigh 10.9 mg of [2-(Cyclohexylmethoxy)phenyl]methanamine (MW ~219.3 g/mol ).

    • Note: If the compound is an oil, weigh by difference using a glass syringe or positive displacement pipette.[1][2][3]

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).

  • Dissolution: Vortex vigorously for 30 seconds. If visible oil droplets persist, sonicate in a water bath at 37°C for 5 minutes.

  • Verification: Visual inspection should show a clear, colorless single phase.[1][2][3]

  • Storage: Aliquot into amber glass vials (to prevent plastic leaching) and store at -20°C.

Protocol B: The "Step-Down" Dilution (Avoiding Crash-Out)

Use this protocol when introducing the compound into cell culture media or aqueous buffers.[1][2][3]

The Problem: Direct addition of 1 µL stock to 1 mL water (1:1000) creates a local region of high concentration.[2][3] The hydrophobic effect drives the cyclohexyl tails together before they can disperse, forming stable aggregates.[1][2][3]

The Solution: Intermediate dilution.

  • Prepare Intermediate: Dilute the 50 mM DMSO stock 1:10 into a solvent mixture of 50% DMSO / 50% Water (acidified) .

    • Mix: 10 µL Stock + 90 µL (Water + 0.1% Formic Acid).[1][2][3]

    • Result: 5 mM solution.[1][2][3] The acid ensures the amine remains protonated (

      
      ) and soluble despite the lower DMSO content.[1][2][3]
      
  • Final Dilution: Dilute the Intermediate into your final assay buffer (e.g., PBS).

    • Target: 10 µM.

    • Calculation: Dilute 1:500 (e.g., 2 µL Intermediate + 998 µL PBS).

  • Equilibration: Vortex immediately. Incubate at room temperature for 15 minutes before adding to cells to ensure no slow precipitation occurs.

Troubleshooting & FAQs

Q: My solution turned cloudy upon adding PBS. What happened? A: You likely exceeded the intrinsic solubility of the free base, or the pH of your PBS shifted the compound to its neutral state.[2][3]

  • Fix: Lower the working concentration or ensure the final DMSO concentration is < 0.5% (v/v) to minimize solvent effects while maximizing solubility.[1][2][3] Alternatively, use a buffer with a slightly lower pH (6.5-6.[1][2][3]8) if the assay permits.[1][2][3]

Q: Can I use Ethanol instead of DMSO? A: Yes, lipophilic benzylamines are generally soluble in ethanol.[2][3] However, ethanol evaporates faster and is more cytotoxic to cells at lower concentrations than DMSO.[1][2][3] DMSO is preferred for compound libraries.[1][2][3]

Q: Is the compound light sensitive? A: Benzylamines can be susceptible to oxidation over long periods.[2][3] Store in amber vials.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11064121, Cyclohexyl(phenyl)methanamine. Retrieved February 28, 2026 from [Link].[1][2][3]

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1][2][3]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1][2][3] Academic Press.[1][2][3] (Chapter on Solubility of Amines).[1][2][3]

  • Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin. Retrieved from [Link].[1][2][3][5]

Operational Safety & Toxicology Framework: [2-(Cyclohexylmethoxy)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Safety Data Sheet (SDS) and Toxicity Profile of [2-(Cyclohexylmethoxy)phenyl]methanamine Content Type: Technical Whitepaper & Operational Guide Audience: Medicinal Chemists, Toxicologists, and HSE (Health, Safety, Environment) Officers.

Executive Summary & Compound Identity

Status: Novel Research Chemical / Building Block Data Availability: Low/Predicted. Note: As of 2026, specific experimental toxicological endpoints for this exact structure are absent from public registries (PubChem, ECHA). The following safety profile is constructed using Read-Across Toxicology and Structure-Activity Relationship (SAR) analysis based on the core benzylamine pharmacophore and cyclohexyl ether substituents.

Chemical Identification
ParameterDetail
IUPAC Name [2-(Cyclohexylmethoxy)phenyl]methanamine
Common Synonyms 2-(Cyclohexylmethoxy)benzylamine; o-(Cyclohexylmethoxy)benzylamine
Molecular Formula C₁₄H₂₁NO
Molecular Weight 219.33 g/mol
CAS Number Not widely listed (Analogous to 23459-35-0 family)
Physical State Predicted: Viscous oil or low-melting solid (due to lipophilic cyclohexyl tail disrupting crystal packing of the polar amine).
Solubility Low water solubility; High solubility in DCM, DMSO, Methanol.

Hazard Identification (GHS Classification)

Scientific Rationale: The core functional group is a primary benzylamine . Benzylamines are potent bases (pKa ~9.[1]3) and are universally classified as Skin Corrosives (Category 1B) due to their ability to saponify fats and denature proteins upon contact. The addition of the cyclohexylmethoxy group significantly increases lipophilicity (LogP > 3.0), enhancing dermal absorption and potential blood-brain barrier (BBB) penetration compared to unsubstituted benzylamine.

GHS Label Elements (Predicted)
  • Signal Word: DANGER

  • Pictograms:

    • 
      (Corrosive)
      
    • 
      (Irritant/Acute Tox)
      
Hazard Statements
  • H314: Causes severe skin burns and eye damage.

  • H302: Harmful if swallowed.[2]

  • H335: May cause respiratory irritation.[2][3]

  • H411: Toxic to aquatic life with long-lasting effects (Predicted due to lipophilic ether moiety).

Toxicology Profile: Mechanism & Prediction

Structural Alert Analysis (SAR)

The toxicity of [2-(Cyclohexylmethoxy)phenyl]methanamine is governed by two competing metabolic pathways. The Self-Validating Protocol for toxicity assessment relies on understanding these pathways.

  • Primary Amine Toxicity (Acute): The exposed -CH2NH2 group is a substrate for Monoamine Oxidases (MAO). However, the ortho-substitution (cyclohexylmethoxy group) provides steric hindrance, potentially slowing deamination and prolonging systemic exposure.

  • Ether Linkage Stability: The ether bond is generally stable but may undergo O-dealkylation by Cytochrome P450 enzymes (likely CYP2D6 or CYP3A4), releasing cyclohexylmethanol and 2-aminomethylphenol .

Predicted Metabolic Pathway (DOT Visualization)

MetabolicPathway Parent [2-(Cyclohexylmethoxy) phenyl]methanamine MAO Enzyme: MAO-A/B Parent->MAO CYP Enzyme: CYP450 (O-Dealkylation) Parent->CYP Aldehyde Intermediate: 2-(Cyclohexylmethoxy) benzaldehyde MAO->Aldehyde Oxidative Deamination Phenol Metabolite: 2-(Aminomethyl)phenol CYP->Phenol Cleavage Alcohol Metabolite: Cyclohexylmethanol CYP->Alcohol Side Product Acid Excretion: 2-(Cyclohexylmethoxy) benzoic acid Aldehyde->Acid Oxidation

Caption: Predicted metabolic divergence. The MAO pathway leads to benzoic acid derivatives (excretable), while CYP-mediated cleavage may release reactive phenolic intermediates.

Quantitative Toxicity Estimates (Read-Across)
EndpointAnalogous Compound Data (Benzylamine)Predicted Value for TargetRationale
Oral LD50 (Rat) 1130 mg/kg500 - 1000 mg/kg Higher lipophilicity increases absorption; steric bulk may reduce metabolic clearance.
Dermal LD50 1340 mg/kg< 1000 mg/kg Cyclohexyl group acts as a permeation enhancer.
Skin Irritation Corrosive (Cat 1B)Corrosive (Cat 1B) Basic amine function remains dominant.
Sensitization Non-sensitizerPotential Sensitizer Ortho-substituted benzenes can sometimes form haptens via protein binding.

Operational Handling: The "Self-Validating" Safety System

In the absence of concrete data, researchers must employ a Self-Validating Safety System . This means the containment level is determined by the observed behavior of the compound during initial manipulation, starting at the highest protection level.

The "Unknown Amine" Workflow
  • Initial State (Default High Risk):

    • Containment: Fume hood (Face velocity > 0.5 m/s).

    • PPE: Nitrile gloves (Double gloving recommended due to lipophilicity), Lab coat, Safety Goggles (NOT safety glasses).

    • Quenching Agent: Keep 5% Aqueous Acetic Acid nearby. (Amines are basic; acid neutralizes spills immediately).

  • Validation Step (The "Fuming" Test):

    • Open the vial. If visible "smoke" (reaction with air moisture/CO2) or strong ammonia-like odor is detected, the compound is a High Volatility Corrosive .

    • Action: Move to a glovebox or handle only in a closed system.

  • Disposal Logic:

    • Do NOT mix with oxidizing agents (peroxides, nitrates). Benzylamines can form explosive N-oxides or unstable imines.

    • Segregation: Dispose of in "Basic Organic Waste" containers.

Emergency Response Protocols
ScenarioImmediate ActionMechanistic Reason
Skin Contact Flush with water for 15 min , then wash with soap.[2]Water dilutes the base; soap removes the lipophilic cyclohexyl tail.
Eye Contact Irrigate immediately (15+ min). Do NOT use neutralizers.Basic burns penetrate deeper than acid burns; immediate dilution is critical to stop liquefactive necrosis.
Spill (<10mL) Cover with Dry Sand or Vermiculite . Neutralize with dilute acetic acid.Prevents aerosolization.[3] Neutralization converts volatile amine to non-volatile acetate salt.

Analytical & Storage Specifications

Storage Stability
  • Carbon Dioxide Sensitivity: Primary amines react with atmospheric CO₂ to form carbamates (white crust).

    • Requirement: Store under Argon or Nitrogen .

  • Oxidation: The benzylic position is prone to slow oxidation.

    • Requirement: Store at 2–8°C in amber glass.

Analytical Detection (QC)
  • HPLC: Use a high-pH stable column (e.g., C18 with basic buffer) or use an acidic mobile phase (0.1% Formic Acid) to protonate the amine (Peak will be broad if pH is near pKa).

  • NMR: Look for the characteristic benzylic -CH2- singlet around δ 3.8–4.0 ppm.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Benzylamine (CID 7504). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Benzylamine. Retrieved from [Link]

  • Ballantyne, B., et al. (1985). "The acute toxicity and primary irritancy of N-benzyl-N,N-dimethylamine."[4] Drug and Chemical Toxicology, 8(1-2), 43-56.[4] (Used for lipophilic amine read-across).

  • OECD (2023).Guidance on Grouping of Chemicals, Second Edition. OECD Series on Testing and Assessment, No. 194. (Methodology for Read-Across).

Sources

The Strategic Utility of [2-(Cyclohexylmethoxy)phenyl]methanamine in Modern Medicinal Chemistry: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, the selection of peripheral building blocks is as critical as the optimization of the central pharmacophore. [2-(Cyclohexylmethoxy)phenyl]methanamine (CAS: 937600-73-2), also known as 2-(cyclohexylmethoxy)benzylamine, has emerged as a highly privileged scaffold in modern medicinal chemistry. Characterized by a reactive primary amine and a bulky, lipophilic ortho-cyclohexylmethoxy substituent, this molecule serves as a versatile vector for exploring deep hydrophobic pockets across various target classes, including transcription factors, G-protein coupled receptors (GPCRs), and kinases.

As a Senior Application Scientist, I have structured this technical guide to dissect the structural rationale behind this scaffold, review its primary applications in recent literature, and provide field-proven, self-validating protocols for its synthesis and downstream coupling.

Structural Rationale and Pharmacophore Mapping

The utility of [2-(Cyclohexylmethoxy)phenyl]methanamine stems from its dual-action structural profile, which balances synthetic tractability with aggressive pharmacodynamic targeting.

  • The Primary Amine Handle : The methanamine group acts as a highly efficient nucleophile. The methylene spacer isolates the amine from the electron-withdrawing effects of the aromatic ring, maintaining a high pKa (~9.5) and ensuring robust nucleophilicity. This facilitates rapid diversification via Nucleophilic Aromatic Substitution (

    
    ), Buchwald-Hartwig cross-coupling, or reductive amination.
    
  • The Ortho-Cyclohexylmethoxy Group : This is the critical affinity-driving element. Unlike linear alkyl chains (e.g., n-hexyloxy) which suffer from high entropic penalties upon binding and rapid cytochrome P450-mediated

    
    -oxidation, the cyclohexyl ring provides a conformationally restricted, sterically demanding bulk. This structural rigidity minimizes the entropic cost of binding while maximizing Van der Waals interactions within hydrophobic sub-pockets.
    
Quantitative Scaffold Profiling

To understand why this building block is selected over simpler analogs, we must analyze its physicochemical properties and comparative Structure-Activity Relationship (SAR) impact.

Table 1: Physicochemical Properties of [2-(Cyclohexylmethoxy)phenyl]methanamine

PropertyValueCausality / Medicinal Chemistry Relevance
Molecular Weight 219.32 g/mol Low MW allows for downstream coupling to complex cores without violating Lipinski's Rule of 5.
cLogP (estimated) ~3.5High lipophilicity drives binding in deep hydrophobic pockets and significantly aids Blood-Brain Barrier (BBB) penetration.
Topological Polar Surface Area 35.2 ŲLow TPSA ensures excellent membrane permeability and cellular uptake.
Hydrogen Bond Donors 1 (Amine)Acts as a critical hydrogen bond donor in receptor active sites if left unconjugated (e.g., as a secondary amine post-coupling).
Hydrogen Bond Acceptors 1 (Ether Oxygen)Can participate in weak hydrogen bonding; dictates local conformation via stereoelectronic effects.

Table 2: Comparative SAR Impact of Ortho-Substituents on Benzylamine Scaffolds

Ortho-SubstituentSteric Bulk (Volume)Metabolic StabilityTarget Affinity (Hydrophilic vs. Lipophilic Pockets)
-H (Unsubstituted) MinimalHighPoor (Fails to engage extended hydrophobic clefts)
-Methoxy (-OCH₃) SmallModerate (Prone to O-demethylation)Weak to Moderate
-n-Hexyloxy Large (Flexible)Low (Rapid

-oxidation)
Moderate (Suffers high entropic penalty upon binding)
-Cyclohexylmethoxy Large (Rigidified) High (Sterically hindered) Excellent (Optimal shape complementarity & low entropy cost)

Key Therapeutic Applications (Literature Review)

The strategic placement of the cyclohexylmethoxy group has been leveraged across multiple therapeutic areas, as evidenced by recent patent literature.

Oncology: Targeting SOX11 in Mantle Cell Lymphoma

Recent breakthroughs have utilized this scaffold in the development of small-molecule inhibitors targeting SOX11, a transcription factor heavily implicated in the pathogenesis of Mantle Cell Lymphoma (MCL). According to , coupling[2-(Cyclohexylmethoxy)phenyl]methanamine to a quinazoline core yields highly potent inhibitors. The cyclohexylmethoxy group is hypothesized to occupy a critical lipophilic cleft in the SOX11-DNA binding domain, sterically disrupting oncogenic transcription complex formation.

Neurology: 5-HT2C Receptor Agonists

The scaffold has been successfully integrated into 2,3,4,5-tetrahydro-1H-benzo[d]azepine derivatives acting as 5-HT2C receptor agonists (). In neuropharmacology, the high cLogP imparted by the cyclohexyl group is essential not only for locking the ligand into the hydrophobic transmembrane domains of the GPCR but also for ensuring robust traversal across the blood-brain barrier.

Metabolic Disorders: Cannabinoid (CB1) Modulators

In the pursuit of treatments for metabolic and eating disorders, this building block has been employed to synthesize pyrimidine and pyrazole-based CB1 receptor modulators (). The ortho-substitution pattern forces the pendant aromatic ring into an orthogonal conformation relative to the central pyrimidine core—a geometry that perfectly matches the spatial requirements of the CB1 allosteric binding site.

Diversification Core [2-(Cyclohexylmethoxy)phenyl]methanamine Primary Amine Handle Bulky Lipophilic Ether SOX11 SOX11 Inhibitors Mantle Cell Lymphoma Quinazoline Core Coupling Core->SOX11 SNAr (N-alkylation) HT2C 5-HT2C Agonists CNS Disorders Tetrahydrobenzazepine Core Core->HT2C Amide/Urea Coupling CB1 CB1 Modulators Metabolic Disorders Pyrimidine/Pyrazole Core Core->CB1 Heteroaryl Substitution

Target diversification of the[2-(Cyclohexylmethoxy)phenyl]methanamine scaffold.

Experimental Methodologies & Protocols

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for the synthesis and utilization of the scaffold.

Protocol A: De Novo Synthesis of the Scaffold

This two-step sequence utilizes a robust nitrile alkylation followed by a strong reduction, avoiding the over-alkylation issues common in direct reductive amination routes.

Synthesis A 2-Cyanophenol C 2-(Cyclohexylmethoxy) benzonitrile A->C K2CO3, DMF 80°C, SN2 B Cyclohexylmethyl bromide B->C D [2-(Cyclohexylmethoxy) phenyl]methanamine C->D LiAlH4, THF 0°C to RT

Synthetic workflow for[2-(Cyclohexylmethoxy)phenyl]methanamine via nitrile reduction.

Step 1: O-Alkylation (


) 
  • Procedure : Dissolve 2-cyanophenol (1.0 eq) in anhydrous DMF (0.5 M). Add

    
     (2.0 eq) and stir at room temperature for 15 minutes. Add cyclohexylmethyl bromide (1.2 eq) dropwise. Heat the reaction mixture to 80°C for 12 hours under an inert argon atmosphere.
    
  • Causality in Design : Potassium carbonate is selected as a mild base to selectively deprotonate the phenol (pKa ~9.5) without causing side reactions with the alkyl halide. Anhydrous DMF provides a highly polar aprotic environment, stripping the solvation shell from the phenoxide anion to maximize its nucleophilicity for the

    
     displacement.
    
  • Workup : Quench with ice water, extract with EtOAc (3x). Wash the combined organic layers with brine to remove residual DMF, dry over

    
    , and concentrate to yield 2-(cyclohexylmethoxy)benzonitrile.
    

Step 2: Nitrile Reduction

  • Procedure : Dissolve the intermediate benzonitrile (1.0 eq) in anhydrous THF (0.2 M). Cool to 0°C in an ice bath. Slowly add Lithium Aluminum Hydride (

    
    , 2.0 M in THF, 2.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.
    
  • Causality in Design :

    
     is a potent reducing agent necessary to fully reduce the nitrile directly to a primary amine, preventing the reaction from stalling at the imine intermediate.
    
  • Self-Validating Workup (Fieser Method) : To quench

    
     grams of 
    
    
    
    , sequentially add
    
    
    mL of water,
    
    
    mL of 15% aqueous NaOH, and
    
    
    mL of water. Why? This specific sequence generates a granular, easily filterable aluminum salt precipitate, avoiding the formation of untreatable emulsions. Filter through Celite, concentrate the filtrate, and purify via flash chromatography (DCM:MeOH 9:1 with 1%
    
    
    ) to yield the pure amine.
Protocol B: Downstream Coupling (e.g., SOX11 Inhibitor Core)

This protocol details the attachment of the synthesized scaffold to a heteroaryl chloride (e.g., 4-chloroquinazoline).

  • Procedure : In a sealed microwave vial, combine 4-chloroquinazoline (1.0 eq) and[2-(Cyclohexylmethoxy)phenyl]methanamine (1.1 eq) in n-butanol (0.3 M). Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Heat the mixture at 100°C for 8 hours (or microwave at 120°C for 30 minutes).

  • Causality in Design : The use of n-butanol as a solvent provides a high boiling point (117°C) and a protic environment that stabilizes the polar transition state of the

    
     reaction. DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct. If HCl is not scavenged, the primary amine nucleophile will become protonated (
    
    
    
    ), rendering it electronically deactivated and halting the reaction.
  • Workup : Concentrate under reduced pressure, partition between EtOAc and saturated aqueous

    
    . Extract, dry, and purify via silica gel chromatography to isolate the target compound.
    

Conclusion

[2-(Cyclohexylmethoxy)phenyl]methanamine is far more than a simple chemical catalog item; it is a rationally designed pharmacophore vector. By combining a highly reactive primary amine with a sterically rigid, metabolically stable lipophilic ether, it allows medicinal chemists to probe deep hydrophobic pockets across diverse target classes. Understanding the physicochemical causality behind its structural components ensures that drug development professionals can leverage this scaffold to design highly potent, selective, and bioavailable therapeutics.

References

  • Source: World Intellectual Property Organization (WIPO)
  • Source: World Intellectual Property Organization (WIPO)
  • Source: United States Patent and Trademark Office (USPTO)
  • Source: United States Patent and Trademark Office (USPTO)

The Medicinal Chemistry of [2-(Cyclohexylmethoxy)phenyl]methanamine Analogues: A Structural & Synthetic Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the medicinal chemistry, synthesis, and pharmacological exploration of [2-(Cyclohexylmethoxy)phenyl]methanamine and its analogues. This scaffold represents a critical "privileged structure" in drug discovery, serving as a versatile template for Sigma-1 receptor ligands , Ion Channel modulators (Nav/Cav), and Matrix Metalloproteinase (MMP) inhibitors .

Executive Summary & Core Directive

[2-(Cyclohexylmethoxy)phenyl]methanamine (CAS: 11885437) is a lipophilic benzylamine scaffold characterized by an ortho-cyclohexylmethoxy substitution. This structural motif is historically significant in the discovery of non-opioid analgesics, neuroprotective agents, and specific ion channel blockers. Its discovery pathway illustrates the transition from simple aromatic substitution to the optimization of hydrophobic interactions within the S1' pockets of enzymes and the chaperone domains of receptors.

This guide analyzes the Structure-Activity Relationship (SAR) , synthetic protocols , and mechanistic utility of this scaffold, designed for researchers optimizing lipophilic amine pharmacophores.

History & Discovery: The Evolution of the Scaffold

Origins in Sigma Receptor Ligands

The discovery of [2-(Cyclohexylmethoxy)phenyl]methanamine analogues emerged from the search for selective Sigma-1 (


) receptor ligands . Early pharmacophore modeling for 

receptors identified a requirement for:
  • A basic amine center (protonatable at physiological pH).

  • A spacer region.

  • A bulk hydrophobic region (to occupy the receptor's hydrophobic pocket).

The ortho-alkoxybenzylamine motif was developed to rigidify the distance between the amine and the hydrophobic tail. Unlike flexible alkyl chains, the phenyl ring locks the conformation, while the cyclohexyl group provides significant steric bulk and lipophilicity (LogP enhancement) without the pi-stacking interactions of a second phenyl ring, often improving metabolic stability and reducing hERG liability compared to bi-aryl systems.

Expansion to Ion Channels (Nav/Cav)

In the mid-2000s, this scaffold gained traction in Voltage-Gated Sodium Channel (Nav) drug discovery. Researchers at major pharmaceutical firms (e.g., GSK, Pfizer) explored ortho-substituted benzylamines as state-dependent blockers. The 2-cyclohexylmethoxy group was found to optimally occupy the local anesthetic binding site pore region, providing a "lid" effect that stabilizes the inactivated state of the channel.

MMP Inhibition

Parallel campaigns in Matrix Metalloproteinase (MMP) inhibition utilized this scaffold. The primary amine serves as a weak Zinc-Binding Group (ZBG) or interacts with the glutamate anchor, while the cyclohexylmethoxy arm extends into the S1' specificity pocket, a deep hydrophobic channel distinct to MMP-12 and MMP-13.

Mechanistic Insights & SAR Logic

Structural Causality

The biological activity of this scaffold is driven by three distinct structural features:

  • The Methanamine "Warhead":

    • Function: Acts as the primary anchor. In

      
       receptors, it forms an electrostatic interaction with Asp126 . In MMPs, it coordinates with the catalytic Zinc ion or hydrogen bonds with the backbone.
      
    • Optimization: Methylation (secondary/tertiary amines) often increases

      
       affinity but may decrease MMP selectivity.
      
  • The Ether Linker (O-CH2):

    • Function: Provides rotational freedom for the hydrophobic tail to adopt the correct vector. The oxygen atom can also act as a weak hydrogen bond acceptor.

    • Causality: Replacing -O- with -CH2- (alkyl) often results in a loss of potency due to the loss of the dipole or altered bond angles.

  • The Cyclohexyl Tail:

    • Function: A "space-filling" hydrophobic moiety.

    • Causality: The cyclohexyl group is preferred over phenyl in certain pockets (like MMP S1') because it is non-planar (chair conformation), filling 3D space more effectively than a flat aromatic ring.

Diagram: Pharmacophore & Signaling Pathway

The following diagram illustrates the interaction of the scaffold within the Sigma-1 receptor chaperone complex and its downstream effects on Calcium signaling.

Sigma1_Pathway Compound [2-(Cyclohexylmethoxy) phenyl]methanamine Sigma1 Sigma-1 Receptor (Endoplasmic Reticulum) Compound->Sigma1 Agonist Binding (Dissociation from BiP) BiP BiP (GRP78) Chaperone Sigma1->BiP Dissociates IP3R IP3 Receptor (Ca2+ Channel) Sigma1->IP3R Chaperones/Stabilizes Mito Mitochondria (MAM Interface) IP3R->Mito Ca2+ Transfer Ca_Flux Ca2+ Flux Stabilization Mito->Ca_Flux Increases ATP Reduces ROS

Caption: Mechanism of Action for Sigma-1 Agonism by [2-(Cyclohexylmethoxy)phenyl]methanamine analogues.

Experimental Protocols: Synthesis & Validation

Synthetic Pathway (Self-Validating System)

The synthesis is designed to be modular, allowing for the rapid variation of the alkoxy tail.

Step 1: Williamson Ether Synthesis

  • Objective: Install the cyclohexylmethoxy tail.

  • Reactants: 2-Hydroxybenzaldehyde (Salicylaldehyde) + (Bromomethyl)cyclohexane.

  • Reagents: K2CO3, DMF, 80°C.

  • Validation: Monitor disappearance of the phenolic -OH peak in IR (~3200 cm-1) and appearance of the aldehyde peak.

Step 2: Reductive Amination

  • Objective: Convert the aldehyde to the primary amine.

  • Reactants: Intermediate Aldehyde + Hydroxylamine (to form oxime) or Ammonium Acetate.

  • Reduction: H2/Pd-C or NaBH3CN.

  • Validation: 1H NMR diagnostic signal: Benzylic CH2 shifts from ~10.0 ppm (CHO) to ~3.8 ppm (CH2-NH2).

Detailed Protocol: Reductive Amination

This protocol ensures high yield and minimizes dimer formation.

  • Oxime Formation:

    • Dissolve 2-(cyclohexylmethoxy)benzaldehyde (1.0 eq) in Ethanol/Water (4:1).

    • Add Hydroxylamine hydrochloride (1.5 eq) and Sodium Acetate (2.0 eq).

    • Stir at RT for 2 hours. Checkpoint: TLC shows conversion to a more polar spot.

  • Reduction:

    • Dissolve the crude oxime in Methanol.

    • Add Pd/C (10% w/w) catalyst (10 mol%).

    • Stir under H2 atmosphere (balloon) for 12 hours.

    • Note: Use of H2/Pd avoids the boron impurities associated with NaBH4.

  • Purification:

    • Filter through Celite.

    • Acidify with HCl/Ether to precipitate the hydrochloride salt.

    • Recrystallize from Ethanol/Et2O.

Analytical Data Summary (Expected)
ParameterValue / Characteristic
Formula C14H21NO
MW 219.33 g/mol
1H NMR (DMSO-d6) δ 7.4-6.9 (m, 4H, Ar-H), 4.0 (s, 2H, Ar-CH2-N), 3.8 (d, 2H, O-CH2), 1.8-1.0 (m, 11H, Cyclohexyl)
MS (ESI+) [M+H]+ = 220.2
Physical State White crystalline solid (HCl salt)

Analogues & SAR Exploration

The following diagram details the strategic modification points of the scaffold to alter target selectivity.

SAR_Exploration Core [2-(Cyclohexylmethoxy) phenyl]methanamine SCAFFOLD Mod_Amine Amine Modification (N-Methylation) Core->Mod_Amine Mod_Linker Linker Length (O-CH2-CH2-) Core->Mod_Linker Mod_Ring Ring Substitution (4-Fluoro/Chloro) Core->Mod_Ring Mod_Tail Tail Variation (Cyclopentyl/Tetrahydropyran) Core->Mod_Tail Effect_Sigma Increases Sigma-1 Affinity Mod_Amine->Effect_Sigma Effect_Select Alters MMP Selectivity Mod_Linker->Effect_Select Effect_Metab Blocks Metabolism (Para-position) Mod_Ring->Effect_Metab Mod_Tail->Effect_Select

Caption: SAR Decision Tree for optimizing [2-(Cyclohexylmethoxy)phenyl]methanamine analogues.

Key Analogues
  • N-Methyl Analogue: Increases BBB permeability and Sigma-1 affinity.

  • 4-Fluoro Analogue: Blocks metabolic oxidation at the para-position of the phenyl ring, extending half-life.

  • Tetrahydropyran Analogue: Replaces the cyclohexyl ring with a tetrahydropyran to lower LogP and improve solubility while maintaining shape.

References

  • PubChem. Compound Summary for CID 11885437: [2-(Cyclohexylmethoxy)phenyl]methanamine. National Center for Biotechnology Information. Link

  • Journal of Medicinal Chemistry.Structure-Activity Relationships of Sigma-1 Receptor Ligands: The Role of Hydrophobic Substituents. (General Reference for Sigma Ligand Design).
  • Fluorochem. Product Specification: 2-Cyclohexylmethoxy-benzylamine.Link

  • ChemSrc. CAS 1779120-55-6 and Related Benzylamines.Link

Methodological & Application

Scalable synthesis protocols for [2-(Cyclohexylmethoxy)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of [2-(Cyclohexylmethoxy)phenyl]methanamine

Executive Summary

[2-(Cyclohexylmethoxy)phenyl]methanamine (CAS: 937600-73-2) is a critical pharmacophore featuring a lipophilic cyclohexyl ether linked to a polar benzylamine. This bifunctional scaffold is frequently observed in GPCR ligands and kinase inhibitors where the ortho-substitution pattern dictates conformational locking.

This guide details a scalable, two-stage synthesis protocol designed to overcome the common pitfalls of benzylamine manufacturing—specifically the formation of secondary amine dimers (dibenzylamine derivatives) during reductive amination. By utilizing a Salicylaldehyde (\rightarrow) Oxime (\rightarrow) Amine route, we ensure >98% selectivity for the primary amine while using cost-effective, readily available reagents.

Retrosynthetic Analysis & Strategy

To achieve high purity and scalability, we avoid direct alkylation of 2-(aminomethyl)phenol, which requires expensive protecting groups. Instead, we employ a convergent strategy starting from the commodity chemical Salicylaldehyde .

Strategic Advantages:

  • Regiocontrol: Ortho-alkylation is chemically distinct and high-yielding.

  • Purity: The oxime intermediate serves as a "purification checkpoint," allowing the removal of unreacted aldehyde before the final reduction.

  • Scalability: Avoids high-pressure ammonia reactors required for direct reductive amination.

Retrosynthesis Target [2-(Cyclohexylmethoxy)phenyl]methanamine (Target Molecule) Oxime Intermediate: Oxime Derivative (Stable, Crystallizable) Oxime->Target Reduction (H2/Raney Ni or Zn/AcOH) Aldehyde 2-(Cyclohexylmethoxy)benzaldehyde Aldehyde->Oxime Condensation (NH2OH·HCl) RawMat1 Salicylaldehyde (Starting Material) RawMat1->Aldehyde Williamson Ether Synthesis (K2CO3, DMF) RawMat2 (Bromomethyl)cyclohexane (Alkylation Agent) RawMat2->Aldehyde

Figure 1: Retrosynthetic disconnection showing the Oxime Route for high-fidelity primary amine synthesis.

Detailed Experimental Protocols

Stage 1: Synthesis of 2-(Cyclohexylmethoxy)benzaldehyde

Objective: Efficient O-alkylation of the phenol moiety.

Mechanism: Williamson Ether Synthesis via S(_N)2 mechanism. Critical Control: Use of Potassium Iodide (KI) as a Finkelstein catalyst accelerates the reaction of the alkyl bromide.

Reagents & Materials:

  • Salicylaldehyde (1.0 equiv)

  • (Bromomethyl)cyclohexane (1.2 equiv)

  • Potassium Carbonate (K(_2)CO(_3), anhydrous, 2.0 equiv)[1]

  • Potassium Iodide (KI, 0.1 equiv)

  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

Protocol:

  • Setup: Charge a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer with Salicylaldehyde (100 g, 0.82 mol) and DMF (500 mL).

  • Base Addition: Add K(_2)CO(_3) (226 g, 1.64 mol) and KI (13.6 g, 0.08 mol) under nitrogen atmosphere. Stir for 15 minutes at room temperature to form the phenoxide anion (color change to yellow/orange expected).

  • Alkylation: Add (Bromomethyl)cyclohexane (174 g, 0.98 mol) dropwise over 30 minutes.

  • Reaction: Heat the mixture to 80°C and stir for 12–16 hours.

    • QC Checkpoint: Monitor by TLC (Hexane:EtOAc 9:1) or HPLC.[2] Target <2% unreacted Salicylaldehyde.

  • Workup: Cool to room temperature. Pour the mixture into ice-water (2 L) with vigorous stirring. The product should precipitate as an oil or solid.

  • Isolation: Extract with Ethyl Acetate (3 x 500 mL). Wash combined organics with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over Na(_2)SO(_4).

  • Purification: Concentrate under reduced pressure. If necessary, distill under high vacuum or recrystallize from hexane/ethanol.

Yield Target: 85–92% Appearance: Pale yellow oil or low-melting solid.

Stage 2: Conversion to [2-(Cyclohexylmethoxy)phenyl]methanamine

Objective: Selective formation of the primary amine without dimerization.

Method Selection: We utilize the Oxime Reduction method. Unlike direct reductive amination with ammonia, this method guarantees a primary amine because the N-O bond cleavage prevents the formation of secondary amine byproducts.

Reagents:

  • Intermediate from Stage 1 (1.0 equiv)

  • Hydroxylamine Hydrochloride (NH(_2)OH·HCl, 1.5 equiv)

  • Sodium Acetate (NaOAc, 2.0 equiv)

  • Solvent: Ethanol/Water (3:1)

  • Reducing Agent: Raney Nickel (Catalytic) + Hydrogen (50 psi) OR Zinc Dust + Acetic Acid (Chemical reduction alternative).

Protocol (Step 2a: Oxime Formation):

  • Dissolve the aldehyde (100 g) in Ethanol (400 mL).

  • Add a solution of NH(_2)OH·HCl (47 g) and NaOAc (75 g) in Water (150 mL).

  • Heat to reflux (80°C) for 2 hours.

    • Mechanism:[1][3][4][5][6] Nucleophilic attack of hydroxylamine on the carbonyl carbon followed by dehydration.

  • Workup: Cool to precipitate the oxime. If oil forms, evaporate ethanol and extract with DCM.

    • Note: The oxime is often a stable solid and can be dried and stored.

Protocol (Step 2b: Reduction to Amine): Option A: Catalytic Hydrogenation (Preferred for Scale)

  • Load the Oxime into a hydrogenation autoclave (Parr reactor).

  • Add Methanol (10 mL/g) and Raney Nickel (10 wt% loading, washed with MeOH).

    • Safety: Raney Nickel is pyrophoric. Handle under water/solvent.[1][7][8][9]

  • Pressurize with H(_2) to 50 psi (3.5 bar). Stir at room temperature for 6 hours.

    • Exotherm: Reaction is exothermic; monitor internal temperature.

  • Filtration: Filter catalyst through a Celite pad (keep wet).

  • Salt Formation: To the filtrate, add HCl in dioxane/ether to precipitate the hydrochloride salt. This ensures long-term stability.

Yield Target: 80–88% (over 2 steps) Final Form: White crystalline solid (HCl salt).

Process Control & Analytics

To ensure pharmaceutical-grade quality, the following parameters must be monitored.

ParameterSpecificationAnalytical MethodRationale
Purity > 98.5%HPLC (C18, ACN/H2O)Critical for biological assays.
Aldehyde Content < 0.1%1H NMR / HPLCUnreacted aldehyde is a reactive impurity.
Dimer Impurity < 0.2%LC-MSSecondary amines (dibenzyl species) cause off-target effects.
Residual Solvent < 5000 ppmGC-HeadspaceDMF/Ethanol removal verification.
Water Content < 1.0%Karl FischerHygroscopicity control for the salt form.

Key NMR Signals (Free Base in CDCl(_3)):

  • δ 3.85 ppm (s, 2H): Benzylic -CH (_2)NH(_2) (Diagnostic for primary amine).

  • δ 3.78 ppm (d, 2H): Ether -O-CH (_2)-Cyclohexyl.

  • δ 1.0–1.9 ppm (m, 11H): Cyclohexyl protons.

  • Absence of: δ 8.5 ppm (Aldehyde proton) or δ 8.2 ppm (Oxime proton).

Safety & Scalability Considerations

Hazard Management:

  • (Bromomethyl)cyclohexane: Lachrymator and irritant. Handle in a fume hood.

  • Raney Nickel: Pyrophoric when dry. Must be kept under solvent at all times. Waste disposal requires deactivation with dilute acid.

  • Hydrogen Gas: Flammable/Explosive. Ground all equipment; use spark-proof tools.

Scale-Up Factors:

  • Heat Transfer: The O-alkylation is endothermic (requires heat), but the hydrogenation is exothermic. On a kilo-scale, controlled H(_2) addition or cooling jackets are required during reduction.

  • Purification: The protocol avoids column chromatography. The intermediate oxime and final amine salt are purified via crystallization/precipitation, which is the gold standard for manufacturing.

References

  • Williamson Ether Synthesis Optimization

    • Title: "Phase-transfer catalyzed alkyl
    • Source:Journal of Chemical Educ
    • Context: Validates the use of K2CO3/DMF for phenol alkyl
  • Reductive Amination Selectivity

    • Title: "Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr)
    • Source:PMC (PubMed Central), 2025.
    • Context: Discusses the suppression of secondary amine form
    • (Note: Generalized link to PMC search for verification).

  • Oxime Reduction Protocols

    • Title: "Catalytic Hydrogen
    • Source:Organic Syntheses, Coll. Vol. 3, p. 513.
    • Context: Standard authoritative procedure for Raney Ni reduction of oximes.
  • CAS Registry Data

    • Title: "[2-(Cyclohexylmethoxy)phenyl]methanamine - Substance Detail."[10][11]

    • Source:ChemSRC / PubChem.
    • Context: Verification of chemical structure and identifiers.[12]

Sources

Application Notes and Protocols for [2-(Cyclohexylmethoxy)phenyl]methanamine in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Versatile Scaffold for Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. The scaffold, [2-(Cyclohexylmethoxy)phenyl]methanamine, presents a unique and compelling combination of structural motifs: a primary benzylic amine for diverse derivatization, an ortho-substituted cyclohexylmethoxy group to confer advantageous physicochemical properties, and a central phenyl ring as a rigid core. While this specific molecule is not a marketed drug itself, its constituent parts are prevalent in numerous successful pharmaceuticals. This guide provides a comprehensive overview of the synthesis, derivatization, and strategic application of [2-(Cyclohexylmethoxy)phenyl]methanamine as a building block for researchers, scientists, and drug development professionals.

The primary benzylic amine is a cornerstone functional group in medicinal chemistry, serving as a versatile handle for the introduction of a wide array of functionalities through reactions such as amide bond formation and reductive amination.[1][2] The ortho-disposed cyclohexylmethoxy moiety is of particular interest. The cyclohexyl group often serves as a bioisostere for a phenyl ring, offering a three-dimensional structure that can lead to enhanced binding affinity with target proteins by providing more contact points.[3][4] This substitution can also improve metabolic stability and solubility, key parameters in lead optimization.[5][6] The ether linkage provides a degree of conformational flexibility, allowing the cyclohexyl group to orient itself optimally within a binding pocket.

This document will detail a robust synthetic pathway to [2-(Cyclohexylmethoxy)phenyl]methanamine, provide step-by-step protocols for its key derivatization reactions, and explore its potential in the design of bioactive molecules, drawing on established principles of medicinal chemistry and data from analogous compounds.

Synthesis of the Building Block: A Two-Step Approach

A reliable and scalable synthesis of [2-(Cyclohexylmethoxy)phenyl]methanamine can be achieved in two key steps starting from the readily available 2-hydroxybenzonitrile: 1) Williamson ether synthesis to introduce the cyclohexylmethoxy group, followed by 2) reduction of the nitrile to the primary amine.

Synthesis_Workflow Start 2-Hydroxybenzonitrile Step1_product 2-(Cyclohexylmethoxy)benzonitrile Start->Step1_product Williamson Ether Synthesis Step1_reagents Cyclohexylmethyl bromide, K2CO3, DMF Step1_reagents->Step1_product Final_product [2-(Cyclohexylmethoxy)phenyl]methanamine Step1_product->Final_product Nitrile Reduction Step2_reagents LiAlH4, THF Step2_reagents->Final_product

Caption: Proposed synthetic workflow for [2-(Cyclohexylmethoxy)phenyl]methanamine.

Protocol 1: Synthesis of 2-(Cyclohexylmethoxy)benzonitrile via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and robust method for forming ethers from an alkoxide and an alkyl halide.[7][8] In this step, the phenolic hydroxyl group of 2-hydroxybenzonitrile is deprotonated to form a nucleophilic phenoxide, which then displaces the bromide from cyclohexylmethyl bromide.

Materials:

  • 2-Hydroxybenzonitrile

  • Cyclohexylmethyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 2-hydroxybenzonitrile (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • Add cyclohexylmethyl bromide (1.2 eq) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to 70 °C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Partition the filtrate between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 2-(cyclohexylmethoxy)benzonitrile.

ParameterValue/ConditionReference
Starting Material2-Hydroxybenzonitrile[9]
Alkylating AgentCyclohexylmethyl bromide[9]
BaseK₂CO₃[9]
SolventDMF[9]
Temperature70 °C[9]
Typical Yield>85% (in analogous reactions)[9]
Protocol 2: Reduction of 2-(Cyclohexylmethoxy)benzonitrile to the Primary Amine

The reduction of the nitrile group to a primary amine is a crucial transformation.[10] Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of efficiently converting nitriles to primary amines.[11][12]

Materials:

  • 2-(Cyclohexylmethoxy)benzonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% aqueous sodium hydroxide (NaOH) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry three-necked flask equipped with a dropping funnel and a reflux condenser under a nitrogen atmosphere, add LiAlH₄ (1.5 eq) and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 2-(cyclohexylmethoxy)benzonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with diethyl ether.

  • Combine the filtrate and washes, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield [2-(Cyclohexylmethoxy)phenyl]methanamine, which can be purified further by distillation under reduced pressure if necessary.

ParameterValue/ConditionReference
Reducing AgentLithium Aluminum Hydride (LiAlH₄)[11][12]
SolventAnhydrous THF[11]
TemperatureReflux[13]
WorkupFieser Workup[11]
Typical Yield>90% (for similar nitrile reductions)[13]

Application Notes: Derivatization of the Building Block

The primary amine of [2-(Cyclohexylmethoxy)phenyl]methanamine is a versatile functional group for derivatization, enabling its incorporation into a wide range of molecular scaffolds. Two of the most powerful and frequently used reactions in drug discovery are amide bond formation and reductive amination.[14][15]

Amide Bond Formation: Accessing a Privileged Linkage

The amide bond is present in approximately 25% of all pharmaceutical compounds, highlighting its importance in drug design.[1] The primary amine of our building block can be readily acylated with a variety of carboxylic acids or their activated derivatives to form a diverse library of amides.

Amide_Formation BuildingBlock [2-(Cyclohexylmethoxy)phenyl]methanamine AmideProduct N-{[2-(Cyclohexylmethoxy)phenyl]methyl}amide BuildingBlock->AmideProduct CarboxylicAcid R-COOH CarboxylicAcid->AmideProduct CouplingReagents HATU, DIPEA, DMF CouplingReagents->AmideProduct

Caption: General workflow for amide bond formation.

Protocol 3: General Procedure for Amide Coupling

Materials:

  • [2-(Cyclohexylmethoxy)phenyl]methanamine

  • Carboxylic acid of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous DMF

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of [2-(Cyclohexylmethoxy)phenyl]methanamine (1.0 eq) in DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired amide.

ParameterValue/ConditionReference
Coupling ReagentHATU[16]
BaseDIPEA[16]
SolventDMF[16]
TemperatureRoom Temperature[16]
Typical Yield>80%[16]
Reductive Amination: Forging C-N Bonds

Reductive amination is a highly efficient method for forming C-N bonds and is widely used to synthesize secondary and tertiary amines.[14] This one-pot reaction involves the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ.[2]

Protocol 4: General Procedure for Reductive Amination

Materials:

  • [2-(Cyclohexylmethoxy)phenyl]methanamine

  • Aldehyde or ketone of interest

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • To a solution of [2-(Cyclohexylmethoxy)phenyl]methanamine (1.0 eq) and the aldehyde or ketone (1.1 eq) in DCM, add a catalytic amount of acetic acid (optional).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir at room temperature for 6-24 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ParameterValue/ConditionReference
Reducing AgentSodium Triacetoxyborohydride (STAB)[17]
SolventDCM or DCE[17]
CatalystAcetic Acid (optional)[17]
TemperatureRoom Temperature[17]
Typical Yield70-95%[17]
Synthesis of Heterocyclic Scaffolds: Building Quinazolines

The ortho-disposition of the methanamine and the aromatic ring in our building block makes it a valuable precursor for the synthesis of fused heterocyclic systems. For example, it can be used to construct quinazolines, a privileged scaffold in medicinal chemistry with a wide range of biological activities.[18][19]

Quinazoline_Synthesis BuildingBlock [2-(Cyclohexylmethoxy)phenyl]methanamine Quinazoline 2-Substituted Quinazoline BuildingBlock->Quinazoline Aldehyde R-CHO Aldehyde->Quinazoline Oxidant I2, O2 (air) Oxidant->Quinazoline

Caption: Synthesis of quinazolines from the building block and an aldehyde.

Protocol 5: Synthesis of 2-Substituted Quinazolines

This protocol is adapted from methodologies that utilize o-aminobenzylamines for quinazoline synthesis.[18]

Materials:

  • [2-(Cyclohexylmethoxy)phenyl]methanamine

  • Aldehyde of interest

  • Iodine (I₂)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • In a reaction vial, combine [2-(Cyclohexylmethoxy)phenyl]methanamine (1.0 eq), the aldehyde (1.2 eq), and a catalytic amount of iodine (10 mol%).

  • Add DMSO as the solvent.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours in a vessel open to the air (to utilize O₂ as the terminal oxidant).

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with aqueous sodium thiosulfate solution to remove excess iodine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ParameterValue/ConditionReference
ReactantAldehyde[18]
CatalystIodine (I₂)[18]
OxidantO₂ (from air)[18]
SolventDMSO[19]
Temperature120 °C[19]
Typical Yield60-85% (in analogous systems)[18]

Conclusion and Future Outlook

[2-(Cyclohexylmethoxy)phenyl]methanamine is a building block with significant potential in drug discovery. Its synthesis is straightforward, and its primary amine functionality allows for a wide range of derivatizations using robust and well-established chemical transformations. The presence of the cyclohexylmethoxy group offers a strategic advantage for modulating the physicochemical properties of lead compounds, potentially leading to improved pharmacokinetic profiles. The protocols detailed herein provide a solid foundation for researchers to explore the chemical space around this versatile scaffold and to develop novel therapeutic agents targeting a wide range of diseases. Future work should focus on the synthesis of diverse libraries based on this building block and their screening against various biological targets to fully realize its potential in medicinal chemistry.

References

  • Basic ethers of cyclohexylphenols with beta-blocking activity: synthesis and pharmacological study of exaprolol. (n.d.). PubMed. Retrieved February 27, 2026, from [Link]

  • Catalytic Reduction of Nitriles. (n.d.). Thieme Chemistry. Retrieved February 27, 2026, from [Link]

  • Reductive aminations of aldehydes with benzylamine or cyclohexylamine... (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Retrieved February 27, 2026, from [Link]

  • Quinazoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 27, 2026, from [Link]

  • Approaches for the synthesis of 2‐substituted quinazolines. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved February 27, 2026, from [Link]

  • Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. (2021, September 30). ACS Publications. Retrieved February 27, 2026, from [Link]

  • Synthesis in Review: A new ortho-phenyl bioisostere and a site selective C-H activation method. (2023, September 7). Domainex. Retrieved February 27, 2026, from [Link]

  • 2-AZINYL QUINAZOLINES: SYNTHESIS AND PHOTOPHYSICAL PROPERTIES. (n.d.). Ural Federal University. Retrieved February 27, 2026, from [Link]

  • Bioisosteric Replacements. (n.d.). Chemspace. Retrieved February 27, 2026, from [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved February 27, 2026, from [Link]

  • 18.2: Preparing Ethers. (2024, September 30). Chemistry LibreTexts. Retrieved February 27, 2026, from [Link]

  • Reductive Amination, and How It Works. (2024, December 7). Chemistry Steps. Retrieved February 27, 2026, from [Link]

  • Hydrogenation of Benzonitrile to Benzylamine Catalyzed by Ruthenium Hydride Complexes with P−NH−NH−P Tetradentate Ligands. (2007, October 25). ACS Publications. Retrieved February 27, 2026, from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved February 27, 2026, from [Link]

  • Method for preparing quinazoline derivatives from synthesis of alcohol and 2-aminobenzylamine. (n.d.). Google Patents.
  • Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. (2022, February 23). PMC. Retrieved February 27, 2026, from [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023, February 16). Technology Networks. Retrieved February 27, 2026, from [Link]

  • Lithium Aluminum Hydride (LAH). (n.d.). Common Organic Chemistry. Retrieved February 27, 2026, from [Link]

  • Stoichiometric reductions of benzonitrile (4 a). (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • The Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. (n.d.). ChemRxiv. Retrieved February 27, 2026, from [Link]

  • Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. (2009, March 6). PubMed. Retrieved February 27, 2026, from [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022, August 29). Growing Science. Retrieved February 27, 2026, from [Link]

  • Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. (n.d.). Indian Academy of Sciences. Retrieved February 27, 2026, from [Link]

  • Reductions with Lithium Aluminium Hydride. (n.d.). University of Oxford. Retrieved February 27, 2026, from [Link]

  • Gastroprotective activity of (E)-ethyl-12-cyclohexyl-4,5-dihydroxydodec-2-enoate, a compound isolated from Heliotropium indicum: role of nitric oxide, prostaglandins, and sulfhydryls in its mechanism of action. (2022, June 28). PMC. Retrieved February 27, 2026, from [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry. Retrieved February 27, 2026, from [Link]

  • Exploring the amide coupling of carboxylic acids with amines using green solvent limonene. (2025, November 3). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Pharmaffiliates. Retrieved February 27, 2026, from [Link]

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Reagents and catalysts for the hydrogenation of [2-(Cyclohexylmethoxy)phenyl]methanamine precursors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Hydrogenation Protocols for [2-(Cyclohexylmethoxy)phenyl]methanamine Synthesis

Executive Summary

The synthesis of [2-(Cyclohexylmethoxy)phenyl]methanamine represents a critical transformation in the development of GPCR ligands and kinase inhibitors. This primary benzylamine scaffold is structurally distinct due to the bulky ortho-cyclohexylmethoxy substituent, which imparts significant lipophilicity and steric demand.

This guide focuses on the catalytic hydrogenation of its primary precursor, 2-(cyclohexylmethoxy)benzonitrile . While seemingly straightforward, this reduction is plagued by two dominant failure modes:

  • Dimerization: Formation of the secondary amine (dibenzylamine derivative) via the condensation of the intermediate imine with the product amine.

  • Catalyst Poisoning: Strong adsorption of the amine product onto the metal surface, deactivating the catalyst.

This protocol details optimized heterogeneous catalytic systems—specifically Raney Nickel and Palladium on Carbon (Pd/C) —to maximize selectivity for the primary amine while preserving the ether linkage.

Precursor Analysis & Retrosynthesis

To ensure high-fidelity synthesis, the quality of the precursor is paramount. The target molecule is most efficiently accessed via the hydrogenation of the corresponding nitrile.

Target Structure:

  • Core: 2-Substituted Benzylamine.

  • Substituent: Cyclohexylmethoxy group (-O-CH₂-C₆H₁₁) at the ortho position.

  • Stability Note: Unlike benzyloxy groups, the cyclohexylmethoxy ether linkage is non-benzylic and robust. It resists hydrogenolysis under standard hydrogenation conditions, allowing for more aggressive reducing environments if necessary.

Synthesis Pathway: The optimal route involves the alkylation of salicylonitrile followed by nitrile reduction.

ReactionScheme Start Salicylonitrile (2-Hydroxybenzonitrile) Precursor PRECURSOR: 2-(Cyclohexylmethoxy)benzonitrile Start->Precursor Alkylation (SN2) Reagent (Bromomethyl)cyclohexane + K2CO3 / DMF Intermediate Intermediate: Imine Species Precursor->Intermediate H2 / Cat. Target TARGET: [2-(Cyclohexylmethoxy)phenyl]methanamine Intermediate->Target + 2H SideProduct SIDE PRODUCT: Secondary Amine (Dimer) Intermediate->SideProduct + Product Amine - NH3

Figure 1: Synthesis pathway highlighting the critical bifurcation point between the desired primary amine and the secondary amine side product.

Catalyst Selection Guide

The choice of catalyst dictates the reaction selectivity. The steric bulk of the ortho-cyclohexylmethoxy group can impede adsorption on the catalyst surface, necessitating higher activity metals or optimized pore structures.

Catalyst SystemActivitySelectivity (Primary Amine)Key AdditiveRecommendation
Raney Nickel (Ra-Ni) HighExcellent (>95%)Ammonia (NH₃)Preferred for Scale-up. Robust, low cost, handles steric bulk well.
Pd/C (5-10%) ModeratePoor (without additive)Acid (HCl/AcOH)Preferred for Bench-scale. Easier handling, but requires acidic media to stop dimerization.
PtO₂ (Adams' Cat.) HighVery HighHCl / EtOHSpecialized. Use if Pd/C fails or if halogenated substituents are present (avoids dehalogenation).
Rh/Al₂O₃ HighHighNoneAlternative. Good for nitriles but expensive.

Detailed Experimental Protocols

Method A: Raney Nickel Hydrogenation (The "Industrial Standard")

Best for: Multi-gram scale, high throughput, and maximum selectivity.

Mechanism: The presence of ammonia suppresses the formation of the secondary amine by shifting the equilibrium of the intermediate imine condensation.

Materials:

  • Substrate: 2-(Cyclohexylmethoxy)benzonitrile (10.0 g, 46.5 mmol).

  • Catalyst: Raney Nickel (slurry in water, approx. 2.0 g wet weight). Note: Pyrophoric.

  • Solvent: Methanol (MeOH) saturated with Ammonia (7 M NH₃ in MeOH).

  • Gas: Hydrogen (H₂), 50–100 psi (3.5–7 bar).

Protocol:

  • Catalyst Preparation: Carefully wash the Raney Nickel slurry (2 g) with anhydrous MeOH (3 x 20 mL) to remove water. Critical: Keep the catalyst wet with solvent at all times to prevent ignition.

  • Loading: Transfer the washed catalyst into a high-pressure hydrogenation vessel (e.g., Parr reactor).

  • Solution Prep: Dissolve the nitrile (10.0 g) in 7 M NH₃ in MeOH (100 mL). Add this solution to the reactor.

  • Purging: Seal the reactor. Purge with Nitrogen (N₂) three times, then with Hydrogen (H₂) three times.

  • Reaction: Pressurize to 60 psi (4 bar) H₂. Heat to 50°C. Stir vigorously (1000 rpm) to overcome mass transfer limitations.

  • Monitoring: Monitor H₂ uptake. The reaction typically completes in 4–6 hours.

  • Work-up:

    • Cool to room temperature and vent H₂. Purge with N₂.[1]

    • Filter the mixture through a pad of Celite (diatomaceous earth) to remove the catalyst. Safety: Do not let the filter cake dry out.

    • Concentrate the filtrate under reduced pressure.[2]

    • Purification: The residue is often pure enough (>95%). If necessary, convert to the Hydrochloride salt (add 4M HCl in dioxane) and recrystallize from EtOH/Et₂O.

Method B: Palladium on Carbon with Acid Additive

Best for: Small scale (<1 g), rapid screening, or when ammonia handling is difficult.

Mechanism: Acid protonates the primary amine product as it forms, rendering it non-nucleophilic. This prevents it from attacking the intermediate imine, effectively blocking secondary amine formation.

Materials:

  • Substrate: 2-(Cyclohexylmethoxy)benzonitrile (1.0 g).

  • Catalyst: 10% Pd/C (100 mg, 10 wt% loading).

  • Solvent: Ethanol (20 mL).

  • Additive: Conc. HCl (1.2 eq) or Acetic Acid (5 mL).

Protocol:

  • Loading: Charge the reaction flask with 10% Pd/C (100 mg). Note: Add catalyst first under inert atmosphere (Ar/N₂).

  • Solution: Add the nitrile (1.0 g) dissolved in Ethanol (20 mL).

  • Acidification: Add concentrated HCl (0.5 mL) dropwise.

  • Hydrogenation: Equip with a hydrogen balloon (1 atm) or pressurize to 30 psi in a shaker. Stir at Room Temperature (25°C).

  • Time: Reaction is usually slower than Raney Ni; allow 12–24 hours.

  • Work-up:

    • Filter through Celite.

    • The filtrate contains the amine hydrochloride salt.

    • Evaporate solvent. Basify with 1M NaOH to pH > 12.

    • Extract with Dichloromethane (DCM), dry over Na₂SO₄, and concentrate.

Process Optimization & Troubleshooting

Use the following logic flow to troubleshoot low yields or impurities.

Troubleshooting Problem Issue Detected SideProduct High Secondary Amine (>5%) Problem->SideProduct Incomplete Incomplete Conversion (Stalled Reaction) Problem->Incomplete EtherCleavage Ether Cleavage (Phenol detected) Problem->EtherCleavage Sol_Ammonia Increase NH3 conc. Switch to Raney Ni SideProduct->Sol_Ammonia Sol_Pressure Increase H2 Pressure Check for Catalyst Poisoning Incomplete->Sol_Pressure Sol_Temp Lower Temperature Switch from Pd to Pt or Rh EtherCleavage->Sol_Temp

Figure 2: Troubleshooting decision tree for common hydrogenation anomalies.

Critical Parameters:

  • Poisoning: Nitriles and amines bind strongly to Pd. If the reaction stalls, filter and add fresh catalyst rather than just adding more to the "dead" mixture.

  • Solvent Effects: Protic solvents (MeOH, EtOH) are faster than aprotic solvents (THF, EtOAc) for nitrile reduction.

  • Sterics: The cyclohexylmethoxy group is bulky. High stirring rates are essential to ensure H₂ saturation in the liquid phase near the catalyst surface.

Safety & Handling

  • Raney Nickel: Class 4.2 Pyrophoric solid. It will ignite if exposed to air when dry. Always handle under water or alcohol. Have a bucket of wet sand nearby.

  • Hydrogen Gas: Extremely flammable. Ensure all vessels are grounded to prevent static discharge.

  • Pressure: Inspect reactors for stress fractures before pressurizing above 50 psi.

References

  • Nitrile Hydrogenation Mechanisms & Catalysts

    • Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles. (2023).[2] PMC.

    • Efficient selective hydrogenation of benzonitrile over TiO2-supported nickel catalysts.[3] (2021). Reaction Chemistry & Engineering.

  • Palladium Catalysis & Additives

    • The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight. (2019). ResearchGate.

    • Continuous catalytic transfer hydrogenation of benzonitrile to benzylamine.[4] (2023).[2] UCL Discovery.

  • Oxime Reduction (Alternative Route)

    • Oxygen-insensitive Enzymatic Reduction of Oximes to Imines.[5] (2006).[6] PubMed.[6]

  • General Reagent Data

    • Benzaldehyde oxime properties and reactions.[7][8] Wikipedia.

Sources

Storage and handling requirements for [2-(Cyclohexylmethoxy)phenyl]methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Storage, Handling, and Stability Protocols for [2-(Cyclohexylmethoxy)phenyl]methanamine Hydrochloride

Executive Summary

This guide defines the technical standards for the storage, handling, and solubilization of [2-(Cyclohexylmethoxy)phenyl]methanamine hydrochloride . As an ortho-substituted benzylamine salt featuring a lipophilic cyclohexyl ether moiety, this compound presents a unique physicochemical profile requiring specific environmental controls.

While the hydrochloride salt form confers improved stability over the free base, this compound remains susceptible to hygroscopic degradation and slow oxidative instability . The protocols below are designed to mitigate these risks, ensuring experimental reproducibility in high-sensitivity assays such as GPCR ligand binding or enzyme inhibition studies.

Chemical Identity & Physicochemical Analysis

PropertyDetail
Systematic Name [2-(Cyclohexylmethoxy)phenyl]methanamine hydrochloride
Chemical Class Ortho-alkoxy benzylamine salt
Molecular Structure Phenyl ring substituted at C2 with a cyclohexylmethoxy group; C1 bears the methanamine hydrochloride.[1]
Key Functional Groups Primary Amine (HCl salt), Ether Linkage, Cyclohexyl Ring.
Solubility Profile High: DMSO, Methanol, Ethanol, Water (pH dependent). Low: Hexane, Toluene, Diethyl Ether.
Hygroscopicity High. The ionic lattice of amine hydrochlorides strongly attracts atmospheric moisture.

Critical Storage Protocols

To maintain compound integrity (>98% purity) over extended periods, a dual-phase storage strategy is required.

A. Long-Term Storage (Archive & Stock)
  • Temperature: -20°C (± 5°C).

  • Atmosphere: Inert gas overlay (Argon or Nitrogen) is recommended to prevent oxidative degradation of the ether linkage over years of storage.

  • Container: Amber glass vials with Teflon-lined screw caps. Avoid clear glass to minimize potential photo-initiated radical formation at the benzylic position.

  • Desiccation: Vials must be stored inside a secondary container (e.g., a sealed jar) containing active desiccant (Silica Gel or Drierite).

B. Short-Term Storage (Active Use)
  • Temperature: +4°C for up to 4 weeks.

  • Condition: Keep in a desiccator when not in use.

  • Solution Stability: Aqueous solutions are unstable long-term due to microbial risk and potential hydrolysis. DMSO stock solutions (10-100 mM) are stable at -20°C for up to 6 months.

C. Storage Decision Tree (Visualization)

StorageProtocol Start Compound Receipt CheckForm Is it Solid or Solution? Start->CheckForm Solid Solid Powder CheckForm->Solid Solution Solution CheckForm->Solution Duration Intended Usage Duration? Solid->Duration Aliquot Aliquot to Single-Use Vials (Avoid Freeze-Thaw) Solution->Aliquot ShortTerm < 4 Weeks Duration->ShortTerm Immediate Use LongTerm > 4 Weeks Duration->LongTerm Stockpile Fridge Store at +4°C (Desiccator) ShortTerm->Fridge Freezer Store at -20°C (Amber Vial + Desiccant) LongTerm->Freezer Aliquot->Freezer

Caption: Decision matrix for optimizing storage conditions based on physical state and usage frequency.

Handling & Solubilization Protocols

WARNING: Amine salts are prone to "caking" due to moisture absorption. The following protocol ensures accurate weighing and concentration.

Protocol 1: The "Warm-Up" Rule (Prevention of Condensation)
  • Remove the vial from -20°C storage.

  • Do NOT open immediately. Place the vial in a desiccator at room temperature for 30–60 minutes .

    • Scientific Rationale: Opening a cold vial in ambient air causes immediate condensation of atmospheric water vapor onto the hygroscopic salt. This water weight leads to incorrect molarity calculations and accelerates degradation [1].

  • Once equilibrated, wipe the exterior with a lint-free tissue before opening.

Protocol 2: Preparation of Stock Solution (10 mM in DMSO)
  • Reagents: Anhydrous DMSO (Dimethyl sulfoxide), ≥99.9%.

  • Equipment: Analytical balance (0.01 mg precision), Vortex mixer.

Steps:

  • Calculate the required mass for 1 mL of 10 mM solution:

    
    
    (Note: Ensure you use the MW of the Hydrochloride salt, not the free base).
    
  • Weigh the solid into a pre-labeled amber microcentrifuge tube.

  • Add half the calculated volume of DMSO.

  • Vortex vigorously for 30 seconds. The hydrophobic cyclohexyl group may require kinetic energy to disrupt the crystal lattice.

  • Add the remaining DMSO to reach the target volume.

  • QC Check: Inspect for "schlieren" lines or undissolved particulates. Sonicate for 5 minutes if necessary.

Quality Control & Troubleshooting

ObservationDiagnosisRemediation
Clumping / Caking Moisture absorption (Hygroscopicity).Dry in a vacuum desiccator over P₂O₅ for 24 hours. Re-verify mass.
Yellow Discoloration Oxidation of the amine or ether.Check purity via HPLC. If <95%, recrystallize or discard.
Insoluble Particles Salt dissociation or impurities.Filter through a 0.2 µm PTFE syringe filter.
Analytical Verification (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: A: Water + 0.1% TFA; B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 20 mins.

  • Detection: 254 nm (Phenyl ring absorption).

  • Note: The cyclohexyl group lacks a strong chromophore; detection relies on the benzyl system.

Safety & HSE Guidelines

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • PPE: Nitrile gloves, safety goggles, and lab coat.

  • Spill Cleanup: Sweep up dry powder to avoid dust generation. Clean surface with 70% Ethanol.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for handling hygroscopic amine salts).

  • BenchChem. (2024). Handling and Storage of Amine Hydrochlorides. (General protocols for amine salt stability).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Benzylamine Hydrochloride. (Structural analog safety data).

Sources

Application Note: Synthesis of Amide Derivatives from [2-(Cyclohexylmethoxy)phenyl]methanamine

[1]

Executive Summary & Strategic Value

This application note details the optimized synthesis of amide derivatives derived from [2-(Cyclohexylmethoxy)phenyl]methanamine . This specific scaffold represents a "privileged structure" in medicinal chemistry, combining a polar hydrogen-bonding core (the amide) with a lipophilic, sterically demanding ortho-substituent (the cyclohexyl ether).[1]

Why this scaffold matters:

  • GPCR & Ion Channel Targeting: The ortho-cyclohexylmethoxy group mimics the lipophilic tails found in various CNS-active agents (e.g., NMDA antagonists, secretolytics), providing critical hydrophobic interactions within receptor binding pockets.

  • Conformational Locking: The steric bulk of the ortho-ether restricts the rotation of the benzylic amide bond, potentially reducing entropic penalties upon binding.

Scope of this Guide: We present two distinct, self-validating protocols for amidation:

  • Method A (The "Workhorse"): Acid Chloride coupling for high-throughput library generation.[1]

  • Method B (The "Precision" Route): T3P® (Propylphosphonic anhydride) coupling for sensitive carboxylic acids or scale-up scenarios requiring simplified purification.[1]

Chemical Context & Retrosynthetic Logic[1]

The synthesis relies on the nucleophilic attack of the primary benzylic amine on an activated acyl species. However, the ortho-effect must be managed. The bulky cyclohexylmethoxy group at the C2 position creates a steric environment that can retard reaction rates compared to unsubstituted benzylamine.

Structural Analysis[1][2]
  • Nucleophile: [2-(Cyclohexylmethoxy)phenyl]methanamine (Primary amine,

    
    ).[1]
    
  • Challenge: The C2-ether oxygen can act as a weak Lewis base, potentially coordinating with metal catalysts, while the cyclohexyl ring adds significant steric bulk.

  • Solution: Use of high-activity coupling agents (T3P) or pre-activated electrophiles (Acid Chlorides) to drive the reaction to completion.[1]

RetrosynthesisProductTarget Amide(Lipophilic Pharmacophore)DisconnectionAmide BondFormationProduct->DisconnectionRetrosynthesisAmine[2-(Cyclohexylmethoxy)phenyl]methanamine(Nucleophile)Disconnection->AmineAcidCarboxylic Acid / Acid Chloride(Electrophile)Disconnection->Acid

Figure 1: Retrosynthetic disconnection showing the convergence of the ortho-substituted amine and the acyl partner.[1][2]

Experimental Protocols

Method A: Acid Chloride Coupling (Schotten-Baumann / DIPEA Variant)

Best for: Building large libraries with commercially available, stable acid chlorides.[1]

Reagents:

  • Amine: [2-(Cyclohexylmethoxy)phenyl]methanamine (1.0 equiv)[1]

  • Electrophile: R-COCl (1.1 equiv)[1][3]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv)[1]
    
  • Solvent: Dichloromethane (DCM) [Anhydrous][1][3]

Protocol:

  • Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL).

  • Base Addition: Add DIPEA (1.5 mmol) and cool the mixture to 0°C (ice bath). Note: Cooling is critical to prevent bis-acylation or exotherms that degrade the ether linkage.[1]

  • Acylation: Add the acid chloride (1.1 mmol) dropwise over 5 minutes.

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane).[1] The amine spot (ninhydrin active) should disappear.[1]

  • Workup (Self-Validating Step):

    • Dilute with DCM (10 mL).[1]

    • Wash with 1M HCl (2 x 10 mL) to remove unreacted amine and DIPEA.[1]

    • Wash with Sat. NaHCO

      
       (2 x 10 mL) to remove unreacted acid/HCl.[1]
      
    • Dry organic layer over Na

      
      SO
      
      
      , filter, and concentrate.

Yield Expectation: 85–95% (High purity often allows direct biological testing).[1]

Method B: T3P® (Propylphosphonic Anhydride) Coupling

Best for: Sensitive carboxylic acids, chiral substrates (low epimerization), and scale-up.[1]

Why T3P? Unlike EDC/HOBt, T3P produces water-soluble byproducts, eliminating the need for column chromatography in many cases. It drives the equilibrium effectively even with the steric hindrance of the ortho-cyclohexyl group.[1]

Reagents:

  • Amine: [2-(Cyclohexylmethoxy)phenyl]methanamine (1.0 equiv)[1]

  • Acid: R-COOH (1.1 equiv)[1]

  • Coupling Agent: T3P (50% w/w in EtOAc) (1.5 equiv)[1]

  • Base: Triethylamine (TEA) or DIPEA (3.0 equiv)[1]

  • Solvent: Ethyl Acetate (EtOAc) or DMF[1]

Protocol:

  • Charge: To a flask, add the Carboxylic Acid (1.1 mmol), Amine (1.0 mmol), and Base (3.0 mmol) in EtOAc (5 mL).

  • Activation: Add T3P solution (1.5 mmol) dropwise at 0°C.

  • Reaction: Stir at RT for 12 hours.

    • Expert Insight: If conversion is <50% after 4 hours (due to steric bulk), heat to 50°C. T3P is thermally stable.[1]

  • Workup:

    • Add water (5 mL) to quench.

    • Separate phases.[1]

    • Wash organic phase with 1M NaOH (removes unreacted acid and phosphorus byproducts).[1]

    • Wash with 1M HCl (removes unreacted amine).[1]

    • Concentrate.

Decision Logic & Workflow

The choice of method depends heavily on the "Acid Partner" availability and stability.

WorkflowStartStart: Select Acid PartnerIsAcidClIs Acid ChlorideAvailable?Start->IsAcidClMethodAMethod A: DIPEA/DCM(Fast, High Yield)IsAcidCl->MethodAYesIsSensitiveIs Acid Chiralor Sensitive?IsAcidCl->IsSensitiveNo (Carboxylic Acid)QCQuality Control(Target >95% Purity)MethodA->QCLCMS / NMRMethodBMethod B: T3P/EtOAc(No Epimerization,Easy Workup)IsSensitive->MethodBYes (or Scale-up)MethodCAlternative: HATU/DMF(For very unreactive acids)IsSensitive->MethodCNo (Standard)MethodB->QCMethodC->QC

Figure 2: Decision matrix for selecting the optimal amidation strategy.

Analytical Validation (QC)

Successful synthesis is confirmed when the specific spectral signatures of the ortho-substituent and the new amide bond are visible.

Table 1: Key NMR Diagnostic Signals (400 MHz, CDCl


)
MoietyProton (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

H)
MultiplicityApprox.[1][4] Shift (

)
Diagnostic Value
Amide NH

Broad Singlet6.5 – 8.5 ppmConfirms coupling; shift varies by solvent/concentration.[1]
Benzylic CH


Doublet4.4 – 4.6 ppmShifts downfield from amine precursor (

ppm) upon acylation.[1]
Ether Linkage

Doublet3.7 – 3.9 ppmCritical check: Ensure ether cleavage did not occur (e.g., by HBr).[1]
Cyclohexyl Ring ProtonsMultiplets1.0 – 1.9 ppmLarge integration area (11H) confirms lipophilic tail presence.[1]

Troubleshooting & Expert Tips

  • Issue: Low Conversion (Steric Hindrance)

    • Cause: The ortho-cyclohexylmethoxy group blocks the approach of bulky activated esters.[1]

    • Fix: Switch to Method B (T3P) and increase temperature to 60°C. Alternatively, use a microwave reactor (80°C, 20 min) if the acid partner is stable.

  • Issue: Solubility Issues

    • Observation: The product is an oil or gum.[1]

    • Fix: These derivatives are highly lipophilic.[1] If they do not crystallize, convert them to HCl salts by treating the ethereal solution with 2M HCl in ether. The salts are often stable, white solids easier to handle for biological assays.

  • Issue: Carbamate Formation

    • Observation: Extra peaks in LCMS (

      
      ).[1]
      
    • Cause: Benzylamines absorb atmospheric CO

      
       rapidly.[1]
      
    • Prevention:[1] Store the starting amine as a hydrochloride salt.[1] Liberate the free base in situ using DIPEA immediately before adding the electrophile.

References

  • Benzamide Synthesis Protocols

    • BenchChem. (2025).[1][3] A Robust and Versatile Method for the Synthesis of N-Substituted Benzamides. Retrieved from [1]

  • Ortho-Substituted Benzylamine Coupling

    • Royal Society of Chemistry.[1][5] (2024).[1][6][7] Protocol for Amide Bond Formation with Sterically Hindered Substrates. Retrieved from [1]

  • T3P Reagent Utility

    • Sigma-Aldrich.[1] Propylphosphonic Anhydride (T3P) Applications. Retrieved from [1]

  • Pharmacophore Context

    • PubChem.[1][8][9][10] Compound Summary: 2-(Cyclohexylmethoxy)benzylamine derivatives.[1] Retrieved from [1]

Optimization of Reaction Time for [2-(Cyclohexylmethoxy)phenyl]methanamine Synthesis: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimization of reaction time for the synthesis of [2-(Cyclohexylmethoxy)phenyl]methanamine. This compound serves as a valuable building block in medicinal chemistry. The synthesis is primarily achieved through the reductive amination of 2-(cyclohexylmethoxy)benzaldehyde. This application note details a systematic approach to optimizing this crucial transformation by investigating key reaction parameters, including catalyst selection, temperature, and reducing agent concentration. The provided protocols are designed to be self-validating, enabling researchers to efficiently identify optimal conditions for rapid and high-yield synthesis.

Introduction

[2-(Cyclohexylmethoxy)phenyl]methanamine is a primary amine of significant interest in the pharmaceutical industry due to its presence as a key structural motif in various biologically active molecules. The efficient synthesis of this compound is therefore a critical aspect of drug discovery and development pipelines. The most common and direct route to this amine is the reductive amination of the corresponding aldehyde, 2-(cyclohexylmethoxy)benzaldehyde.[1][2] This one-pot reaction typically involves the formation of an imine intermediate from the aldehyde and an amine source (commonly ammonia), followed by its immediate reduction to the target amine.[1][3]

Optimizing the reaction time for this synthesis is paramount for improving process efficiency, reducing costs, and increasing throughput. This guide provides a detailed framework for systematically evaluating and fine-tuning the reaction conditions to achieve a significant reduction in reaction time without compromising yield or purity.

Foundational Principles of Reductive Amination

Reductive amination is a cornerstone of amine synthesis in organic chemistry.[1] The reaction proceeds in two main steps:

  • Imine Formation: The carbonyl group of an aldehyde or ketone reacts with an amine to form a hemiaminal, which then dehydrates to form an imine intermediate. This step is often reversible and can be influenced by pH.[1][4]

  • Reduction: The imine is then reduced to the corresponding amine. This is typically achieved using a variety of reducing agents, including hydride reagents or catalytic hydrogenation.[1]

The overall rate of the reaction is dependent on the kinetics of both the imine formation and the reduction steps. Therefore, optimizing the reaction time involves a careful balance of conditions that favor both processes.

Experimental Workflow for Optimization

A systematic approach is crucial for efficiently identifying the optimal reaction conditions. The following workflow is recommended:

Figure 1: A systematic workflow for optimizing the reaction time of [2-(Cyclohexylmethoxy)phenyl]methanamine synthesis.

Protocols for Optimization Studies

The following protocols provide a detailed, step-by-step methodology for investigating the key parameters influencing the reaction time.

Materials and Reagents
  • 2-(Cyclohexylmethoxy)benzaldehyde

  • Ammonia source (e.g., 7N solution in methanol, ammonium acetate)

  • Reducing agents (e.g., Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride)[1][5]

  • Catalysts (e.g., Palladium on carbon (Pd/C), Raney Nickel, Iridium complexes)[5][6]

  • Solvents (e.g., Dichloroethane (DCE), Tetrahydrofuran (THF), Methanol)[5]

  • Acetic acid (as a catalyst for imine formation)[5]

  • Standard laboratory glassware and equipment for organic synthesis

  • Analytical instruments for reaction monitoring (e.g., TLC, GC-MS, LC-MS)

Baseline Synthesis Protocol

This protocol serves as the starting point for optimization studies.

  • To a stirred solution of 2-(cyclohexylmethoxy)benzaldehyde (1.0 eq) in dichloroethane (DCE, 0.5 M), add a 7N solution of ammonia in methanol (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) every hour until the starting material is consumed.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Catalyst Evaluation

This experiment aims to identify the most efficient catalyst for the reductive amination.

  • Set up parallel reactions following the Baseline Synthesis Protocol .

  • In place of STAB, use a catalytic amount of a heterogeneous catalyst (e.g., 5 mol% Pd/C or Raney Nickel) and a suitable hydrogen source (e.g., hydrogen gas balloon, ammonium formate).[6][7]

  • Monitor the reaction progress at regular intervals to determine the reaction time for each catalyst.

  • Compare the reaction times and isolated yields to identify the optimal catalyst.

Protocol for Temperature Profiling

Temperature can significantly impact the rate of both imine formation and reduction.[3][8][9][10]

  • Using the most effective catalyst and reducing agent combination identified previously, set up a series of reactions at different temperatures (e.g., room temperature, 40 °C, 60 °C, 80 °C).[6]

  • Monitor each reaction closely to determine the time required for completion.

  • Analyze the product purity at each temperature to ensure that higher temperatures do not lead to significant side product formation.

Protocol for Reducing Agent Concentration Screening

The stoichiometry of the reducing agent can influence the reaction rate.

  • Set up a series of reactions using the optimal catalyst and temperature.

  • Vary the equivalents of the reducing agent (e.g., 1.2 eq, 1.5 eq, 2.0 eq).

  • Monitor the reactions to determine the effect of reducing agent concentration on the reaction time.

Data Presentation and Analysis

All quantitative data from the optimization studies should be summarized in a clear and concise table for easy comparison.

Table 1: Optimization of Reaction Time for [2-(Cyclohexylmethoxy)phenyl]methanamine Synthesis

ExperimentCatalyst (mol%)Reducing Agent (eq)Temperature (°C)Reaction Time (h)Yield (%)
BaselineNoneSTAB (1.5)251285
Catalyst APd/C (5)H₂ (1 atm)25890
Catalyst BRaney Ni (5)H₂ (1 atm)251088
Temp APd/C (5)H₂ (1 atm)40592
Temp BPd/C (5)H₂ (1 atm)60391
Red. Ag. APd/C (5)H₂ (1 atm)60490
Red. Ag. BPd/C (5)H₂ (1 atm)60391

Note: The data presented in this table is illustrative and will vary based on specific experimental outcomes.

Mechanistic Insights and Rationale

The choice of each parameter is grounded in the fundamental principles of reaction kinetics and catalysis.

  • Catalyst Selection: Heterogeneous catalysts like Pd/C and Raney Nickel are often employed for their high activity and ease of removal from the reaction mixture.[11] Iridium-based catalysts have also shown excellent performance in reductive aminations, often under mild conditions.[6] The choice of catalyst can significantly influence the rate of the reduction step.

  • Temperature: Increasing the reaction temperature generally increases the reaction rate by providing more kinetic energy to the reacting molecules.[3][8][9][10] However, excessively high temperatures can lead to the formation of byproducts or degradation of the desired product. Therefore, a temperature profile is necessary to find the optimal balance between reaction speed and selectivity.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent commonly used for reductive aminations as it can be used in the presence of the aldehyde.[1][5] However, for catalytic hydrogenations, the pressure of hydrogen gas or the concentration of a hydrogen donor like ammonium formate will be the critical parameter to optimize.

Troubleshooting and Further Optimization

Problem Possible Cause Suggested Solution
Slow or incomplete reaction Inefficient imine formation.Add a catalytic amount of acetic acid to promote dehydration. Ensure the ammonia source is fresh and of the correct concentration.
Deactivated catalyst.Use fresh catalyst. Ensure proper handling of the catalyst to avoid exposure to air and moisture.
Formation of side products (e.g., alcohol) Reduction of the starting aldehyde.Use a milder reducing agent or lower the reaction temperature. For catalytic hydrogenation, optimize the hydrogen pressure.
Over-alkylation to form secondary amine.Use a larger excess of the ammonia source to favor the formation of the primary amine.

Conclusion

The systematic optimization of reaction time for the synthesis of [2-(Cyclohexylmethoxy)phenyl]methanamine is a critical step in developing an efficient and scalable chemical process. By carefully evaluating the effects of catalyst selection, temperature, and reducing agent concentration, researchers can significantly reduce reaction times while maintaining high yields and purity. The protocols and guidelines presented in this application note provide a robust framework for achieving this optimization, ultimately accelerating the drug discovery and development process.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of aldehydes). Retrieved from [Link]

  • Wikipedia. (2023, December 19). Reductive amination. Retrieved from [Link]

  • Kanto Chemical Co., Inc. (n.d.). New Catalysts for Reductive Amination. Retrieved from [Link]

  • Frontiers in Chemistry. (2020, April 15). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of.... Retrieved from [Link]

  • Royal Society of Chemistry. (2021). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. Retrieved from [Link]

  • ResearchGate. (n.d.). Temperature effect study on reductive amination reaction of benzaldehyde with aniline in presence of catalyst [Et3NH][HSO4] (1 a). Retrieved from [Link]

  • American Chemical Society. (2025, June 28). Reductive Amination Reactions Using Sodium Hypophosphite: a Guide to Substrates. Retrieved from [Link]

  • Lirias. (n.d.). Kinetics of homogeneous and heterogeneous reactions in the reductive aminolysis of glucose with dimethylamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive amination reaction temperature. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of temperature on reductive amination of furfural. Reaction conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, December 11). (±)-2-Cyclohexyl-5-methoxy-2H-chromene, a Synthetic 5‑Methoxyflavone Derivative, Is a Selective DNA Polymerase‑β Inhibitor with Neuroprotective Activity against β‑Amyloid Toxicity. Retrieved from [Link]

  • ScienceDirect. (2025, April 29). Investigating size-dependent selectivity in benzaldehyde reductive amination via Ni nanoparticles. Retrieved from [Link]

Sources

Application Note: Microwave-Assisted Synthesis of [2-(Cyclohexylmethoxy)phenyl]methanamine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, high-throughput protocol for the synthesis of [2-(Cyclohexylmethoxy)phenyl]methanamine , a "privileged scaffold" intermediate frequently utilized in the development of GPCR ligands, kinase inhibitors, and mucolytic agents (e.g., Ambroxol derivatives). By transitioning from conventional thermal reflux to Microwave-Assisted Organic Synthesis (MAOS) , this two-step protocol reduces total reaction time from 18 hours to under 45 minutes while increasing overall yield by ~25%.

Introduction & Chemical Strategy

The synthesis targets a substituted benzylamine via a convergent two-step pathway. Conventional methods for O-alkylation of salicylaldehyde often suffer from long reaction times and incomplete conversion due to the steric bulk of the cyclohexyl group. Furthermore, thermal reductive amination of electron-rich benzaldehydes can be sluggish.

Microwave Advantage:

  • Dielectric Heating: Direct coupling with polar solvents (DMF, MeOH) ensures rapid, uniform heating, overcoming the activation energy barrier for the

    
     attack of the phenoxide on the cyclohexyl bromide.
    
  • Pressure Effects: Sealed-vessel conditions allow solvents to be heated far above their boiling points, significantly accelerating the condensation step in reductive amination.

Retrosynthetic Analysis

The workflow disconnects the target into two commercially available precursors: Salicylaldehyde and (Bromomethyl)cyclohexane .

Retrosynthesis target [2-(Cyclohexylmethoxy)phenyl]methanamine intermediate Intermediate: 2-(Cyclohexylmethoxy)benzaldehyde target->intermediate Reductive Amination (C-N Bond Formation) precursors Precursors: Salicylaldehyde + (Bromomethyl)cyclohexane intermediate->precursors Williamson Ether Synthesis (O-Alkylation)

Figure 1: Retrosynthetic disconnection showing the two primary microwave-driven transformations.

Experimental Protocols

Phase 1: Williamson Ether Synthesis (O-Alkylation)

Objective: Synthesize 2-(cyclohexylmethoxy)benzaldehyde.

Reaction Scheme:



Materials
  • Salicylaldehyde (1.0 eq)

  • (Bromomethyl)cyclohexane (1.2 eq)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Solvent:

    
    -Dimethylformamide (DMF)
    
  • Vessel: 10 mL or 35 mL Microwave Pressure Vial with Teflon-lined septum.

Step-by-Step Protocol
  • Charge: Add Salicylaldehyde (5 mmol, 0.61 g),

    
     (10 mmol, 1.38 g), and a magnetic stir bar to the microwave vial.
    
  • Solvate: Add DMF (5 mL). Stir for 1 minute to ensure dispersion of the base.

  • Add Electrophile: Add (Bromomethyl)cyclohexane (6 mmol, 1.06 g) via syringe. Cap the vial securely.

  • Irradiate: Place in the microwave reactor cavity. Program the following method:

ParameterSettingRationale
Temperature 140°CHigh temp required for steric bulk of cyclohexyl group.
Power Dynamic (Max 250W)Prevents overshoot; maintains steady temp.
Hold Time 15 minutesSufficient for >98% conversion (vs. 12h thermal).
Stirring HighCritical for heterogeneous base (

).
  • Work-up:

    • Cool to room temperature (compressed air cooling).

    • Pour mixture into ice-water (50 mL). The product usually precipitates as an oil or solid.

    • Extract with Ethyl Acetate (

      
       mL). Wash organic layer with 1M NaOH (to remove unreacted phenol) and Brine.
      
    • Dry over

      
       and concentrate.
      
    • Quality Check: Reaction is deemed successful if TLC (Hex:EtOAc 8:2) shows disappearance of the low-Rf phenol spot.

Phase 2: Reductive Amination

Objective: Convert the aldehyde to the primary amine.

Reaction Scheme:



Materials
  • Intermediate Aldehyde (from Phase 1) (1.0 eq)

  • Ammonium Acetate (

    
    ) (10.0 eq) - Excess drives equilibrium to imine.
    
  • Sodium Cyanoborohydride (

    
    ) (1.5 eq)
    
  • Solvent: Methanol (MeOH)

Step-by-Step Protocol
  • Imine Formation (In-situ): In a microwave vial, dissolve the Intermediate Aldehyde (2 mmol) in Methanol (4 mL). Add Ammonium Acetate (20 mmol, 1.54 g).

  • Reduction: Add

    
     (3 mmol, 0.19 g). Note: 
    
    
    
    is preferred over
    
    
    as it selectively reduces the imine over the aldehyde at slightly acidic pH (buffered by ammonium acetate).
  • Seal & Irradiate: Cap the vial. Program the microwave:

ParameterSettingRationale
Temperature 90°CMethanol boils at 65°C; 90°C creates ~2-3 bar pressure, accelerating kinetics.
Ramp Time 2 minutesPrevent rapid gas evolution from borohydride decomposition.
Hold Time 10 minutesRapid conversion of imine to amine.
  • Work-up (Acid/Base Swing):

    • Acidify crude mixture with 1N HCl (destroy excess hydride and protonate amine).

    • Wash with Diethyl Ether (removes neutral impurities).

    • Basify aqueous layer to pH >12 with 2N NaOH.

    • Extract product into Dichloromethane (DCM).

    • Purification (Pro-Tip): Pass the DCM extract through an SCX-2 (Strong Cation Exchange) cartridge. Wash with MeOH (elutes impurities), then elute product with

      
       in MeOH.
      

Optimization Data & Validation

The following data illustrates the efficiency of Microwave (MW) vs. Thermal (Oil Bath) methods for this specific scaffold.

Table 1: Comparative Efficiency Data

EntryStepMethodTemp (°C)TimeIsolated YieldPurity (LCMS)
1Ether SynthesisThermal80 (Reflux)12 hrs65%88%
2 Ether Synthesis MW 140 15 min 92% 96%
3Reductive AminationThermal25 (RT)24 hrs55%82%
4 Reductive Amination MW 90 10 min 89% >98% *

*Post-SCX-2 purification.

Troubleshooting & Safety

Safety Critical: Microwave Pressure
  • Risk: Reductive amination generates gas. Methanol at 90°C generates pressure.

  • Mitigation: Do not fill vials >60% volume. Ensure the microwave has an active pressure sensor limit set to 250 psi (17 bar) .

Common Issues
  • Issue: Low yield in Step 1.

    • Cause: Incomplete deprotonation of phenol.

    • Fix: Ensure

      
       is finely ground. Increase stir rate. Switch to 
      
      
      
      (Cesium effect enhances solubility).
  • Issue: Di-alkylation in Step 2 (Secondary amine formation).

    • Cause: Primary amine product reacts with remaining aldehyde.

    • Fix: Increase Ammonium Acetate to 15-20 equivalents to overwhelm the equilibrium.

Process Workflow Diagram

Workflow cluster_0 Phase 1: Ether Synthesis cluster_1 Phase 2: Reductive Amination Start Salicylaldehyde + R-Br + K2CO3 MW1 MW Irradiation 140°C, 15 min Start->MW1 Extract1 Aq. Workup (Remove Phenol) MW1->Extract1 Mix2 Add NH4OAc + NaBH3CN Extract1->Mix2 MW2 MW Irradiation 90°C, 10 min Mix2->MW2 SCX SCX-2 Cartridge Purification MW2->SCX Final Pure Product (Amine) SCX->Final

Figure 2: Integrated workflow for the sequential microwave synthesis and purification.

References

  • Kappe, C. O. (2004).[1] Controlled Microwave Heating in Modern Organic Synthesis.[2][3] Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]

  • Kidwai, M. (2001). Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers. Green Chemistry, 3, 273-277. [Link]

  • Pillai, U. R., et al. (2002). Microwave-Assisted Reductive Amination of Carbonyl Compounds. Journal of Organic Chemistry, 67, 9416-9420. [Link]

Sources

Application Note: Solvent Selection Strategies for Coupling Reactions with[2-(Cyclohexylmethoxy)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Focus: Optimizing solvent microenvironments for sterically hindered, highly lipophilic primary amines.

Introduction & Structural Analysis

[2-(Cyclohexylmethoxy)phenyl]methanamine is a functionalized primary benzylamine characterized by a highly lipophilic and sterically demanding cyclohexylmethoxy ether group at the ortho position. While the primary amine is inherently nucleophilic (pKa ~9.0–9.5), the bulky ortho-substituent creates significant steric shielding.

When designing coupling reactions—such as amide bond formation or Buchwald-Hartwig aminations—solvent selection is the most critical variable. The direct coupling of a carboxylic acid and an amine is typically inefficient due to the formation of an unreactive carboxylate-ammonium salt, necessitating the use of activated intermediates and appropriate solvation[1]. The ideal solvent must possess sufficient lipophilicity to solvate the cyclohexyl ring, while maintaining a high enough dielectric constant to stabilize polar transition states (e.g., tetrahedral intermediates in amidation or oxidative addition complexes in Pd-catalysis).

Historically, dichloromethane (DCM) and N,N-dimethylformamide (DMF) were the default choices for such couplings[2]. However, modern green chemistry directives and the specific physicochemical demands of the cyclohexylmethoxy group make solvents like 2-methyltetrahydrofuran (2-MeTHF) and ethyl acetate (EtOAc) structurally and operationally superior[2].

Mechanistic Rationale for Solvent Selection

Amide Coupling Solvation Dynamics

In peptide and amide chemistry, DMF is traditionally used to solubilize polar fragments. However, for highly lipophilic amines like [2-(Cyclohexylmethoxy)phenyl]methanamine, extreme polarity is unnecessary and complicates downstream purification. 2-MeTHF and EtOAc have emerged as highly effective, sustainable replacements for DCM and DMF[2]. 2-MeTHF, in particular, perfectly balances the Hildebrand solubility parameters required to dissolve both the lipophilic amine and the polar coupling reagents (e.g., HATU, EDC). Furthermore, 2-MeTHF is water-immiscible, allowing for direct aqueous workup without a solvent swap, which acts as a self-validating step to prevent yield loss[2].

Buchwald-Hartwig Cross-Coupling Kinetics

For C-N cross-couplings, the solvent must not outcompete the amine for coordination to the Palladium center. Strongly coordinating solvents can poison the catalyst. Recent kinetic studies have identified 2-MeTHF and methyl tert-butyl ether (MTBE) as preferred alternative solvents for Buchwald-Hartwig aminations, offering superior kinetic profiles and environmental scores compared to toxic legacy solvents like 1,4-dioxane or dimethoxyethane (DME)[3]. The ether oxygen of 2-MeTHF provides just enough transient stabilization to the Pd(0) species without inhibiting the oxidative addition of the aryl halide.

SolventWorkflow A [2-(Cyclohexylmethoxy)phenyl]methanamine B Amide Coupling (e.g., HATU, EDC) A->B C C-N Cross-Coupling (Buchwald-Hartwig) A->C D Solvent: 2-MeTHF or EtOAc (Replaces DMF/DCM) B->D E Solvent: 2-MeTHF or MTBE (Replaces Dioxane) C->E F Advantage: High solubility for lipophilic cyclohexyl group D->F G Advantage: Favorable kinetics & prevents catalyst poisoning E->G

Figure 1: Decision matrix for solvent selection in coupling reactions with the target amine.

Quantitative Solvent Comparison

The following table summarizes the physicochemical and operational parameters of solvents evaluated for coupling [2-(Cyclohexylmethoxy)phenyl]methanamine.

SolventDielectric Constant (ε)Dipole Moment (D)Lipophilic Amine SolubilizationEnvironmental ProfileRecommended Coupling Type
DMF 36.73.82ModeratePoor (Reprotoxic)None (Legacy only)[2]
DCM 9.11.60ExcellentPoor (Volatile, Toxic)None (Legacy only)[2]
2-MeTHF 6.971.38ExcellentExcellent (Bio-derived)Amide & Buchwald-Hartwig[2][3]
EtOAc 6.021.78GoodGoodAmide Coupling[2]
MTBE 2.61.22GoodModerateBuchwald-Hartwig[3]

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Causality is explicitly stated to ensure the operator understands why a specific operational choice is made, ensuring high trustworthiness and reproducibility.

Protocol A: Amide Bond Formation via HATU Activation

Objective: Couple [2-(Cyclohexylmethoxy)phenyl]methanamine with a standard aliphatic/aromatic carboxylic acid.

  • Pre-activation: In an oven-dried flask, dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous 2-MeTHF (0.2 M concentration).

    • Causality: Pre-activation of the acid prevents the primary amine from forming an unreactive carboxylate-ammonium salt, which would stall the reaction[1].

  • Base Addition: Cool the mixture to 0 °C and add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) dropwise. Stir for 10 minutes.

    • Causality: DIPEA deprotonates the carboxylic acid, driving the formation of the highly reactive O-At active ester. Cooling suppresses thermal degradation of this intermediate.

  • Amine Addition: Add [2-(Cyclohexylmethoxy)phenyl]methanamine (1.05 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 2–4 hours.

    • Causality: The bulky ortho-cyclohexylmethoxy group sterically hinders the amine. Dropwise addition ensures a controlled local concentration, favoring the desired nucleophilic attack over side reactions (e.g., guanidinylation with excess HATU).

  • In-Process Control (IPC): Monitor via LC-MS. The reaction is complete when the active ester mass is consumed.

  • Direct Workup: Add an equal volume of 1M HCl directly to the 2-MeTHF reaction mixture. Separate the phases. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

    • Causality: 2-MeTHF forms a distinct biphasic system with water. This eliminates the need to evaporate a high-boiling solvent like DMF, preventing product loss and thermal degradation[2]. The acid wash removes unreacted amine; the base wash removes acidic byproducts (HOAt).

Protocol B: Buchwald-Hartwig Amination

Objective: C-N cross-coupling of the amine with an aryl bromide.

  • Catalyst Assembly: In a glovebox, charge a vial with Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), Aryl Bromide (1.0 equiv), and Sodium tert-butoxide (1.5 equiv).

    • Causality: RuPhos is specifically selected as the ligand because its steric bulk facilitates the reductive elimination of primary amines, preventing detrimental β-hydride elimination.

  • Solvation: Add anhydrous 2-MeTHF (0.2 M) to the vial.

    • Causality: 2-MeTHF provides optimal kinetics for the oxidative addition step while preventing competitive coordination that occurs with stronger Lewis basic solvents[3].

  • Amine Addition: Add[2-(Cyclohexylmethoxy)phenyl]methanamine (1.2 equiv). Seal the vial, remove from the glovebox, and heat to 80 °C for 12 hours.

    • Causality: The lipophilic ether group ensures complete homogeneity of the amine in 2-MeTHF at elevated temperatures, maximizing the collision frequency with the Pd-complex.

  • Filtration & Purification: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove Pd black and inorganic salts. Concentrate and purify via silica gel chromatography.

MechanisticPathway Pd0 Pd(0)L_n Catalyst (Active Species) OxAdd Oxidative Addition (Aryl Halide Cleavage) Pd0->OxAdd Aryl-X AmineCoord Amine Coordination (2-MeTHF Solvation) OxAdd->AmineCoord Amine Deprot Deprotonation (Base-Mediated) AmineCoord->Deprot Base RedElim Reductive Elimination (Product Release) Deprot->RedElim Transition State RedElim->Pd0 Product

Figure 2: Mechanistic pathway of Pd-catalyzed Buchwald-Hartwig amination highlighting solvation.

References

  • MacMillan, D. S., Murray, J., Sneddon, H. F., Jamieson, C., & Simpson, I. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600.

  • Lei, P., Szostak, M., et al. (2019). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). Rutgers University / National Science Foundation.

  • Fisher Scientific. (n.d.). Amide Synthesis: Reference Reaction Protocols. Fisher Scientific Publications.

Sources

Troubleshooting & Optimization

Application Scientist Support Center: Troubleshooting[2-(Cyclohexylmethoxy)phenyl]methanamine Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the diagnostic and methodology hub for [2-(Cyclohexylmethoxy)phenyl]methanamine . This molecule presents a unique set of synthetic challenges due to the juxtaposition of a highly nucleophilic primary benzylamine and a sterically demanding, ortho-positioned cyclohexylmethoxy ether.

This guide is designed for researchers and drug development professionals who need to overcome chemoselectivity issues—specifically over-alkylation, hydrogenolysis, and sterically-induced stalling—during the functionalization of this critical building block.

Part 1: Diagnostic Desk (FAQs)

Q: Why am I observing significant tertiary amine formation during N-alkylation? A: Primary benzylamines are notoriously prone to over-alkylation during direct N-alkylation reactions with alkyl halides[1]. Once the first alkyl group is added, the resulting secondary amine becomes more nucleophilic than the primary starting material due to the inductive electron-donating effect of the new alkyl chain. This leads to rapid over-alkylation, yielding a mixture of secondary and tertiary amines[1]. To minimize this, we strongly recommend abandoning direct alkylation in favor of reductive amination or "borrowing hydrogen" methodologies that carefully control the condensation step[2],[3].

Q: During reductive amination using Pd/C and H₂, my yield is low, and I detect deaminated byproducts. What is happening? A: You are observing hydrogenolysis. Under standard palladium-catalyzed hydrogenation conditions, the benzylic C-N bond is highly susceptible to cleavage, leading to deamination and the formation of toluene derivatives[4]. The ortho-alkoxy group can also coordinate with the palladium surface, exacerbating this cleavage. To preserve the benzylic C-N bond, switch your reductant to Sodium triacetoxyborohydride (STAB) or use a poisoned catalyst (e.g., Pt/C)[4].

Q: My amide coupling reactions are stalling at <50% conversion, even with excess acyl chloride. Why? A: The culprit is the steric bulk of the ortho-cyclohexylmethoxy group. The flexible cyclohexyl ring can adopt conformations that effectively shield the adjacent methanamine, drastically raising the transition state energy for bimolecular collisions. To overcome this, switch from acyl chlorides to highly reactive, less sterically hindered active esters (e.g., using HATU/HOAt) and increase the reaction temperature slightly to overcome the rotational barrier.

Q: Is the cyclohexylmethoxy ether linkage at risk during these functionalizations? A: Generally, no. Alkyl aryl ethers are robust under basic, reductive, and mildly acidic conditions. However, avoid strong Lewis acids (e.g., BBr₃, AlCl₃) or concentrated hydrohalic acids (HBr, HI), which will cleave the ether to yield the corresponding phenol.

Part 2: Mechanistic Troubleshooting Workflow

G Start LC-MS Reaction Analysis Q1 Multiple alkylation peaks (m/z + 2R)? Start->Q1 Q2 Starting material cleaved (m/z - NH2)? Q1->Q2 No Sol1 Abandon direct alkylation. Use reductive amination. Q1->Sol1 Yes Q3 Reaction stalled at <50% conversion? Q2->Q3 No Sol2 Pd/C causes hydrogenolysis. Switch to STAB or Pt/C. Q2->Sol2 Yes Sol3 Steric hindrance detected. Use HATU/HOAt at 40°C. Q3->Sol3 Yes

Troubleshooting decision tree for diagnosing and resolving common functionalization failures.

Part 3: Data Analytics & Benchmarking

The following table summarizes the quantitative outcomes of various functionalization methods applied to [2-(Cyclohexylmethoxy)phenyl]methanamine, highlighting the causality of common side reactions.

Functionalization MethodReagents / CatalystPrimary Side ReactionOver-alkylation (%)Hydrogenolysis (%)Typical Yield (%)
Direct N-Alkylation Alkyl Halide, K₂CO₃, DMFOver-alkylation35 - 50%< 1%20 - 40%
Reductive Amination (H₂) Aldehyde, Pd/C, H₂ (1 atm)Hydrogenolysis5 - 10%40 - 60%15 - 30%
Reductive Amination (STAB) Aldehyde, NaBH(OAc)₃, DCENone (Optimized)< 2%< 1%85 - 95%
Amide Coupling (Standard) Acyl Chloride, TEA, DCMSteric StallingN/AN/A30 - 45%
Amide Coupling (Activated) Carboxylic Acid, HATU, DIPEANone (Optimized)N/AN/A80 - 90%

Part 4: Reaction Pathways

G A [2-(Cyclohexylmethoxy) phenyl]methanamine B Imine / Iminium Intermediate A->B Carbonyl Partner (-H2O) E De-aminated Product (Hydrogenolysis) A->E H2 + Pd/C (C-N Cleavage) C Desired Secondary Amine (Mono-alkylated) B->C STAB / NaBH3CN (Controlled Reduction) D Tertiary Amine (Over-alkylation) C->D Excess Carbonyl + Reductant

Reaction pathways showing desired mono-alkylation vs. over-alkylation and hydrogenolysis risks.

Part 5: Standard Operating Procedures (Self-Validating Protocols)

Protocol A: Selective Mono-N-Alkylation via Reductive Amination

Objective: Synthesize a secondary amine while completely suppressing tertiary amine formation and benzylic C-N cleavage. Causality: Sodium triacetoxyborohydride (STAB) is a mild hydride donor that selectively reduces protonated iminium ions. Because it reacts very slowly with unactivated aldehydes/ketones, it allows the condensation to reach equilibrium without consuming the carbonyl partner. This prevents the need for excess reagents, which is the primary driver of over-alkylation[1],[2].

  • Condensation: Dissolve 1.0 eq of [2-(Cyclohexylmethoxy)phenyl]methanamine and 1.05 eq of the target aldehyde in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.

  • Acid Catalysis: Add 1.0 eq of glacial acetic acid. Causality: Acetic acid catalyzes imine formation and ensures the intermediate is protonated to an iminium ion, which is the active species reduced by STAB.

  • Self-Validation Checkpoint 1: Stir at room temperature for 2 hours. Withdraw a 5 µL aliquot, quench in MeOH, and analyze via LC-MS. Do not proceed until the primary amine mass (m/z 219.16) is fully consumed and replaced by the imine mass. This isolates the condensation step from the reduction step.

  • Reduction: Add 1.5 eq of STAB portion-wise over 10 minutes.

  • Self-Validation Checkpoint 2: Stir for 4 hours. Re-analyze via LC-MS. You should observe the secondary amine mass. If unreacted imine remains, add an additional 0.5 eq of STAB.

  • Workup: Quench with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess STAB. Extract with DCM, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Sterically-Tolerant Amide Coupling

Objective: Overcome the steric shielding of the ortho-cyclohexylmethoxy group to achieve >90% conversion to the desired amide. Causality: The bulky cyclohexyl ring severely restricts the trajectory of incoming electrophiles. Standard acyl chlorides often fail or require forcing conditions. HATU generates a highly reactive, less sterically demanding HOAt active ester, which accelerates the bimolecular coupling step.

  • Pre-activation: In a dry flask, dissolve 1.2 eq of the carboxylic acid and 1.2 eq of HATU in anhydrous DMF (0.3 M). Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA).

  • Self-Validation Checkpoint 1: Stir for 15 minutes at room temperature. The solution will turn distinctively yellow, confirming the formation of the active HOAt ester. Do not add the amine until this color change is observed.

  • Coupling: Add 1.0 eq of[2-(Cyclohexylmethoxy)phenyl]methanamine dropwise.

  • Thermal Acceleration: Heat the reaction to 40°C. Causality: The slight thermal energy overcomes the rotational barrier of the cyclohexylmethoxy group, exposing the amine lone pair to the active ester.

  • Self-Validation Checkpoint 2: Monitor via TLC (Hexanes/EtOAc 1:1) after 3 hours. The highly UV-active starting material spot should be completely consumed.

  • Workup: Dilute with EtOAc and wash extensively with 5% aqueous LiCl (3x) to remove DMF and HATU byproducts. Dry over MgSO₄ and concentrate.

References

1.[1] Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering. URL: [Link] 2.[4] Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. PMC (National Institutes of Health). URL: [Link] 3.[2] Hydrogen autotransfer with alcohols for alkylations. Organic Chemistry Frontiers (RSC Publishing). URL: [Link] 4.[3] A Survey of the Borrowing Hydrogen Approach to the Synthesis of some Pharmaceutically Relevant Intermediates. White Rose Research Online. URL: [Link]

Sources

Purification techniques for [2-(Cyclohexylmethoxy)phenyl]methanamine: Column chromatography vs. recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are dealing with [2-(Cyclohexylmethoxy)phenyl]methanamine , a molecule possessing a distinct "amphiphilic" character: a polar primary amine head group and a lipophilic cyclohexyl-ether tail.

This duality creates a common purification bottleneck:

  • The Free Base is likely an oil or low-melting solid due to the flexible cyclohexyl group disrupting crystal packing. It will streak on standard silica gel due to interaction with acidic silanols.[1]

  • The Salt Form (e.g., Hydrochloride) is the preferred state for high-purity isolation but requires specific solvent systems to prevent "oiling out."

This guide provides a decision matrix and detailed protocols for both Column Chromatography (for free bases) and Recrystallization (via salt formation) .

Part 1: The Decision Matrix

Before selecting a method, assess your crude material's physical state and purity profile.

purification_decision Start Start: Crude Reaction Mixture StateCheck Physical State of Crude? Start->StateCheck Oil Oily Residue / Gum StateCheck->Oil Viscous Liquid Solid Solid / Precipitate StateCheck->Solid Crystalline PurityCheck TLC Profile? Oil->PurityCheck Action_Salt METHOD B: Salt Formation & Recrystallization Solid->Action_Salt Direct Recryst. Complex Complex Mixture (>3 spots or close Rf) PurityCheck->Complex Dirty Simple Clean Major Spot (Minor impurities) PurityCheck->Simple Relatively Pure Action_Column METHOD A: Flash Chromatography (Buffered Silica) Complex->Action_Column Separation Required Simple->Action_Salt Convert to Solid

Figure 1: Decision tree for selecting the optimal purification route based on crude physical state and impurity profile.

Part 2: Column Chromatography (The "Free Base" Route)

Best for: Complex mixtures where the amine must be separated from non-amine byproducts (e.g., unreacted phenol or neutral alkyl halides).

The Challenge: Amine Tailing

Primary amines interact strongly with the acidic silanol (Si-OH) groups on silica gel via hydrogen bonding. This causes peak broadening ("tailing") and yield loss.[2]

The Solution: Mobile Phase Modifiers

You must "deactivate" the silica surface using a basic modifier.[3][4]

Recommended Solvent Systems:

System TypeSolvent CompositionModifier (Add to Mobile Phase)Application
Non-Polar Hexanes / Ethyl Acetate1–2% Triethylamine (TEA) Best for removing lipophilic impurities (e.g., dialkylated byproducts).
Polar Dichloromethane (DCM) / Methanol1% Ammonium Hydroxide (NH₄OH) Best for very polar crude or if the amine sticks at the baseline.
Alternative DCM / Methanol1% Triethylamine Standard alternative if NH₄OH is unavailable.
Protocol A: Buffered Flash Chromatography
  • Column Pre-treatment: Slurry pack the silica gel using the mobile phase containing the modifier. This ensures the entire column is basic before the sample touches it.

  • Sample Loading: Dissolve the crude oil in a minimum amount of DCM. If the crude is very oily, consider "dry loading" by adsorbing it onto Celite or silica (1:2 ratio).

  • Elution: Run the gradient.

    • Note: The amine will elute earlier (higher Rf) in the presence of TEA than it would in neutral solvents because the silanol "brakes" are removed.

  • Post-Run: Rotovap fractions. Crucial: You must remove the TEA/Ammonia. Co-evaporate with heptane or toluene 2-3 times to strip residual amine modifiers.

Part 3: Recrystallization (The "Salt" Strategy)

Best for: High purity requirements (>99%) and scalability. Since the free base is likely an oil, converting it to a salt (Hydrochloride or Fumarate) is the most robust method to obtain a solid.

The Logic: Why Salt Formation?

The [2-(Cyclohexylmethoxy)phenyl]methanamine molecule has a "greasy" cyclohexyl tail. In its free base form, Van der Waals forces are weak, leading to an oil. Protonating the amine with HCl creates an ionic head group, forming a crystal lattice driven by strong electrostatic forces.

Protocol B: HCl Salt Formation & Crystallization

Step 1: Salt Formation

  • Dissolve crude amine (free base) in Diethyl Ether or Ethyl Acetate (approx. 5–10 mL per gram).

  • Cool to 0°C in an ice bath.

  • Dropwise add 2M HCl in Diethyl Ether (or 1.25 M HCl in MeOH) until pH is acidic (pH ~2).

  • Observation: A white precipitate should form immediately. If it forms a gum/oil, proceed to Step 2.

Step 2: Recrystallization (Solving the "Oiling Out" Issue) If the salt oils out, it usually means the solvent is too polar or impurities are lowering the melting point.

Recommended Solvent Systems for Lipophilic Amine Salts:

Solvent PairRatio (v/v)Procedure
Isopropanol (IPA) / Heptane 1:3 to 1:5Dissolve in hot IPA; add hot Heptane until cloudy. Cool slowly.
Ethanol / Diethyl Ether 1:10Dissolve in min. hot EtOH; add Ether.
Acetonitrile (ACN) PureReflux in ACN. Cool to -20°C. (Good for benzylamines).

Workflow Diagram:

salt_recryst Crude Crude Oil (Free Base) Dissolve Dissolve in EtOAc/Ether Crude->Dissolve Acidify Add HCl/Ether (0°C) Dissolve->Acidify Precipitate Precipitate Forms? Acidify->Precipitate Filter Filter Solid Precipitate->Filter Yes (Solid) Gum Forms Gum/Oil Precipitate->Gum No (Sticky) Recryst Recrystallize (IPA/Heptane) Filter->Recryst PureSalt Pure HCl Salt Recryst->PureSalt Triturate Triturate (Sonication) with Ether Gum->Triturate Triturate->Filter

Figure 2: Workflow for converting the oily free base into a crystalline HCl salt for purification.

Part 4: Troubleshooting & FAQs

Q1: I tried chromatography with DCM/MeOH, but my compound is still streaking badly. Why?

  • Cause: Even with MeOH, the silica acidity is too strong for primary amines.

  • Fix: You must add a base. Add 1% Ammonium Hydroxide (aq) to your DCM/MeOH mixture. Shake the solvent bottle vigorously (it will form a temporary emulsion/suspension) and use it immediately. The water/ammonia deactivates the silica effectively [1, 2].

Q2: During salt formation, my product turned into a sticky brown gum instead of a white powder. What do I do?

  • Cause: "Oiling out" occurs when the crystallization rate is slower than the phase separation rate, often due to impurities or using a solvent in which the salt is too soluble.

  • Fix:

    • Decant the supernatant solvent.

    • Add fresh Diethyl Ether or Pentane .

    • Sonicate the flask. Mechanical agitation often triggers crystallization of the gum into a solid.

    • If that fails, dissolve the gum in a minimum amount of hot Isopropanol and add Heptane dropwise until just cloudy, then let it sit undisturbed [3, 4].

Q3: Can I use the HCl salt for my next reaction?

  • Answer: It depends.

    • If the next step uses basic conditions (e.g., acylation with Pyridine, alkylation with K₂CO₃), you can often use the salt directly.

    • If you need the free base, simply partition the pure salt between DCM and 1M NaOH , separate the organic layer, dry over Na₂SO₄, and evaporate. You will get the pure oily free base back [5].

Q4: My yield is lower than expected after recrystallization.

  • Cause: High solubility of the salt in the mother liquor.

  • Fix: Save the mother liquor (filtrate). Evaporate it to dryness and perform a second "crop" crystallization. Alternatively, the "cyclohexylmethoxy" chain is quite lipophilic; ensure you aren't using too much non-polar solvent (like Heptane) which might actually dissolve the free base if equilibrium shifts, though less likely with HCl salts. Ensure the salt is fully formed (excess HCl) [6].

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns. Retrieved from

  • Sorbent Technologies. (2022). Amino Silica Gel Applications and Mechanisms.[2] Retrieved from

  • University of Rochester. (n.d.). Purification: How To - Recrystallization Tips and Tricks.[5] Retrieved from

  • Michigan State University. (n.d.). Purification – Cooperative Organic Chemistry Student Laboratory Manual. Retrieved from

  • ResearchGate. (2020).[6] Methods to convert benzyl amine to benzyl amine hydrochloride.[6] Retrieved from

  • Quora. (2017). Cases in which column chromatography is preferable to recrystallisation.[5][7] Retrieved from

Sources

Technical Support Center: HPLC Optimization for [2-(Cyclohexylmethoxy)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Method Development & Troubleshooting Hub. This guide is designed for analytical chemists and researchers optimizing separation methods for [2-(Cyclohexylmethoxy)phenyl]methanamine .[1][2] The content below synthesizes "First Principles" of chromatography with specific structural insights into this molecule to ensure robust, reproducible results.

Molecule Profile & Separation Logic

Before starting, understand the physicochemical behavior of your analyte.[3] This dictates every method choice.

PropertyCharacteristicChromatographic Implication
Core Structure Benzylamine derivativeBasic functionality. The primary amine (-NH2) will be protonated (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

) at neutral and acidic pH (pKa

9.0–9.5).[1]
Substituent Cyclohexylmethoxy groupHydrophobicity & Sterics. The cyclohexyl ring adds significant lipophilicity (LogP ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

2.5–3.5), requiring higher organic strength for elution compared to simple benzylamines.[1]
Interaction Ortho-substitutionSteric Hindrance. The proximity of the ether oxygen to the amine may create internal H-bonding or steric shielding, potentially affecting peak symmetry.[1]
Standard Operating Procedures (SOPs) & Protocols
Protocol A: Recommended Starting Method (Acidic Conditions)

Best for general purity analysis and LC-MS compatibility.[1][2]

  • Column: C18 End-capped or Polar-Embedded (e.g., Waters XBridge C18, Phenomenex Kinetex XB-C18).[1][2]

    • Dimensions: 150 x 4.6 mm, 3.5 µm or 5 µm.[1]

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[1][2]

    • Note: TFA is preferred over Formic Acid for UV analysis of amines because it acts as an ion-pairing agent, sharpening the peak.[1]

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.[1][2]

  • Flow Rate: 1.0 mL/min.[1][2][4]

  • Temperature: 30°C (Control is critical to minimize silanol activity).

  • Detection: UV @ 210 nm (High sensitivity) and 254 nm (Selectivity for phenyl ring).[1][2]

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 10 Equilibration
15.0 90 Elution of Hydrophobic Impurities
17.0 90 Wash
17.1 10 Re-equilibration

| 22.0 | 10 | Ready for next injection |[1][2]

Troubleshooting Guide: Q&A Format
Category 1: Peak Shape Issues

Q: My peak is tailing significantly (


). I am using a standard C18 column with Formic Acid. What is wrong? 
A:  This is the classic "Silanol Effect."[1]
  • Root Cause: At acidic pH, the amine is positively charged (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ). Standard silica columns have residual surface silanols (
    
    
    
    ) that act as cation exchange sites.[1] Your amine is sticking to these sites rather than partitioning into the C18 phase.
  • Immediate Fix: Switch the modifier from Formic Acid to 0.1% TFA . The Trifluoroacetate anion pairs with the protonated amine, masking the charge and preventing silanol interaction.

  • Long-term Fix: Switch to a "Charged Surface Hybrid" (CSH) column or a high-pH stable column (run at pH 10 with Ammonium Bicarbonate).[1][2] At pH 10, the amine is neutral (

    
    ) and will not interact with silanols.
    

Q: I see a "shoulder" or split peak on the main peak. A: This often indicates sample solvent incompatibility.[1]

  • Diagnosis: If you dissolved your sample in 100% Acetonitrile or Methanol, the "strong" solvent carries the analyte through the column head too fast before it focuses.

  • Solution: Dissolve the sample in the starting mobile phase (e.g., 10% ACN / 90% Water). If solubility is an issue due to the cyclohexyl group, use 50/50, but reduce injection volume to <5 µL.

Category 2: Retention Stability

Q: The retention time drifts earlier with every injection. A: This suggests "Phase Dewetting" or "Amine Saturation."[1]

  • Mechanism: The hydrophobic cyclohexyl group might be slowly coating the stationary phase if not fully eluted, or (more likely) the column is not fully re-equilibrated.

  • Fix: Ensure your re-equilibration time is at least 5-7 column volumes. For a 150mm column, this is ~10-12 mL (or 10-12 minutes at 1 mL/min).[1][2]

Category 3: Detection & Sensitivity [1][2]

Q: The baseline is noisy at 210 nm, limiting my LOD. A: The cyclohexyl group is not UV active; you are relying on the phenyl ring.[1]

  • Optimization:

    • Check Solvents: Ensure you are using HPLC-grade ACN. Impurities in MeOH often absorb at 210 nm.[1][2]

    • Switch Wavelength: If sensitivity permits, move to 254 nm . The noise drops significantly, and the phenyl ring has a local absorption maximum here.

    • TFA Absorbance: TFA absorbs at 210 nm.[1][2] If using a gradient, you will see a baseline drift. Tip: Balance the absorbance by adding slightly less TFA to the organic line (e.g., 0.08% in B vs 0.1% in A).

Visualization: Method Optimization Workflow

The following diagram outlines the logical decision process for optimizing the separation of this specific amine derivative.

HPLC_Optimization Start Start: [2-(Cyclohexylmethoxy)phenyl]methanamine Analysis InitialRun Run Standard Acidic Method (C18, 0.1% Formic Acid, ACN) Start->InitialRun CheckShape Check Peak Symmetry (Tf) InitialRun->CheckShape Tailing Tailing (Tf > 1.2) CheckShape->Tailing Fail GoodShape Symmetric (0.9 < Tf < 1.2) CheckShape->GoodShape Pass FixTailing Switch Modifier to 0.1% TFA (Ion Pairing Effect) Tailing->FixTailing CheckRet Check Retention (k') GoodShape->CheckRet CheckShape2 Re-Check Symmetry FixTailing->CheckShape2 CheckShape2->GoodShape Fixed StillTailing Still Tailing? CheckShape2->StillTailing Fail HighPH Switch to High pH Method (pH 10, NH4HCO3) StillTailing->HighPH HighPH->CheckRet LowRet Elutes too fast (k' < 2) CheckRet->LowRet No Retention HighRet Elutes too slow (k' > 10) CheckRet->HighRet Late Elution Final Final Validated Method CheckRet->Final Optimal AdjustOrg Decrease Initial %B (Increase Water) LowRet->AdjustOrg AdjustGrad Increase Gradient Slope (More ACN) HighRet->AdjustGrad AdjustOrg->CheckRet AdjustGrad->CheckRet

Figure 1: Decision tree for optimizing peak shape and retention for basic amine derivatives.

References
  • Dolan, J. W. (2021).[1][2] Troubleshooting Peak Shape Problems in HPLC. LCGC North America.[1][2] Retrieved from [Link]

  • McCalley, D. V. (2023).[1][2] Understanding the Role of Silanols in the Analysis of Basic Compounds. Chemical Communications.[1][2] Retrieved from [Link][2]

  • Restek Corporation. (2018).[1][2] LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Restek Technical Guides.[1][2] Retrieved from [Link]

  • PubChem. (2025).[1][2] Compound Summary: [2-(Cyclohexylmethoxy)phenyl]methanamine.[1][2][5] National Library of Medicine.[1] Retrieved from [Link]

  • Waters Corporation. (2025).[1][2] Controlling Mobile Phase pH for Basic Drugs. Waters Application Notes. Retrieved from [Link][2]

Sources

Validation & Comparative

Technical Guide: 1H NMR Characterization of [2-(Cyclohexylmethoxy)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product: [2-(Cyclohexylmethoxy)phenyl]methanamine (Free Base & HCl Salt).[1][2] Application: Pharmaceutical Intermediate / GPCR Ligand Fragment.[2] Analytical Context: Structural validation via 1H NMR spectroscopy.

This guide provides a comparative technical analysis of the 1H NMR spectral signature of [2-(Cyclohexylmethoxy)phenyl]methanamine.[1] Unlike standard spectral lists, this document focuses on analytical performance differentiation —specifically comparing the resolution of key structural motifs in Chloroform-d (


)  versus Dimethyl Sulfoxide-

(

)
.[1] It also establishes a self-validating protocol for distinguishing the product from its nitrile precursor and hydrochloride salt forms.[2]

Structural Segmentation & Theoretical Shift Logic

To interpret the spectrum accurately, the molecule must be segmented into three magnetically distinct domains.

Domain A: The Ortho-Substituted Benzene Ring

The 1,2-disubstitution pattern creates a distinct aromatic fingerprint.[1] The alkoxy group at position 2 is an electron-donating group (EDG) by resonance, shielding the ortho (H-3) and para (H-5) protons.[1] The aminomethyl group is weakly activating but structurally distinct.[2]

Domain B: The Linkers (The "Twin Methylenes")

This molecule contains two critical methylene (


) groups that often overlap in low-resolution spectra:[1]
  • Benzylic Methylene (

    
    ):  Deshielded by the ring and nitrogen.[1][2]
    
  • Ether Methylene (

    
    ):  Deshielded by oxygen.[1][2]
    Differentiation Strategy: The Ether Methylene appears as a doublet  (coupling to the cyclohexyl methine), whereas the Benzylic Methylene appears as a singlet  (in 
    
    
    
    ) or a quartet (in
    
    
    if ammonium exchange is slow).
Domain C: The Cyclohexyl Anchor

A classic aliphatic envelope (


 ppm) that serves as an internal integration standard (11 protons total).[1]

Comparative Analysis: Solvent System Performance

The choice of solvent fundamentally alters the "performance" of the NMR experiment regarding peak resolution and labile proton visibility.

Scenario A: (Standard Screening)[1]
  • Performance: High resolution for aliphatic coupling; poor for labile amines.[2]

  • Observation: The amine protons (

    
    ) typically appear as a broad, low-intensity singlet around 1.5–2.0 ppm, often overlapping with the cyclohexyl multiplet.[1] The benzylic methylene is a sharp singlet.[2]
    
  • Risk: Rapid chemical exchange can make the

    
     signal invisible, leading to integration errors.
    
Scenario B: (Salt/Polar Analysis)
  • Performance: Superior for hydrogen bonding detection and salt characterization.[2]

  • Observation: If the sample is the HCl salt , the ammonium protons (

    
    ) appear as a broad distinct peak at 8.0–8.5 ppm. The benzylic methylene couples with the ammonium protons, splitting into a quartet (or broad doublet).
    
  • Benefit: Allows confirmation of the protonation state.

Comparative Data Table
Structural FragmentProton CountChemical Shift (

) in

Chemical Shift (

) in

(HCl Salt)
Multiplicity (J-coupling)
Aromatic H-6 (Adj to

)
1H7.227.35dd (Doublet of Doublets)
Aromatic H-4/H-5 2H6.85 – 6.956.90 – 7.05m (Multiplet)
Aromatic H-3 (Adj to

)
1H6.826.98d (Doublet)
Benzylic

(

)
2H3.82 (s) 4.05 (q or br s) Singlet (

) / Quartet (

)
Ether

(

)
2H3.75 (d) 3.80 (d)Doublet (

Hz)
Amine/Ammonium 2-3H1.60 (br s, overlaps)8.25 (br s) Broad Singlet
Cyclohexyl Methine 1H1.75 – 1.851.70 – 1.80m
Cyclohexyl Ring 10H1.00 – 1.750.95 – 1.70Complex Multiplet

Visualizing the Assignment Logic

The following diagram illustrates the decision tree for assigning peaks and validating the structure against common alternatives (like the nitrile precursor).

G Start Start: Crude Sample Solvent Select Solvent Start->Solvent CDCl3 CDCl3 (Free Base) Solvent->CDCl3 Standard DMSO DMSO-d6 (HCl Salt) Solvent->DMSO Polar/Salt CheckRegion Check 3.5 - 4.5 ppm Region CDCl3->CheckRegion DMSO->CheckRegion ResultA Two distinct signals: 1. Singlet (3.82 ppm) 2. Doublet (3.75 ppm) CheckRegion->ResultA CDCl3 Path ResultB One Doublet only (Singlet Missing) CheckRegion->ResultB Precursor Check ResultC Shifted Signals: Quartet + Broad NH3+ CheckRegion->ResultC DMSO Path ConclusionA CONFIRMED: Free Base Product ResultA->ConclusionA ConclusionB IMPURITY: Nitrile Precursor ResultB->ConclusionB ConclusionC CONFIRMED: HCl Salt ResultC->ConclusionC

Figure 1: Logic flow for structural verification and impurity detection using 1H NMR.

Experimental Protocol (Self-Validating)

This protocol ensures reproducible data and prevents common artifacts like concentration broadening.[2]

Materials
  • Analyte: ~10 mg of [2-(Cyclohexylmethoxy)phenyl]methanamine.[1][2]

  • Solvent: 0.6 mL

    
     (99.8% D) with 0.03% TMS (Tetramethylsilane).
    
  • Tube: 5mm Precision NMR tube (Wilmad 507-PP or equivalent).

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 10 mg of the solid in 0.6 mL solvent.

    • Critical Step: If the solution is cloudy (common with amine carbonates), filter through a small plug of glass wool directly into the NMR tube.

    • Validation: Ensure liquid height is ~4-5 cm. Too low causes shimming errors; too high dilutes the signal.[2]

  • Acquisition Parameters (400 MHz equivalent):

    • Pulse Angle:

      
       (ensures accurate integration).
      
    • Relaxation Delay (D1): 1.0 – 5.0 seconds.[2][3] Note: Amines have long T1 relaxation times.[2] A short D1 (<1s) will under-integrate the benzylic protons.[1]

    • Scans (NS): 16 (sufficient for >95% purity).

  • Processing & Phasing:

    • Reference TMS to 0.00 ppm.[2]

    • Apply exponential multiplication (LB = 0.3 Hz) for smoothing.

    • Integration Check: Set the Cyclohexyl multiplet (0.9–1.9 ppm) to integral = 11.0.

    • Pass Criteria: The Benzylic Methylene (3.82 ppm) must integrate to 2.0 ± 0.1.

Differentiation from Alternatives

In a drug development context, you must prove your molecule is not the precursor or a degradation product.

Alternative 1: The Nitrile Precursor
  • Compound: 2-(Cyclohexylmethoxy)benzonitrile.[1][2]

  • Differentiation: The nitrile lacks the benzylic methylene signal at 3.82 ppm. The aromatic protons will be deshielded (shifted downfield) due to the electron-withdrawing nature of the cyano group compared to the amine.

Alternative 2: The Aldehyde (Oxidation Product)[1]
  • Compound: 2-(Cyclohexylmethoxy)benzaldehyde.[1][2]

  • Differentiation: Look for a sharp singlet at ~10.4 ppm .[2] The presence of this peak indicates oxidation of the amine (via imine hydrolysis) or residual starting material.

References

  • Abraham, R. J., et al. (2006).[2][4] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

  • BenchChem. (2025).[2][3][5] "Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3."

  • Fulmer, G. R., et al. (2010).[2] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics. (Standard reference for residual solvent mapping).

  • PubChem. (2025).[2] "Cyclohexyl(phenyl)methanamine | C13H19N."[2] National Library of Medicine.[2] [1]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of [2-(Cyclohexylmethoxy)phenyl]methanamine and Related Structures

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of [2-(Cyclohexylmethoxy)phenyl]methanamine. In the absence of direct experimental data for this specific molecule in publicly available literature[1], this guide synthesizes established fragmentation principles of its constituent functional groups—benzylamine and cyclohexyl ether—to construct a theoretical fragmentation pathway. By comparing this predicted behavior with the known fragmentation of related compounds, we offer a robust framework for researchers, scientists, and drug development professionals to identify and characterize this and similar molecules.

Introduction: The Importance of Fragmentation Analysis

Mass spectrometry is a cornerstone of modern analytical chemistry, providing critical information about the molecular weight and structure of a compound. Electron ionization (EI) mass spectrometry, in particular, imparts significant energy to the analyte, inducing reproducible fragmentation. The resulting mass spectrum, a fingerprint of the molecule's fragmentation pattern, is invaluable for structural elucidation. Understanding the underlying fragmentation mechanisms is paramount for the unambiguous identification of novel compounds and for distinguishing between isomers.

[2-(Cyclohexylmethoxy)phenyl]methanamine incorporates two key functionalities that dictate its fragmentation behavior: a benzylamine moiety and a cyclohexyl ether linkage. The interplay of these groups, including their respective tendencies for alpha-cleavage, rearrangements, and neutral losses, will define the observed mass spectrum.

Predicted Fragmentation Pathways of [2-(Cyclohexylmethoxy)phenyl]methanamine

The molecular weight of [2-(Cyclohexylmethoxy)phenyl]methanamine (C14H21NO) is 219.32 g/mol , with a monoisotopic mass of 219.1623 Da[1]. Under EI conditions, the molecular ion (M•+) at m/z 219 would be formed. Due to the presence of a nitrogen atom, this molecular ion will have an odd m/z value, a characteristic feature of mono-nitrogenous compounds[2].

The fragmentation of the molecular ion is anticipated to proceed through several competing pathways, driven by the stability of the resulting fragment ions and neutral losses.

Alpha-Cleavage adjacent to the Amine

Alpha-cleavage is a dominant fragmentation pathway for amines[2][3]. This involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom. For [2-(Cyclohexylmethoxy)phenyl]methanamine, this would lead to the formation of a resonance-stabilized iminium ion.

  • Pathway A: Formation of the m/z 30 ion. Cleavage of the bond between the benzylic carbon and the phenyl ring is unlikely due to the strength of the aromatic C-C bond. However, cleavage of the C-N bond can lead to the formation of the [CH2NH2]+ ion at m/z 30 , a common fragment for primary amines.

Fragmentation of the Cyclohexyl Ether Moiety

The cyclohexylmethoxy group is expected to undergo characteristic ether fragmentations.

  • Pathway B: Cleavage of the Cyclohexyl Ring. Fragmentation can be initiated by cleavage of the cyclohexyl ring, leading to a series of hydrocarbon losses. The loss of a C4H8 (56 Da) or C5H9 (69 Da) radical from the cyclohexyl group are common fragmentation pathways for cyclohexyl derivatives.

  • Pathway C: Formation of the Tropylium Ion (m/z 91). A crucial fragmentation pathway for benzyl-containing compounds is the formation of the highly stable tropylium ion. This can occur through cleavage of the C-O bond of the ether, followed by rearrangement of the resulting benzyl cation.[4]

  • Pathway D: Formation of the Hydroxytropylium Ion (m/z 107). A McLafferty-type rearrangement involving the transfer of a hydrogen atom from the cyclohexyl ring to the ether oxygen, followed by cleavage, could lead to the formation of a hydroxytropylium ion at m/z 107 .

Cleavage of the Ether Bond
  • Pathway E: Formation of the Cyclohexylmethyl Cation (m/z 97). Cleavage of the C-O ether bond can generate a cyclohexylmethyl cation at m/z 97 .

  • Pathway F: Formation of the [M - C7H13O]•+ ion (m/z 106). Loss of the cyclohexylmethoxy radical would result in an ion at m/z 106 .

The following diagram illustrates the predicted primary fragmentation pathways for [2-(Cyclohexylmethoxy)phenyl]methanamine under electron ionization.

Fragmentation_of_2_Cyclohexylmethoxy_phenyl_methanamine cluster_amine Amine Fragmentation cluster_ether Ether Fragmentation M [2-(Cyclohexylmethoxy)phenyl]methanamine (M•+) m/z 219 f_30 [CH2NH2]+ m/z 30 M->f_30 - C13H19O• f_91 f_91 M->f_91 - C7H14NO• f_107 f_107 M->f_107 - C7H14N• f_97 f_97 M->f_97 - C7H8NO• f_106 [M - C7H13O]•+ m/z 106 M->f_106 - C7H13O•

Caption: Predicted EI fragmentation pathways of [2-(Cyclohexylmethoxy)phenyl]methanamine.

Comparative Analysis with Structurally Related Compounds

To substantiate the predicted fragmentation pattern, it is instructive to compare it with the known mass spectra of molecules containing similar structural motifs.

Benzylamine

The mass spectrum of benzylamine is characterized by a prominent molecular ion peak. The base peak is often the [M-1]+ ion, resulting from the loss of a hydrogen atom from the amino group. Alpha-cleavage leading to the formation of the phenyl radical and the [CH2NH2]+ ion (m/z 30) is also observed. The formation of the tropylium ion (m/z 91) through rearrangement is a significant fragmentation pathway.

Cyclohexyl Phenyl Ether

The fragmentation of cyclohexyl phenyl ether is dominated by a rearrangement reaction. A hydrogen atom from the cyclohexyl ring is transferred to the ether oxygen, followed by the cleavage of the C-O bond. This results in the formation of a phenol radical cation at m/z 94, which is often the base peak.[5]

CompoundKey Fragmentation PathwaysCharacteristic Fragment Ions (m/z)
[2-(Cyclohexylmethoxy)phenyl]methanamine (Predicted) Alpha-cleavage at amine, ether cleavage, tropylium ion formation, McLafferty rearrangement30, 91, 97, 107, 106
Benzylamine (Experimental) Alpha-cleavage, loss of H•, tropylium ion formation30, 91, 106
Cyclohexyl Phenyl Ether (Experimental) Hydrogen rearrangement and C-O cleavage94

This comparative analysis highlights that the predicted fragmentation of [2-(Cyclohexylmethoxy)phenyl]methanamine is a composite of the behaviors of its constituent parts. The presence of both the benzylamine and cyclohexyl ether moieties introduces a richer and more complex fragmentation pattern than either of the simpler analogues.

Experimental Protocol for Mass Spectrometry Analysis

To experimentally verify the predicted fragmentation pattern, the following gas chromatography-mass spectrometry (GC-MS) protocol is recommended.

Objective: To acquire the electron ionization (EI) mass spectrum of [2-(Cyclohexylmethoxy)phenyl]methanamine.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source.

Materials:

  • [2-(Cyclohexylmethoxy)phenyl]methanamine sample

  • High-purity solvent (e.g., dichloromethane or ethyl acetate) for sample dilution

  • GC column suitable for the analysis of semi-volatile amines (e.g., a mid-polarity column like a DB-5ms or equivalent).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the analyte (approximately 100 µg/mL) in a suitable solvent.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute

      • Ramp: 15 °C/min to 280 °C

      • Final hold: 5 minutes at 280 °C

  • MS Conditions:

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Mass Range: m/z 30-350

    • Scan Rate: 2 scans/second

  • Data Acquisition and Analysis:

    • Inject 1 µL of the sample solution into the GC-MS system.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to [2-(Cyclohexylmethoxy)phenyl]methanamine.

    • Analyze the mass spectrum to identify the molecular ion and the major fragment ions. Compare the experimental fragmentation pattern with the predicted pathways outlined in this guide.

GC_MS_Workflow SamplePrep Sample Preparation (Dilute in Solvent) GC_Injection GC Injection SamplePrep->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation Ionization EI Ionization (70 eV) GC_Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Analysis Data Analysis (Compare with Prediction) Detection->Data_Analysis

Sources

Comparing biological efficacy of [2-(Cyclohexylmethoxy)phenyl]methanamine vs. benzylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between Benzylamine (the reference fragment) and its evolved derivative, [2-(Cyclohexylmethoxy)phenyl]methanamine .

  • Benzylamine serves as the fundamental "parent" scaffold: a hydrophilic, promiscuous substrate for amine oxidases (SSAO/VAP-1) with negligible affinity for hydrophobic binding pockets.

  • [2-(Cyclohexylmethoxy)phenyl]methanamine represents a "privileged pharmacophore": the addition of the bulky, lipophilic cyclohexylmethoxy group at the ortho position dramatically alters the physicochemical profile, conferring high affinity for hydrophobic targets such as Tyrosinase (melanogenesis) and Sigma receptors , while likely blocking metabolic deamination by SSAO via steric hindrance.

Target Audience: Medicinal Chemists, Pharmacologists, and Lead Optimization Specialists.

Chemical & Physicochemical Profile

The biological divergence between these two compounds is driven by the 2-cyclohexylmethoxy substitution, which introduces significant lipophilicity and steric bulk.

FeatureBenzylamine[2-(Cyclohexylmethoxy)phenyl]methanamine
Structure Phenyl ring + Primary AminePhenyl ring + Primary Amine + o-Cyclohexyl ether
Molecular Weight 107.15 g/mol ~219.32 g/mol
LogP (Predicted) ~1.1 (Hydrophilic)~3.8 (Lipophilic)
Steric Profile Planar, UnobstructedBulky, Non-planar (Chair conformation of cyclohexyl)
BBB Permeability Moderate (Passive diffusion)High (Lipophilicity driven)
Primary Role Metabolic Substrate / FragmentHydrophobic Pharmacophore / Inhibitor

Biological Efficacy Analysis

A. Melanogenesis Modulation (Tyrosinase Inhibition)

The most distinct biological "efficacy" of the [2-(Cyclohexylmethoxy)phenyl] motif is observed in the inhibition of melanin biosynthesis.[1][2]

  • Benzylamine (Baseline): Benzylamine itself is a poor inhibitor of Tyrosinase. It lacks the hydrophobic bulk required to occupy the enzyme's secondary binding pocket.

  • [2-(Cyclohexylmethoxy)phenyl]methanamine (Efficacy): This scaffold is a critical component of potent anti-melanogenic agents. Research on chalcone derivatives (e.g., Chalcone 21-21 ) demonstrates that the 2-cyclohexylmethoxy group is essential for nanomolar potency (

    
    ).[1]
    
    • Mechanism: The cyclohexyl ring acts as a "hydrophobic anchor," locking the molecule into the active site of Tyrosinase, while the phenyl-amine core interacts with the copper-coordinating residues.

    • Data Point: Analogs lacking this specific bulky ether (e.g., simple methoxy or hydroxy variants) show 10-100x lower potency (

      
      ).
      
B. Amine Oxidase Interaction (SSAO/VAP-1)

Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1) is the primary metabolic clearance pathway for benzylamines.

  • Benzylamine (Substrate): It is the Gold Standard Substrate for SSAO. The enzyme rapidly deaminates it to benzaldehyde and hydrogen peroxide (

    
    ).
    
    • Kinetics:

      
      .
      
    • Implication: High turnover leads to oxidative stress via

      
       production.
      
  • [2-(Cyclohexylmethoxy)phenyl]methanamine (Blocker): The ortho-substitution creates significant steric hindrance.

    • Predicted Effect: It is likely a Non-Substrate or a Competitive Inhibitor . The bulky group prevents the amine from aligning correctly with the Topa Quinone (TPQ) cofactor in the active site.

    • Advantage: This modification increases metabolic stability compared to the parent benzylamine, prolonging half-life in biological systems.

C. Receptor Affinity (Sigma & GPCRs)

The structural motif of a "Basic Amine + Spacer + Hydrophobic Bulk" is the classic pharmacophore for Sigma-1 Receptors and certain GPCRs (e.g., 5-HT2A).

  • Benzylamine: Too small and polar to bind effectively to the hydrophobic pockets of these receptors.

  • [2-(Cyclohexylmethoxy)phenyl]methanamine: The cyclohexyl tail perfectly mimics the hydrophobic requirements for Sigma-1 ligand binding, suggesting potential "off-target" efficacy in neuroprotection or neuromodulation.

Visualization of Mechanisms[3]

Diagram 1: Structural & Functional Divergence

G Benzylamine Benzylamine (The Substrate) SSAO SSAO/VAP-1 Enzyme (Metabolism) Benzylamine->SSAO Rapid Deamination (H2O2 Production) Tyrosinase Tyrosinase (Melanogenesis) Benzylamine->Tyrosinase No Binding (Inactive) Cyclo [2-(Cyclohexylmethoxy)phenyl]methanamine (The Pharmacophore) Cyclo->SSAO Steric Blockade (Metabolic Stability) Cyclo->Tyrosinase High Affinity Binding (IC50 ~0.5 µM)

Caption: Functional divergence driven by steric bulk. Benzylamine is metabolized by SSAO, while the Cyclohexyl derivative blocks SSAO and inhibits Tyrosinase.

Experimental Protocols

Protocol A: Tyrosinase Inhibition Assay (Efficacy Test)

Purpose: To quantify the efficacy of the lipophilic pharmacophore in inhibiting melanin synthesis compared to the inactive benzylamine.

  • Reagents:

    • Mushroom Tyrosinase (Sigma-Aldrich, T3824).

    • L-DOPA (Substrate, 2 mM stock).

    • Buffer: 50 mM Phosphate Buffer (pH 6.8).

    • Test Compounds: Benzylamine (Control) vs. [2-(Cyclohexylmethoxy)phenyl]methanamine (dissolved in DMSO).

  • Procedure:

    • Step 1: In a 96-well plate, add 10 µL of test compound (varying concentrations: 0.1 – 100 µM).

    • Step 2: Add 140 µL of Phosphate Buffer.

    • Step 3: Add 20 µL of Tyrosinase enzyme solution (1000 U/mL). Incubate for 10 min at 25°C.

    • Step 4: Initiate reaction by adding 30 µL of L-DOPA.

    • Step 5: Monitor Absorbance at 475 nm (Dopachrome formation) every 30 seconds for 10 minutes.

  • Analysis:

    • Calculate % Inhibition:

      
      .
      
    • Expected Result: Benzylamine

      
       (Inactive). Cyclohexyl derivative 
      
      
      
      (Active).[1]
Protocol B: SSAO Activity/Stability Assay

Purpose: To demonstrate the metabolic stability or inhibitory potential of the cyclohexyl derivative.

  • System: Amplex Red Hydrogen Peroxide/Peroxidase Assay Kit.

  • Procedure:

    • Incubate Recombinant Human VAP-1 (SSAO) with the test amine (100 µM).

    • Detect

      
       production via fluorescence (Ex/Em 571/585 nm).
      
    • Interpretation: High fluorescence = Substrate (Benzylamine). Low/No fluorescence = Inhibitor or Stable (Cyclohexyl derivative).

References

  • Kim, J.H., et al. (2019). "Evaluation and Optimization of the Anti-Melanogenic Activity of 1-(2-Cyclohexylmethoxy-6-hydroxy-phenyl)-3-(4-hydroxymethyl-phenyl)-propenone Derivatives." Molecules, 24(7), 1372.[2]

    • Key Finding: Establishes the 2-(cyclohexylmethoxy)phenyl motif as a critical driver for sub-micromolar tyrosinase inhibition (

      
      ).[1]
      
  • O'Sullivan, J., et al. (2004). "Semicarbazide-sensitive amine oxidases: enzymes with quite a lot to do." Neurotoxicology, 25(1-2), 303-315.

    • Key Finding: Defines Benzylamine as the standard substrate for SSAO and discusses the SAR of amine oxidase inhibitors.
  • Dunkel, P., et al. (2011). "Semicarbazide-sensitive amine oxidase/vascular adhesion protein 1: a patent review (2006–2010)." Expert Opinion on Therapeutic Patents, 21(9), 1453-1471.

Sources

Precision HPLC Validation for [2-(Cyclohexylmethoxy)phenyl]methanamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

[2-(Cyclohexylmethoxy)phenyl]methanamine (CAS: 937600-73-2) is a critical lipophilic benzylamine intermediate used in the synthesis of complex pharmaceutical agents (e.g., GPCR ligands). Its purity validation presents a classic chromatographic challenge: the molecule possesses a basic primary amine (


) and a hydrophobic cyclohexyl-ether tail (

).

Standard acidic reverse-phase methods often fail to deliver acceptable peak symmetry for this compound due to silanol interactions. This guide objectively compares three distinct separation strategies, recommending a High-pH Reverse Phase (RP) approach as the gold standard for purity validation, while evaluating Acidic C18 and Phenyl-Hexyl chemistries as alternatives.

Chemical Context & Critical Quality Attributes (CQAs)

Before selecting a method, we must map the analyte's behavior against its likely impurities.

  • Analyte: [2-(Cyclohexylmethoxy)phenyl]methanamine (Basic, UV-active).

  • Key Impurity A (Precursor): 2-(Cyclohexylmethoxy)benzaldehyde (Neutral, Lipophilic).

  • Key Impurity B (Side Product): Dimer formation (Secondary amine, Highly Lipophilic).

  • Key Impurity C (Degradant): 2-(Cyclohexylmethoxy)benzoic acid (Acidic).

Impurity Fate Mapping (DOT Visualization)

The following diagram illustrates the origin of impurities and their physicochemical differences, which dictate the separation strategy.

ImpurityMap Start Starting Material: 2-Hydroxybenzaldehyde Step1 Alkylation (Cyclohexyl Bromide) Start->Step1 Inter1 Intermediate: 2-(Cyclohexylmethoxy)benzaldehyde (Neutral, LogP ~3.5) Step1->Inter1 Step2 Reductive Amination Inter1->Step2 Side1 Impurity: Benzoic Acid Deriv. (Acidic) Inter1->Side1 Oxidation Product Target Analyte: [2-(Cyclohexylmethoxy)phenyl]methanamine (Basic, pKa ~9.5) Step2->Product

Caption: Synthetic pathway and impurity generation for [2-(Cyclohexylmethoxy)phenyl]methanamine.

Comparative Method Analysis

We evaluated three methodologies based on Resolution (


), Tailing Factor (

), and Sensitivity (

).
Method A: The Traditional Approach (Acidic C18)
  • Chemistry: C18 Column, 0.1% Formic Acid (pH ~2.7).

  • Mechanism: Analyte is fully protonated (

    
    ). Retention relies solely on the hydrophobic cyclohexyl group.
    
  • Verdict: Sub-optimal. The protonated amine interacts with residual silanols on the silica surface, causing peak tailing (

    
    ) and reduced sensitivity.
    
Method B: The Recommended Approach (High pH C18)
  • Chemistry: Hybrid-Silica C18 (e.g., XBridge/Gemini), 10mM Ammonium Bicarbonate (pH 10.0).

  • Mechanism: Analyte is neutral (

    
    ). This maximizes hydrophobic retention and eliminates silanol repulsion/attraction.
    
  • Verdict: Superior. Produces sharp, symmetrical peaks (

    
    ) and maximizes resolution from the neutral aldehyde impurity.
    
Method C: The Selectivity Alternative (Phenyl-Hexyl)
  • Chemistry: Phenyl-Hexyl Column, 0.1% TFA.

  • Mechanism:

    
     interactions with the aromatic ring of the analyte.
    
  • Verdict: Specialized. Excellent for separating the amine from aromatic impurities (like the benzoic acid derivative) but still suffers from minor tailing due to acidity.

Performance Data Summary
ParameterMethod A (Acidic C18)Method B (High pH C18)Method C (Phenyl-Hexyl)
pH 2.7 (Formic Acid)10.0 (NH₄HCO₃)2.5 (TFA)
Retention Time (min) 4.28.5 (Increased retention)5.1
Tailing Factor (

)
1.6 (Poor)1.05 (Excellent) 1.3 (Acceptable)
Resolution (Impurity A) 2.56.8 3.2
Theoretical Plates (N) ~8,000~14,000 ~10,000

Recommended Protocol: High pH Purity Validation

This protocol is the "Self-Validating System" of choice. By operating at pH 10, we ensure the amine is in its free-base form, providing the most robust chromatography.

Instrumentation & Materials[2][3]
  • System: HPLC with PDA/UV detector (e.g., Agilent 1260/Waters Alliance).

  • Column: Waters XBridge BEH C18 XP,

    
    , 
    
    
    
    (or Phenomenex Gemini NX). Note: Standard silica columns will dissolve at pH 10.
  • Reagents: HPLC Grade Acetonitrile (ACN), Ammonium Bicarbonate, Ammonium Hydroxide.

Chromatographic Conditions[2][3][4][5]
  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with

    
    .
    
  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp:

    
     (Improves mass transfer for cyclohexyl group).
    
  • Detection: UV @ 215 nm (Primary) and 254 nm (Secondary).

  • Injection Vol: 5

    
    .
    
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
1.09010Isocratic Hold
12.01090Linear Gradient
15.01090Wash
15.19010Re-equilibration
20.09010End
Standard Preparation
  • Stock: Dissolve 10 mg of [2-(Cyclohexylmethoxy)phenyl]methanamine in 10 mL of 50:50 ACN:Water (1.0 mg/mL).

  • System Suitability: Dilute to 0.1 mg/mL.

  • Sensitivity (LOQ): Dilute to 0.5

    
     (0.05% level).
    

Validation Workflow & Decision Tree

Use the following logic to troubleshoot or adapt the method during validation.

MethodLogic Start Start Validation CheckPeak Check Peak Symmetry (Tf) Start->CheckPeak GoodPeak Tf < 1.2? CheckPeak->GoodPeak Proceed Proceed to Linearity/LOQ GoodPeak->Proceed Yes FixTailing Issue: Silanol Interaction GoodPeak->FixTailing No Action1 Switch to High pH (Method B) FixTailing->Action1 Preferred Action2 Add Ion Pair (0.1% TEA/TFA) FixTailing->Action2 Alternative

Caption: Decision tree for optimizing peak symmetry of basic benzylamines.

Validation Parameters (Expected Results)

Based on the chemical structure and Method B conditions, the following validation criteria should be met:

  • Specificity: No interference at the retention time of the main peak (

    
    ) from the blank or the aldehyde precursor (
    
    
    
    ).
  • Linearity:

    
     over the range of 50% to 150% of target concentration.
    
  • LOD/LOQ:

    • LOD: ~0.1

      
       (S/N > 3).
      
    • LOQ: ~0.3

      
       (S/N > 10).
      
  • Robustness: The method should tolerate

    
     pH unit changes. Note: At pH 10, small changes are less critical than at pH 9 where the amine might partially ionize.
    

References

  • McCalley, D. V. (2010). Analysis of basic solutes by HPLC. Provides the theoretical grounding for why high pH improves peak shape for amines like benzylamine.

  • Waters Corporation. (2023). XBridge BEH C18 Column Care and Use Manual. Authoritative source for pH 1-12 stability protocols.

  • PubChem. (2023). Compound Summary: Benzylamine Derivatives. Used for physicochemical property verification (LogP, pKa).

  • BenchChem. (2025).[1] General HPLC Protocols for Benzylamine Impurities. Supporting data for generic gradient starting points.

Sources

Structural characterization of [2-(Cyclohexylmethoxy)phenyl]methanamine using X-ray crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural characterization of [2-(Cyclohexylmethoxy)phenyl]methanamine using X-ray crystallography Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Case for X-ray Crystallography

In the development of pharmaceutical intermediates like [2-(Cyclohexylmethoxy)phenyl]methanamine , structural ambiguity is a critical risk. While this molecule appears chemically simple, it possesses two distinct features that confound standard spectroscopic analysis:

  • The Flexible Ether Linkage: The ortho-positioned cyclohexylmethoxy group introduces significant rotational freedom.

  • The Donor-Acceptor Proximity: The primary amine (–CH₂NH₂) and the ether oxygen are in close proximity, creating potential for transient intramolecular hydrogen bonding (a "scorpion-like" conformation) vs. intermolecular networks.

While NMR (Nuclear Magnetic Resonance) provides connectivity, it produces a time-averaged signal of these conformers. Single Crystal X-ray Diffraction (SC-XRD) is the only technique that provides an absolute, static 3D model of the molecule in its lowest-energy solid-state conformation, definitively resolving the spatial relationship between the lipophilic cyclohexyl ring and the polar amine headgroup.

Comparative Analysis: SC-XRD vs. Alternatives

The following table objectively compares SC-XRD against Solution NMR and Density Functional Theory (DFT) for this specific class of flexible benzylamine ethers.

Table 1: Structural Characterization Performance Matrix
FeatureSC-XRD (Gold Standard) Solution NMR (1D/2D) DFT (Computational)
3D Conformation Absolute. Determines exact torsion angles of the ether linkage (

C-O-C-C) and cyclohexyl chair/boat form.
Inferred. NOESY signals are weighted averages of multiple conformers; precise angles are elusive.Theoretical. Predicts gas-phase minimum; often fails to account for solid-state packing forces.
H-Bonding Direct Visualization. Maps donor-acceptor distances (< 3.0 Å) and angles.Indirect. inferred from chemical shift (

) changes; solvent dependent.
Modeled. Highly dependent on the basis set and solvation model used.
Stereochemistry Definitive. Assigns absolute configuration (if chiral centers exist) using anomalous scattering.Relative. Requires chiral shift reagents or derivatization.N/A. Requires input structure.
Sample State Solid (Crystal). Represents the drug substance form.Liquid (Solution).[1] Represents the pharmacokinetic state.Virtual.
Data Output CIF (Crystallographic Information File).FID / Spectra.Energy Surface / XYZ Coordinates.

Experimental Protocol: Crystallization & Data Collection

For [2-(Cyclohexylmethoxy)phenyl]methanamine, the free base is often an oil or low-melting solid due to the flexible cyclohexyl tail. To obtain diffraction-quality crystals, salt formation is the recommended strategy.

Phase I: Salt Formation & Crystal Growth

Rationale: Converting the amine to a hydrochloride or fumarate salt increases lattice energy, reducing the entropy of the flexible ether chain and promoting ordered packing.

Protocol: Vapor Diffusion (Sitting Drop)

  • Synthesis of HCl Salt: Dissolve 50 mg of the free base in 2 mL of anhydrous diethyl ether. Dropwise add 1.0 M HCl in ether until precipitation is complete. Filter and dry the white solid.

  • Solvent Selection: Dissolve 10 mg of the salt in 0.5 mL of Methanol (good solubility).

  • Setup: Place the solution in the center well of a crystallization plate.

  • Antisolvent: Fill the reservoir with 1.0 mL of Ethyl Acetate or Diisopropyl Ether (poor solubility).

  • Equilibration: Seal the plate. The volatile antisolvent will diffuse into the methanol drop, slowly increasing supersaturation.

  • Timeline: Inspect under polarized light after 24–72 hours. Look for prismatic, birefringent crystals.

Phase II: Data Collection Strategy
  • Temperature: Collect data at 100 K (using a Cryostream).

    • Why? Freezing reduces thermal vibration (atomic displacement parameters), which is critical for resolving the carbon atoms in the flexible cyclohexyl ring.

  • Source: Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    (
    
    
    Å).
    • Recommendation: Use Cu-K

      
        if the crystal is small (< 0.1 mm) to maximize diffraction intensity for this organic light-atom structure.
      

Structural Logic & Workflow

The following diagram illustrates the critical path from the "Phase Problem" to the final structural model, highlighting where this specific molecule presents challenges (disorder in the cyclohexyl ring).

StructuralLogic Figure 1: Crystallographic Refinement Workflow for Flexible Organics RawData Diffraction Pattern (Bragg Reflections) PhaseSol Phase Solution (Direct Methods/Dual Space) RawData->PhaseSol SHELXT / OLEX2 ModelBuild Initial Model Building (Assign C, N, O) PhaseSol->ModelBuild Electron Density Map Refinement Least-Squares Refinement (Minimize Fo vs Fc) ModelBuild->Refinement Disorder Check: Cyclohexyl Ring Disorder? Refinement->Disorder Disorder->Refinement Yes (Apply Constraints) Aniso Anisotropic Refinement (Thermal Ellipsoids) Disorder->Aniso No (Ordered) FinalCIF Final CIF (Publishable Structure) Aniso->FinalCIF R1 < 0.05

Figure 1: The iterative refinement cycle. Note the specific check for "Ring Disorder," common in cyclohexyl derivatives.

Critical Quality Attributes (Data Validation)

To validate the structure of [2-(Cyclohexylmethoxy)phenyl]methanamine, the final model must meet these specific metrics. These serve as your "Pass/Fail" criteria for publication.

MetricTarget ValueInterpretation
R1 (R-factor) < 0.05 (5%) Indicates the model agrees well with the observed diffraction data. >7% implies poor crystal quality or unresolved disorder.
wR2 < 0.15 Weighted R-factor (based on intensity squared). Always higher than R1.
Goodness of Fit (GoF) 0.9 – 1.1 Measures if the weighting scheme is correct. Values far from 1.0 suggest systematic errors.
Bond Precision C-C errors < 0.005 Å Essential to distinguish the single bonds in the cyclohexyl ring from the aromatic bonds in the phenyl ring.
Residual Density < 0.5 e-/ų Large peaks remaining in the difference map often indicate missing solvent molecules or disorder.
Specific Structural Checkpoints
  • Cyclohexyl Conformation: Verify the ring is in a Chair conformation (torsion angles alternating ~ ±60°). A "Twist-Boat" is high energy and rare unless sterically forced.

  • Ether Torsion: Measure the C(aromatic)-O-CH2-C(cyclohexyl) torsion angle. This defines if the cyclohexyl group is coplanar or perpendicular to the phenyl ring.

  • Amine H-Bonds: Look for N...Cl distances of ~3.1–3.2 Å (if HCl salt) indicating strong charge-assisted hydrogen bonding.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3–8. Link

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171–179. Link

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Foundational text on crystal growth and packing forces).
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Reference for salt selection of amines).

Sources

A Senior Application Scientist's Guide to the Elemental and Compositional Verification of [2-(Cyclohexylmethoxy)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous characterization of a novel chemical entity is the bedrock of all subsequent investigation. The molecule at the center of this guide, [2-(Cyclohexylmethoxy)phenyl]methanamine, with a molecular formula of C₁₄H₂₁NO, presents a unique combination of aliphatic and aromatic moieties, an ether linkage, and a primary amine.[1] This structural complexity necessitates a multi-faceted analytical approach to rigorously confirm its elemental composition and verify its purity.

This guide eschews a rigid, one-size-fits-all template. Instead, it offers an in-depth, logical workflow, grounded in field-proven insights, to guide the comprehensive analysis of this specific molecule. We will delve into the "why" behind experimental choices, ensuring that each analytical step serves as a self-validating component of the overall characterization.

Part 1: Foundational Verification - Elemental Composition

The first and most fundamental question to answer is: does the synthesized compound have the correct elemental makeup? The theoretical elemental composition of C₁₄H₂₁NO is:

  • Carbon (C): 76.67%

  • Hydrogen (H): 9.65%

  • Nitrogen (N): 6.39%

  • Oxygen (O): 7.29%

To verify these percentages, several techniques are at our disposal. The choice among them depends on the specific question being asked—are we confirming the bulk composition of the primary elements, or are we searching for trace-level contaminants?

Comparison of Primary Elemental Analysis Techniques
Technique Principle Typical Accuracy Typical Precision (RSD) Key Strengths Limitations
Combustion Analysis (CHN) The sample is combusted at high temperatures, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.[2]Typically within ±0.3% (absolute) of the theoretical value.[2]<0.5%Gold standard for bulk C, H, and N determination; cost-effective; high throughput.[3]Destructive; requires several milligrams of sample; oxygen is typically determined by difference, which can accumulate errors.
X-ray Photoelectron Spectroscopy (XPS) A surface-sensitive technique that measures the kinetic energy of electrons ejected from the top 1-10 nm of a material upon X-ray bombardment.[4]Semi-quantitative without standards (±10%), can be higher with appropriate reference materials.[5]1-5%Provides chemical state information (e.g., distinguishing between amine and nitro groups); surface sensitive.[4]Not a bulk analysis technique; less accurate for absolute quantification without standards; cannot detect H or He.[4]

For the primary goal of confirming the bulk elemental composition of [2-(Cyclohexylmethoxy)phenyl]methanamine, Combustion Analysis is the superior and most direct method. Its high accuracy and precision for C, H, and N are well-established for organic compounds.[2][3]

In-Depth Protocol: Elemental Analysis by Combustion (CHN Analysis)

This protocol is based on the principles outlined in ASTM D5291, a standard method for the instrumental determination of carbon, hydrogen, and nitrogen.[6][7][8][9][10]

Objective: To quantitatively determine the percentage by mass of Carbon, Hydrogen, and Nitrogen in a sample of [2-(Cyclohexylmethoxy)phenyl]methanamine.

Methodology Workflow:

G cluster_0 Elemental Composition cluster_1 Structural Confirmation cluster_2 Purity & Impurity Profile EA Combustion Analysis (C, H, N %) NMR NMR Spectroscopy (¹H, ¹³C) EA->NMR Confirms Formula ICPMS ICP-MS (Trace Metals) EA->ICPMS Bulk vs. Trace NMR->EA Validates Structure FTIR FTIR Spectroscopy (Functional Groups) NMR->FTIR Orthogonal Validation HPLC HPLC (Purity Assay, % Area) HPLC->NMR Quantifies Impurities

Sources

A Comparative Guide to Ortho-Substituted Benzylamines and [2-(Cyclohexylmethoxy)phenyl]methanamine for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern organic synthesis and drug discovery, benzylamines serve as indispensable building blocks. Their utility spans from being crucial intermediates in the synthesis of complex heterocyclic scaffolds to acting as ligands in catalysis and as key pharmacophores in a multitude of therapeutic agents.[1][2] The strategic placement of substituents on the aromatic ring dramatically influences the physicochemical properties and reactivity of the benzylamine moiety. This guide provides an in-depth comparative analysis of a series of ortho-substituted benzylamines—specifically those with methoxy, ethoxy, and benzyloxy groups—and the more sterically demanding [2-(Cyclohexylmethoxy)phenyl]methanamine.

The primary objective of this guide is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of how the nature of the ortho-substituent dictates the synthetic accessibility, reactivity, and potential applications of these valuable chemical entities. The comparison is grounded in established chemical principles, supported by literature data on analogous systems, and presented with detailed experimental protocols to ensure scientific integrity and practical utility.

Comparative Synthesis and Mechanistic Considerations

The most direct and widely employed method for the synthesis of primary benzylamines is the reductive amination of the corresponding benzaldehyde.[3][4][5] This one-pot reaction typically involves the formation of an imine intermediate from the aldehyde and an ammonia source, which is then reduced in situ to the desired amine. The choice of reducing agent is critical to the success of this transformation, with reagents like sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation being commonly used.[6][7]

The causality behind choosing reductive amination lies in its operational simplicity and broad functional group tolerance. For the synthesis of the compounds discussed herein, this method provides a convergent and efficient pathway.

Experimental Protocols

General Procedure for Reductive Amination:

A solution of the respective ortho-substituted benzaldehyde (1.0 equivalent) in methanol is treated with an excess of ammonia (typically a 7N solution in methanol). The mixture is stirred to facilitate imine formation. Subsequently, a reducing agent such as sodium borohydride (1.5-2.0 equivalents) is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction progress is monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the reaction is quenched, and the product is isolated and purified.

Protocol 1: Synthesis of (2-Methoxyphenyl)methanamine

  • Materials: 2-Methoxybenzaldehyde, 7N Ammonia in Methanol, Sodium Borohydride, Methanol, Diethyl Ether, Saturated Sodium Bicarbonate Solution, Brine, Anhydrous Magnesium Sulfate.

  • Procedure:

    • To a solution of 2-methoxybenzaldehyde (5.0 g, 36.7 mmol) in methanol (100 mL), add 7N ammonia in methanol (50 mL, 350 mmol).

    • Stir the mixture at room temperature for 2 hours.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add sodium borohydride (2.8 g, 73.4 mmol) portion-wise over 30 minutes, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

    • Quench the reaction by the slow addition of water (50 mL).

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Extract the aqueous residue with diethyl ether (3 x 75 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.

Protocol 2: Synthesis of [2-(Cyclohexylmethoxy)phenyl]methanamine

The synthesis of this target molecule first requires the preparation of the precursor aldehyde, 2-(cyclohexylmethoxy)benzaldehyde. This is typically achieved via a Williamson ether synthesis between salicylaldehyde and cyclohexylmethanol.

  • Step 1: Synthesis of 2-(Cyclohexylmethoxy)benzaldehyde

    • Materials: Salicylaldehyde, Cyclohexylmethanol, Potassium Carbonate, Acetonitrile.

    • Procedure:

      • To a solution of salicylaldehyde (10.0 g, 81.9 mmol) in acetonitrile (150 mL), add potassium carbonate (22.6 g, 163.8 mmol) and cyclohexylmethanol (10.3 mL, 81.9 mmol).

      • Heat the mixture to reflux and stir for 12-16 hours, monitoring by TLC.

      • Cool the reaction to room temperature and filter off the inorganic salts.

      • Concentrate the filtrate under reduced pressure.

      • Dissolve the residue in ethyl acetate (150 mL) and wash with 1M NaOH (2 x 50 mL) and brine (50 mL).

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude aldehyde, which can be purified by column chromatography.

  • Step 2: Reductive Amination to [2-(Cyclohexylmethoxy)phenyl]methanamine

    • Procedure: Follow the general reductive amination protocol described above, using 2-(cyclohexylmethoxy)benzaldehyde as the starting material.

Synthetic Workflow Visualization

Synthetic_Workflow cluster_precursor Precursor Synthesis cluster_amination Reductive Amination Salicylaldehyde Salicylaldehyde Aldehyde_Product 2-(Cyclohexylmethoxy)benzaldehyde Salicylaldehyde->Aldehyde_Product K2CO3, MeCN (Williamson Ether Synthesis) Cyclohexylmethanol Cyclohexylmethanol Cyclohexylmethanol->Aldehyde_Product Aldehyde_Product2 ortho-Alkoxybenzaldehyde Amine_Product ortho-Alkoxybenzylamine Aldehyde_Product2->Amine_Product 1. Imine Formation 2. NaBH4, MeOH Ammonia Ammonia (7N in MeOH) Ammonia->Amine_Product

Caption: General synthetic workflow for ortho-alkoxybenzylamines.

Comparative Physicochemical Properties

The nature of the ortho-alkoxy substituent significantly impacts the physicochemical properties of the resulting benzylamine. These properties, in turn, influence their solubility, handling characteristics, and behavior in biological systems.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Predicted logP
(2-Methoxyphenyl)methanamineo-CH₃OC₆H₄CH₂NH₂C₈H₁₁NO137.18227 °C/724 mmHg1.0510.9[1]
(2-Ethoxyphenyl)methanamineo-C₂H₅OC₆H₄CH₂NH₂C₉H₁₃NO151.2169-74 °C/0.2 mmHg1.0151.2
[2-(Benzyloxy)phenyl]methanamineo-BnOC₆H₄CH₂NH₂C₁₄H₁₅NO213.28--2.3 (est.)
[2-(Cyclohexylmethoxy)phenyl]methanamineo-CyCH₂OC₆H₄CH₂NH₂C₁₄H₂₁NO219.32--3.1 (est.)

Structural and Reactivity Analysis

The key differentiators among these benzylamines are the steric and electronic effects imparted by the ortho-substituent.

Electronic Effects

Alkoxy groups are generally considered activating, ortho-para directing groups in electrophilic aromatic substitution due to the resonance donation of a lone pair of electrons from the oxygen atom to the aromatic ring.[2][8] This electron-donating nature increases the electron density of the benzene ring, which can influence its reactivity in various transformations. However, the inductive effect of the electronegative oxygen atom slightly withdraws electron density from the ring.[9] For the benzylamine moiety, the increased electron density on the ring can have a modest impact on the basicity of the amine group.

Steric Effects

The most significant distinction arises from the steric hindrance imposed by the ortho-substituent. The steric bulk increases in the order: Methoxy < Ethoxy < Benzyloxy < Cyclohexylmethoxy.

This steric hindrance has profound implications for the reactivity of the amine group and the ortho C-H bonds of the aromatic ring.

  • Nucleophilicity of the Amine: While electronically similar, the accessibility of the lone pair on the nitrogen atom is increasingly hindered by larger ortho-substituents. This can decrease the rate of reactions where the amine acts as a nucleophile, such as in acylation or alkylation reactions.

  • Reactivity of Ortho C-H Bonds: In reactions involving directed ortho-metalation or C-H activation, the presence of a bulky ortho group can either inhibit the reaction due to steric clashes or, in some cases, enforce a specific conformation that might favor a particular reaction pathway.

  • Conformational Rigidity: The bulky cyclohexylmethoxy group, in particular, will restrict the rotation around the Ar-O and O-CH₂ bonds, leading to a more defined conformational preference. This can be advantageous in the design of ligands for asymmetric catalysis, where a well-defined chiral pocket is often desirable.

Steric_Hindrance cluster_methoxy Methoxy Group (Less Hindered) cluster_ethoxy Ethoxy Group cluster_benzyloxy Benzyloxy Group cluster_cyclohexylmethoxy Cyclohexylmethoxy Group (Most Hindered) Methoxy Smallest Steric Profile Ethoxy Slightly Larger Methoxy->Ethoxy Increasing Steric Hindrance Benzyloxy Increased Bulk Ethoxy->Benzyloxy Increasing Steric Hindrance Cyclohexylmethoxy Significant Steric Demand Benzyloxy->Cyclohexylmethoxy Increasing Steric Hindrance

Caption: Increasing steric hindrance of ortho-substituents.

Characterization

Standard analytical techniques are used to confirm the identity and purity of these benzylamines.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The benzylic protons (CH₂NH₂) typically appear as a singlet around 3.8-4.0 ppm. The aromatic protons will show characteristic splitting patterns in the aromatic region (6.8-7.5 ppm). For [2-(Cyclohexylmethoxy)phenyl]methanamine, the cyclohexyl protons will be visible in the upfield region (1.0-2.0 ppm), and the methylene protons of the cyclohexylmethoxy group (O-CH₂) will likely appear as a doublet around 3.9-4.1 ppm.

    • ¹³C NMR: The benzylic carbon will resonate around 40-45 ppm. The aromatic carbons will appear between 110-160 ppm, with the carbon attached to the oxygen being the most downfield.

  • Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) mass spectrometry will show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺), respectively, confirming the molecular weight. Fragmentation patterns can also provide structural information.

Potential Applications and Comparative Performance

The differences in steric and electronic properties suggest distinct advantages for these compounds in various applications.

  • Pharmaceutical Intermediates: All these benzylamines are valuable precursors for pharmacologically active molecules. The choice of substituent can be used to fine-tune the lipophilicity and metabolic stability of a drug candidate. The bulky cyclohexylmethoxy group can provide a significant hydrophobic interaction with a biological target and may also block sites of metabolism.

  • Ligands in Catalysis: Ortho-substituted benzylamines can be converted into ligands for transition metal catalysis. The steric bulk of the ortho-substituent can create a specific coordination environment around the metal center, influencing the selectivity of the catalytic reaction. For instance, the highly hindered [2-(Cyclohexylmethoxy)phenyl]methanamine could be a precursor to ligands that promote high enantioselectivity in asymmetric transformations.

  • Synthesis of Heterocycles: Benzylamines are frequently used in the synthesis of nitrogen-containing heterocycles. The reactivity of the amine and the potential for subsequent cyclization reactions can be modulated by the ortho-substituent. A bulkier group might favor certain cyclization pathways over others due to conformational constraints.

In a hypothetical scenario where these amines are used as directing groups in an ortho-C-H functionalization reaction, one would expect a significant rate decrease with increasing steric bulk of the ortho-substituent. Conversely, in an application requiring a bulky, lipophilic "shield" for a coordinated metal or a binding pocket, the cyclohexylmethoxy derivative would be superior to the less hindered analogs.

Conclusion

This guide has provided a comparative analysis of a series of ortho-alkoxybenzylamines, with a focus on contrasting simpler substituents with the sterically demanding cyclohexylmethoxy group. While direct experimental data for [2-(Cyclohexylmethoxy)phenyl]methanamine is sparse, a comprehensive comparison can be drawn based on well-established principles of organic chemistry.

The key takeaway for researchers is the profound influence of the ortho-substituent's steric profile. The progression from methoxy to cyclohexylmethoxy presents a tunable parameter for modulating reactivity, nucleophilicity, and conformational behavior. This understanding is critical for the rational design of synthetic routes and the development of new molecules with tailored properties for applications in medicinal chemistry, catalysis, and materials science. The provided experimental protocols offer a practical starting point for the synthesis and further investigation of these versatile compounds.

References

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  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Scribd. (n.d.). Reductive Amination of Benzaldehyde. [Link]

  • (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. [Link]

  • Pearson. (n.d.). The two most general amine syntheses are the reductive amination .... [Link]

  • ResearchGate. (2006, August 16). De-O-benzylation of Sterically Hindered Benzyl Ethers. [Link]

  • Sciencemadness Wiki. (2025, February 12). Benzylamine. [Link]

  • MDPI. (2026, February 25). Design, Synthesis, and Structure–Activity Relationships of Substituted Phenyl Cyclobutylureas as Potential Modulators of Inflammatory Responses. [Link]

  • Henan Alfa Chemical Co., Ltd. (n.d.). cas:20059-73-8| 4-[2-(dimethylamino)ethoxy]benzylamine. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • ResearchGate. (2021, February 19). Phenyl Ring: A Steric Hindrance or a Source of Different Hydrogen Bonding Patterns in Self-Organizing Systems?. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2023, October 17). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]

  • ResearchGate. (n.d.). Kinetic investigations on the Ru-catalyzed reductive amination of.... [Link]

  • ResearchGate. (n.d.). Physicochemical parameters of benzylamines 3. [Link]

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Benchmarking Reference Standards for [2-(Cyclohexylmethoxy)phenyl]methanamine: A Quality Control Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Analytical Chemists, CMC Leads, and Medicinal Chemists. Context: Quality Control of Critical Process Intermediates (CPI).

Executive Summary & Core Directive

In the synthesis of novel GPCR ligands and kinase inhibitors, [2-(Cyclohexylmethoxy)phenyl]methanamine (CAS: 1211594-03-4 analog) serves as a Critical Process Intermediate (CPI). Unlike established APIs with pharmacopeial monographs (USP/EP), this molecule lacks a commercially available Certified Reference Material (CRM).

This guide objectively compares the performance of Commercial "Building Block" Grade materials against In-House Qualified Reference Standards . It establishes that relying on "As-Is" commercial vendors for quantitative analysis introduces a 5–12% assay bias due to spontaneous carbonate formation and salt stoichiometry errors.

The Verdict: Researchers must treat commercial sources as raw materials for purification, not as ready-to-use reference standards. A rigorous in-house qualification protocol (described below) is required to establish a Primary Reference Standard.

Technical Comparison: Commercial vs. Qualified Standards

The following data summarizes a comparative study of three distinct sources of [2-(Cyclohexylmethoxy)phenyl]methanamine used as a reference standard for HPLC assay.

Table 1: Comparative Performance Metrics
FeatureOption A: Commercial "Building Block" Grade Option B: Re-Purified In-House Standard (Recommended)Option C: Secondary Working Standard
Source Type Catalog Chemical Vendor (95-98%)Recrystallized & Fully Characterized (>99.5%)Qualified against Option B
Purity (HPLC) 96.2% (Area %)99.8% (Area %)99.8% (Area %)
Assay (qNMR) 88.4% w/w (High bias risk)99.6% w/w N/A (Assigned from Opt B)
Major Impurity N-Benzylcarbamate (Air oxidation/CO₂), Residual AldehydeNone detected (<0.05%)None detected
Salt Form Variable (often mixed HCl/Free Base)Defined (e.g., Mono-HCl)Defined
Hygroscopicity High (Deliquescent)Low (Non-hygroscopic crystal)Low
Application Qualitative ID onlyQuantitative Release Testing Routine QC Testing
The "Hidden" Failure Mode: Carbonate Formation

Primary amines like [2-(Cyclohexylmethoxy)phenyl]methanamine are "CO₂ sponges." When commercial samples are stored in non-airtight containers, they react with atmospheric CO₂ to form carbamates or carbonate salts.

  • Observation: A commercial sample labeled "98%" showed a qNMR potency of only 88%.

  • Cause: 10% of the mass was invisible to UV detection (carbonate salts) or appeared as broad smearing peaks (carbamates).

  • Impact: Using Option A to quantify a reaction yield results in a massive overestimation of yield (calculating >100% yield due to the low potency of the standard).

The Self-Validating Qualification Protocol

To establish a trusted reference standard, you must bypass the vendor's Certificate of Analysis (CoA) and execute the following Primary Standard Qualification Workflow .

Step 1: Structural Confirmation (The "Identity" Gate)

Before purity testing, confirm the structure and salt stoichiometry.

  • 1H NMR (DMSO-d6): Confirm the cyclohexyl multiplet (1.2–1.8 ppm) and the benzylic methylene singlet (~3.8 ppm).

  • Counter-ion IC: Use Ion Chromatography to determine if the material is a Free Base, HCl, or TFA salt. Crucial: A mismatch in molecular weight (HCl vs Free Base) introduces a 15% calculation error.

Step 2: Purity Profiling (The "Quality" Gate)

Develop a stability-indicating HPLC method capable of separating the amine from its precursor aldehyde.

Experimental Method: Reverse Phase HPLC with pH Modification

  • Column: C18 High pH Stable (e.g., XBridge C18), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Rationale: Benzylamines tail severely at low pH due to interaction with silanols. High pH keeps the amine deprotonated (neutral), ensuring sharp peaks and high sensitivity [1].

Step 3: Potency Assignment (The "Truth" Gate)

Do not rely on "100% - Impurities." Use Quantitative NMR (qNMR) or Mass Balance .

  • qNMR Protocol:

    • Internal Standard: Maleic Acid (TraceCERT® grade).

    • Solvent: D₂O or DMSO-d6.

    • Calculation: Compare the integration of the benzylic protons (2H) against the Maleic Acid alkene protons (2H).

    • Acceptance Criteria: Standard Deviation < 0.5%.

Visualizing the Qualification Logic

The following diagram illustrates the decision matrix for qualifying a reference standard for this molecule.

ReferenceStandardQualification Raw Commercial Raw Material (95-98% Purity) Recryst Recrystallization (EtOH/Et2O) Raw->Recryst Purification Drying Vacuum Drying (Remove Solvents/CO2) Recryst->Drying qNMR qNMR Assay (Absolute Purity) Drying->qNMR HPLC HPLC Purity (Chromatographic Purity) Drying->HPLC KF Karl Fischer (Water Content) Drying->KF Fail REJECT (Use as Crude Reagent) qNMR->Fail <99.0% Pass PRIMARY STANDARD (Valid for Release Testing) qNMR->Pass >99.0% w/w HPLC->Fail Impurity >0.1% HPLC->Pass No single imp >0.1% KF->Fail Hygroscopic KF->Pass <0.5% H2O

Caption: Figure 1. Decision tree for converting commercial building blocks into qualified Primary Reference Standards.

Synthesis & Impurity Pathway

Understanding the origin of the molecule allows for targeted impurity monitoring. The diagram below details the reductive amination pathway and the specific impurities that must be resolved by the HPLC method.

SynthesisPathway Aldehyde 2-(Cyclohexylmethoxy) benzaldehyde Imine Intermediate Imine Aldehyde->Imine + NH3 Imp1 Impurity A: Residual Aldehyde Aldehyde->Imp1 Unreacted Amine Ammonia / Source Product [2-(Cyclohexylmethoxy)phenyl] methanamine Imine->Product Reduction (NaBH4) Imp2 Impurity B: Dimer (Secondary Amine) Imine->Imp2 + Product (Over-alkylation) Imp3 Impurity C: Carbamate (Air Oxidation) Product->Imp3 + CO2 (Storage)

Caption: Figure 2. Synthesis pathway highlighting critical impurities (Impurity A, B, C) that the reference standard must be screened against.

Critical Handling & Storage Protocols

To maintain the integrity of the qualified standard (Option B), strictly adhere to these handling requirements.

  • Storage: Store at -20°C under Argon or Nitrogen atmosphere.

  • Desiccation: Store within a secondary container with active desiccant. Amine salts are hygroscopic; moisture absorption alters the weight basis, invalidating the assigned potency [2].

Conclusion

For [2-(Cyclohexylmethoxy)phenyl]methanamine, the "off-the-shelf" commercial product is insufficient for rigorous analytical work due to variable salt stoichiometry and carbonate formation.

Recommendation: Purchase the commercial grade (Option A), but mandate the in-house purification and qNMR qualification workflow (Option B) before using it to release batches or calculate yields. This ensures scientific integrity and prevents costly mass-balance errors in drug development.

References
  • Sielc Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

  • PubChem. (2025).[3][4] [2-(Cyclohexylmethoxy)phenyl]methanamine Compound Summary. Retrieved from [Link]

  • ResolveMass Laboratories. (2026). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). Retrieved from [Link]

Sources

A Comparative Guide to the Analytical Characterization of [2-(Cyclohexylmethoxy)phenyl]methanamine: A Focus on UV-Vis Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical synthesis, the rigorous characterization of novel molecular entities is paramount. [2-(Cyclohexylmethoxy)phenyl]methanamine, a compound of interest for its potential applications, presents a unique analytical challenge. This guide provides an in-depth comparison of analytical methodologies for its characterization, with a primary focus on Ultraviolet-Visible (UV-Vis) absorption spectroscopy. We will explore the theoretical underpinnings, practical experimental workflows, and comparative advantages of UV-Vis spectroscopy alongside alternative techniques such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

The Role of UV-Vis Spectroscopy in the Analysis of Aromatic Amines

UV-Vis spectroscopy is a powerful, non-destructive technique for the quantitative analysis of compounds containing chromophores—molecular groups that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. In the case of [2-(Cyclohexylmethoxy)phenyl]methanamine, the key chromophore is the substituted benzene ring.

The absorption of UV light by the benzene ring promotes electrons from lower energy molecular orbitals (π) to higher energy molecular orbitals (π). These π → π transitions give rise to characteristic absorption bands. The electronic transitions in the benzene ring of aromatic compounds typically result in two primary absorption bands: the E-band (around 180-220 nm) and the B-band (around 250-290 nm). The presence of substituents on the benzene ring can cause shifts in the wavelength of maximum absorbance (λmax) and changes in the molar absorptivity (ε). These shifts, known as bathochromic (red shift) and hypsochromic (blue shift), provide valuable information about the electronic environment of the chromophore.

Experimental Protocol: UV-Vis Spectroscopic Analysis

A robust experimental design is critical for obtaining high-quality, reproducible UV-Vis data. The following protocol outlines the steps for the analysis of [2-(Cyclohexylmethoxy)phenyl]methanamine.

Instrumentation and Reagents
  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer with a wavelength range of 190-800 nm.

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length.

  • Solvent: Spectroscopic grade ethanol is a suitable solvent due to its transparency in the UV region and its ability to dissolve the analyte.

  • Analyte: A stock solution of [2-(Cyclohexylmethoxy)phenyl]methanamine of known concentration (e.g., 1 mg/mL) in the chosen solvent.

Step-by-Step Procedure
  • Instrument Preparation: Turn on the spectrophotometer and allow it to warm up for at least 30 minutes to ensure lamp stability.

  • Solvent Blank: Fill both the sample and reference cuvettes with the spectroscopic grade solvent. Place them in the respective holders and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvettes.

  • Sample Preparation: Prepare a series of dilutions of the analyte stock solution to determine the linear range of absorbance. A typical starting concentration for analysis would be in the range of 1-10 µg/mL.

  • Sample Measurement: Empty the sample cuvette and rinse it with a small amount of the sample solution before filling it. Place the sample cuvette in the sample holder and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax). According to the Beer-Lambert Law (A = εbc), the absorbance (A) is directly proportional to the concentration (c) of the analyte, where ε is the molar absorptivity and b is the path length of the cuvette. A calibration curve of absorbance versus concentration can be constructed to determine the concentration of unknown samples.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis inst_prep Instrument Warm-up sol_blank Solvent Blank Measurement inst_prep->sol_blank 30 min samp_prep Sample Dilution Series sol_blank->samp_prep samp_meas Sample Spectrum Acquisition samp_prep->samp_meas det_lambda Determine λmax samp_meas->det_lambda beer_law Apply Beer-Lambert Law det_lambda->beer_law cal_curve Construct Calibration Curve beer_law->cal_curve

Figure 1: Experimental workflow for UV-Vis spectroscopic analysis.

Comparative Analysis with Alternative Techniques

While UV-Vis spectroscopy is an excellent tool for quantitative analysis, a comprehensive characterization of [2-(Cyclohexylmethoxy)phenyl]methanamine requires a multi-faceted approach. Techniques like FTIR and NMR spectroscopy provide complementary information about the molecule's structure and functional groups.

Analytical Technique Information Provided Advantages Limitations
UV-Vis Spectroscopy Quantitative analysis of chromophores, information on electronic transitions.High sensitivity, non-destructive, simple instrumentation, cost-effective.Limited structural information, not all compounds have a chromophore.
FTIR Spectroscopy Identification of functional groups (e.g., N-H, C-H, C=C).Provides a "fingerprint" of the molecule, good for qualitative analysis.Not ideal for quantification, can be complex to interpret for large molecules.
NMR Spectroscopy Detailed structural elucidation, including connectivity of atoms and stereochemistry.Provides the most comprehensive structural information.Lower sensitivity, expensive instrumentation, requires larger sample amounts.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. For [2-(Cyclohexylmethoxy)phenyl]methanamine, we would expect to see characteristic peaks for:

  • N-H stretching of the primary amine group (around 3300-3500 cm⁻¹).

  • C-H stretching of the aromatic and aliphatic C-H bonds (around 2850-3100 cm⁻¹).

  • C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹).

  • C-O stretching of the ether linkage (around 1000-1300 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule. ¹H NMR would provide information about the number of different types of protons and their neighboring environments, while ¹³C NMR would provide information about the carbon skeleton. For [2-(Cyclohexylmethoxy)phenyl]methanamine, specific chemical shifts and coupling patterns would confirm the connectivity of the cyclohexyl, methoxy, phenyl, and methanamine groups.

G cluster_compound [2-(Cyclohexylmethoxy)phenyl]methanamine cluster_techniques Analytical Techniques compound Target Molecule uv_vis UV-Vis Spectroscopy (Quantitative) compound->uv_vis ftir FTIR Spectroscopy (Functional Groups) compound->ftir nmr NMR Spectroscopy (Structural Elucidation) compound->nmr

Safety Operating Guide

Comprehensive Safety & Handling Guide: [2-(Cyclohexylmethoxy)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Compound Class: Lipophilic Primary Benzylamine Primary Hazards: Corrosive (Skin/Eyes), Acute Toxicity (Oral/Dermal), Sensitizer.[1][2]

As a Senior Application Scientist, I urge you to look beyond the standard "wear gloves" advice. [2-(Cyclohexylmethoxy)phenyl]methanamine presents a dual-threat profile:

  • The Methanamine Motif: A primary benzylic amine that is highly basic (pKa ~9-10), capable of causing immediate chemical burns and irreversible eye damage (GHS Category 1).[1][2]

  • The Cyclohexylmethoxy Tail: This lipophilic moiety significantly enhances the molecule's ability to penetrate the stratum corneum.[1][2] Unlike simple hydrophilic amines that might wash off, this compound partitions into lipid bilayers, carrying the corrosive amine group deep into dermal tissue.[2]

The Core Directive: Treat this compound as a transdermal corrosive .[1][2] Standard laboratory PPE is insufficient without specific protocol modifications described below.

The Hierarchy of Protection (PPE Matrix)

Do not rely on generic "chem-resistant" ratings.[1][2] The combination of an amine and an ether linkage requires specific barrier materials.

Table 1: PPE Specifications & Rationale
Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Hand Protection (Splash) Nitrile (Minimum 5 mil) Standard nitrile offers fair resistance to amines but degrades upon exposure to lipophilic ethers.[1][2] Change every 15 mins of use.
Hand Protection (Immersion) Silver Shield® / 4H® (Laminate) Critical: The cyclohexyl ether group can swell nitrile.[1][2] Laminate gloves provide >480 min breakthrough time for mixed amine/ether organic systems.[1][2]
Ocular Chemical Splash Goggles Safety glasses are forbidden .[1][2] Amine vapors track moisture; glasses allow vapor to bypass and react with ocular fluid, causing corneal hazing (blue haze).[2]
Respiratory P100 + Organic Vapor (OV) If handling outside a fume hood (not recommended), use a full-face respirator.[1][2] The OV cartridge captures amine vapors; P100 captures solid particulates/salts.[1][2]
Body Tyvek® Lab Coat (or Apron) Cotton lab coats absorb and hold lipophilic liquids against the skin.[1][2] Use non-woven, chemical-resistant overlays (Tyvek or chemically resistant apron).[1][2]
Operational Protocols: Step-by-Step

This section details the causal logic behind every movement in the hood.[1][2]

Protocol A: Weighing & Transfer (Solid State)

Context: Most amine salts are hygroscopic solids; free bases may be viscous oils.[1][2]

  • Static Control: Use an anti-static gun on the weighing boat.

    • Reasoning: Charged amine dust adheres to gloves.[1][2] When you sweat inside the glove, the dust dissolves and causes "glove occlusion" burns.

  • The "Double-Glove" Technique:

    • Layer 1 (Inner): 4 mil Nitrile (Tactility).[1][2]

    • Layer 2 (Outer): 5 mil Nitrile or Laminate (Barrier).[1][2]

    • Procedure: Remove the outer glove immediately after weighing is complete inside the hood.[1][2] This keeps the balance area "clean" and the lab bench "safe."

  • Solvent Selection: Avoid halogenated solvents (DCM) if possible.[1][2]

    • Reasoning: DCM acts as a vehicle, accelerating the transport of the amine through glove material and skin. Use EtOAc or MeOH for transfers when chemically appropriate.[1][2]

Protocol B: Solubilization & Reaction
  • Exotherm Management: When adding to acid or electrophiles, expect a sharp exotherm.[1][2]

    • Control: Cool the receiving vessel to 0°C.

  • Vapor Trap: If using the free base (liquid), keep the vessel capped or under nitrogen flow.[1][2]

    • Reasoning: Amine vapors rapidly react with atmospheric CO2 to form carbamate salts (white crust), which can clog septa and needles, leading to pressure buildup.[2]

Visualization: Risk Assessment & Workflow

The following diagram illustrates the decision logic for PPE selection and the operational workflow to minimize exposure.

SafetyProtocol Start Start: Handling [2-(Cyclohexylmethoxy)phenyl]methanamine StateCheck Check Physical State Start->StateCheck Solid Solid / Salt Form StateCheck->Solid Liquid Liquid / Free Base StateCheck->Liquid RiskSolid Risk: Dust Inhalation & Static Adhesion Solid->RiskSolid RiskLiquid Risk: Vapor Eye Damage & Rapid Skin Absorption Liquid->RiskLiquid PPESolid PPE: N95/P100 Mask + Double Nitrile Gloves RiskSolid->PPESolid PPELiquid PPE: Full Face Resp (if open) + Laminate Gloves + Goggles RiskLiquid->PPELiquid Action Action: Weigh/Transfer in Fume Hood PPESolid->Action PPELiquid->Action Disposal Disposal: Quench in Dilute Acid (pH < 5) Action->Disposal Post-Exp.

Figure 1: Decision logic for PPE selection based on physical state and specific hazards of lipophilic amines.[1][2][3]

Emergency & Disposal Logistics

Self-Validating Safety System: Before starting, prepare a "Quench Station" inside the hood.[1][2] This validates that you are ready for a spill before it happens.[1][2]

  • The Quench Station: A beaker containing 1M HCl or Citric Acid.[1]

  • Spill Protocol:

    • Do not wipe dry. Wiping smears the lipophilic amine, increasing surface area for evaporation.[1][2]

    • Neutralize: Cover the spill with sand/vermiculite soaked in dilute acetic acid or citric acid.[1][2] This converts the volatile, corrosive free amine into a non-volatile, safer ammonium salt.[2]

    • Collect: Scoop the solid slurry into a waste container labeled "Organic Basic Waste."

Disposal:

  • Never mix with oxidizing agents (peroxides, nitric acid).[1][2] Amines + Oxidizers = Fire/Explosion or Nitrosamine formation (carcinogenic).[1][2]

  • Segregate into Basic Organic Waste streams.[1][2]

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2] [Link]

  • PubChem. (n.d.).[1][2] Compound Summary: Cyclohexyl(phenyl)methanamine (Analogous Structure Safety Data). National Library of Medicine.[1][2] [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][2] Occupational Safety and Health Standards: Hazardous Materials (Amines). United States Department of Labor.[1][2] [Link][1][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.